2-Bromohexadecanoic acid
Description
inhibitor of fatty acid oxidation; RN given refers to parent cpd
Structure
2D Structure
Propriétés
IUPAC Name |
2-bromohexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRAYRYQQAXQPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0037734 | |
| Record name | 2-Bromohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0037734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18263-25-7 | |
| Record name | 2-Bromohexadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18263-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromopalmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018263257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromohexadecanoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58378 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexadecanoic acid, 2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Bromohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0037734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromopalmitic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMOPALMITIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EI4G5X28Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of 2-Bromohexadecanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromohexadecanoic acid (2-BP), also commonly known as 2-bromopalmitate, is a synthetic, non-metabolizable analog of the saturated fatty acid palmitate. Initially characterized as a non-selective inhibitor of lipid metabolism, its application in cellular biology has expanded significantly, primarily as a broad-spectrum inhibitor of protein S-palmitoylation. This technical guide delineates the core mechanisms of action of 2-BP, presenting a comprehensive overview of its molecular targets, the signaling pathways it modulates, and its diverse cellular effects. The information is curated to provide researchers, scientists, and drug development professionals with a detailed understanding of this versatile chemical probe, supported by quantitative data, experimental methodologies, and visual representations of its functional interactions.
Core Mechanism of Action: Inhibition of Protein S-Palmitoylation
The principal and most widely studied mechanism of action of this compound is its ability to inhibit protein S-palmitoylation.[1][2][3][4][5] This post-translational modification involves the reversible attachment of a 16-carbon palmitate lipid to cysteine residues of proteins, a process crucial for regulating protein trafficking, localization, stability, and protein-protein interactions.[1][3]
2-BP exerts its inhibitory effect primarily through the direct and irreversible inhibition of a family of enzymes known as DHHC (Asp-His-His-Cys) protein palmitoyltransferases (PATs).[6][7][8] Mammals express 23 distinct PAT enzymes that catalyze the transfer of palmitate from palmitoyl-CoA to substrate proteins.[2] 2-BP, being a palmitate analog, is thought to bind to the active site of these enzymes.[3] The presence of the bromine atom at the alpha-carbon is believed to prevent the transfer of the fatty acid to the target protein, leading to the inactivation of the enzyme.[3]
Cellularly, 2-BP can be converted to 2-bromopalmitoyl-CoA, a more reactive form that also labels DHHC PATs.[1][2][4][5] This metabolic activation enhances its inhibitory potency.[1][2][4] However, the reactivity of 2-BP is not limited to PATs; it exhibits promiscuous reactivity towards a wide range of membrane-associated enzymes, particularly those with reactive cysteine residues.[1][2][9] This broad specificity is a critical consideration in experimental design and data interpretation.
Visualizing the Inhibition of S-Palmitoylation
Caption: Inhibition of protein S-palmitoylation by this compound.
Modulation of Lipid Metabolism
Historically, 2-BP was first identified as an inhibitor of lipid metabolism.[1][2] Its structural similarity to palmitic acid allows it to interfere with several key metabolic pathways.
Inhibition of Fatty Acid Oxidation
This compound is a known inhibitor of mitochondrial fatty acid β-oxidation.[10] It specifically targets carnitine palmitoyltransferase I (CPT-I), an enzyme located on the outer mitochondrial membrane that is essential for the transport of long-chain fatty acids into the mitochondria for oxidation.[10][11][12] The CoA and carnitine esters of 2-bromopalmitate are particularly potent inhibitors of this process.[12] Inhibition of CPT-I by 2-bromopalmitoyl-CoA has been shown to be irreversible under certain conditions.[13]
Effects on Triacylglycerol Biosynthesis
Studies have shown that 2-BP and its CoA derivative act as non-competitive inhibitors of microsomal mono- and diacylglycerol acyltransferases, enzymes involved in the synthesis of triacylglycerols.[9] It also inhibits fatty acid CoA ligase and glycerol-3-phosphate acyltransferase.[9][10]
Quantitative Data on Enzyme Inhibition
| Target Enzyme/Process | Inhibitor | IC50 / Ki | Cell/System | Reference |
| Multiple Palmitoyl-Acyl Transferase (PAT) activity | This compound (2-BP) | ~4 µM | In vitro | [6] |
| PAT Acyl-Intermediate Formation | This compound (2-BP) | ~10 µM | In vitro | [2] |
| GAP43-YFP Plasma Membrane Localization | This compound (2-BP) | 14.9 µM | Live cells | [2] |
| Carnitine Palmitoyltransferase (CPT) - Intact Mitochondria | Bromopalmitoyl-CoA | 0.63 ± 0.08 µM | Intact hepatic mitochondria | [14] |
| Carnitine Palmitoyltransferase (CPT) - Inverted Vesicles | Bromopalmitoyl-CoA | 2.44 ± 0.86 µM | Inverted submitochondrial vesicles | [14] |
| Purified Carnitine Palmitoyltransferase (CPT) | Bromopalmitoyl-CoA | 353 µM | Aqueous buffer | [14] |
| Purified Carnitine Palmitoyltransferase (CPT) | Bromopalmitoyl-CoA | 26 µM | Cardiolipin liposomes | [14] |
| Acyl-Protein Thioesterase 1 (APT1) Activity | This compound (2-BP) | Significant reduction at 50-100 µM | In vitro | [15] |
| Acyl-Protein Thioesterase 2 (APT2) Activity | This compound (2-BP) | 17-30% inhibition at 50-100 µM | In vitro | [15] |
Impact on Cellular Signaling and Processes
The widespread inhibition of protein palmitoylation and disruption of lipid metabolism by 2-BP leads to a cascade of effects on various cellular signaling pathways and fundamental processes.
Inhibition of Pyroptosis
Recent studies have elucidated a role for 2-BP in the inhibition of chemotherapy-induced pyroptosis.[6][7][8] Pyroptosis is a form of programmed cell death mediated by gasdermin proteins. 2-BP has been shown to inhibit the palmitoylation of Gasdermin E (GSDME-C), a crucial step for its membrane insertion and pore formation.[6][7][8] By preventing GSDME-C palmitoylation, 2-BP inhibits the BAK/BAX-Caspase 3-GSDME pathway of pyroptosis.[7][8]
Signaling Pathway of 2-BP in Pyroptosis Inhibition
Caption: 2-BP inhibits pyroptosis by blocking GSDME-C palmitoylation.
Regulation of Glucose Metabolism and Insulin Signaling
This compound has been shown to promote glucose uptake in rat cardiac cells and insulin-sensitive murine fibroblasts.[8] It is also described as a PPARδ (peroxisome proliferator-activated receptor delta) agonist, which plays a role in lipid metabolism and gene expression.[16] Furthermore, studies in pancreatic islets suggest that while 2-BP, as an inhibitor of carnitine palmitoyl-CoA transferase-1, does not affect the potentiation of glucose-induced insulin release by palmitate, the broader process of protein acylation appears to be a key modulator of the intracellular insulin signaling pathway.[17][18] Short-term exposure of pancreatic islets to palmitate has been shown to up-regulate early steps in insulin receptor signaling, an effect that is not mimicked by 2-BP.[18] This highlights the complex interplay between fatty acid metabolism and insulin signaling, where 2-BP can be a tool to dissect these pathways.
Inhibition of Protein Deacylation
In addition to inhibiting palmitoylation, 2-BP has also been reported to affect the reverse process, deacylation. It can inhibit the enzymatic activities of acyl-protein thioesterase 1 (APT1) and APT2, the primary enzymes responsible for removing palmitate from proteins.[15] This inhibitory action on deacylation is an important consideration, as it suggests that the net effect of 2-BP on the palmitoylation status of a protein may be more complex than simple inhibition of PATs. The mechanism of inhibition of APTs by 2-BP has been described as uncompetitive.[15]
Experimental Protocols and Considerations
The effective use of this compound in research requires careful consideration of its concentration, treatment duration, and the specific cellular context.
General Experimental Workflow for Studying 2-BP Effects
Caption: A generalized workflow for in vitro experiments with 2-BP.
Key Methodological Details from Cited Experiments
-
Cell Culture and Treatment:
-
Cell Lines: HeLa cells, HepG2 cells, CHO-K1 cells, human vascular smooth muscle cells (VSMCs).[6][15][19][20]
-
Seeding and Growth: Cells are typically seeded and allowed to reach a certain confluency (e.g., ~60%) before treatment.[6]
-
Treatment Conditions: 2-BP is often dissolved in DMSO to prepare a stock solution.[6] The final concentration in the culture medium can range from micromolar to low millimolar, with common concentrations being 25, 50, and 150 µM.[6][15][19] Incubation times vary depending on the experiment, ranging from a few hours to several days.[6][20]
-
-
Analysis of Pyroptosis:
-
Methodology: Following treatment with 2-BP and a pyroptosis-inducing agent (e.g., TNFα+CHX), cells and culture supernatants are collected.[6]
-
Assays:
-
Flow Cytometry: Staining with FITC-Annexin V and Propidium Iodide (PI) to assess apoptosis and cell death.[6]
-
Microscopy: Hoechst 33342 and PI double staining for visualizing nuclear morphology and membrane integrity.[6]
-
LDH Release Assay: Measurement of lactate dehydrogenase (LDH) release into the supernatant as an indicator of plasma membrane rupture.[6]
-
-
-
Analysis of Protein Palmitoylation:
-
Click Chemistry: Use of clickable analogs of 2-BP (e.g., 2BPN3) allows for the metabolic labeling and subsequent enrichment and identification of 2-BP targets via mass spectrometry.[1][2]
-
Experimental Conditions: A typical protocol for labeling live cells involves using 50 µM of the clickable probe for 1 hour.[2]
-
Conclusion
This compound is a powerful and multifaceted research tool. Its primary mechanism of action as a broad-spectrum inhibitor of protein S-palmitoylation has been instrumental in elucidating the roles of this post-translational modification in a vast array of cellular processes. However, its promiscuous reactivity and its effects on fatty acid metabolism and protein deacylation necessitate careful experimental design and interpretation of results. For researchers in cell biology, pharmacology, and drug development, a thorough understanding of the intricate mechanisms of 2-BP is paramount for leveraging its full potential in uncovering novel biological insights and therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein palmitoylation inhibition by 2-bromopalmitate alters gliding, host cell invasion and parasite morphology in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. 2-Bromopalmitoyl-CoA and 2-bromopalmitate: promiscuous inhibitors of membrane-bound enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of analogs and inhibitors to study the functional significance of protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. Characterization of hepatic carnitine palmitoyltransferase. Use of bromoacyl derivatives and antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound | TargetMol [targetmol.com]
- 17. Palmitate potentiation of glucose-induced insulin release: a study using 2-bromopalmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Palmitate modulates the early steps of insulin signalling pathway in pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. glpbio.com [glpbio.com]
- 20. 2-Bromopalmitate treatment attenuates senescence phenotype in human adult cells - possible role of palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromohexadecanoic Acid: A Technical Guide to its Role in Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromohexadecanoic acid (2-BrH), also known as 2-bromopalmitic acid, is a synthetic halogenated fatty acid analogue of palmitic acid. Initially characterized as a general inhibitor of lipid metabolism, it has gained prominence as a valuable research tool for its potent and often irreversible inhibition of protein S-palmitoylation, a critical post-translational modification. This technical guide provides a comprehensive overview of 2-BrH, detailing its physicochemical properties, synthesis, and its multifaceted role in fatty acid metabolism. We delve into its mechanisms of action, focusing on the inhibition of DHHC palmitoyl acyltransferases and carnitine palmitoyltransferases. This document also provides detailed experimental protocols for key assays and presents signaling pathways affected by 2-BrH through structured diagrams, offering a valuable resource for researchers investigating fatty acid metabolism and related cellular processes.
Introduction
Fatty acid metabolism, encompassing both anabolic and catabolic processes, is central to cellular energy homeostasis and the synthesis of essential structural and signaling molecules.[1] Dysregulation of these pathways is implicated in numerous diseases, including metabolic syndrome, cardiovascular disease, and cancer. This compound (2-BrH) has emerged as a critical chemical probe for dissecting the complexities of fatty acid metabolism. As a non-metabolizable analogue of palmitic acid, 2-BrH acts as a potent inhibitor of key enzymes involved in fatty acid utilization and modification.[2][3]
This guide offers an in-depth exploration of 2-BrH, focusing on its inhibitory effects on two major classes of enzymes: DHHC (Asp-His-His-Cys) domain-containing palmitoyl acyltransferases (PATs) and carnitine palmitoyltransferases (CPTs). By elucidating the mechanisms of inhibition and providing detailed experimental methodologies, this document aims to equip researchers with the knowledge to effectively utilize 2-BrH as a tool to investigate the physiological and pathological roles of fatty acid metabolism.
Physicochemical Properties and Synthesis
A thorough understanding of the physical and chemical characteristics of 2-BrH is essential for its proper handling, storage, and application in experimental settings.
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₃₁BrO₂ | [4] |
| Molecular Weight | 335.32 g/mol | [4] |
| CAS Number | 18263-25-7 | [4] |
| Appearance | Solid | [4] |
| Melting Point | 52-54 °C | [5] |
| Solubility | Soluble in methanol, ethanol, and chloroform. Insoluble in water. | [5] |
| Storage | Stable for 1 year as supplied. Solutions in DMSO or ethanol may be stored at -20°C for up to 2 months. | [2] |
Synthesis: Wohl-Ziegler Bromination
This compound can be synthesized from palmitic acid via the Wohl-Ziegler reaction, which involves the allylic or benzylic bromination of hydrocarbons using N-bromosuccinimide (NBS) and a radical initiator.[4][6]
Reaction Scheme:
Palmitic Acid + NBS --(Radical Initiator, CCl₄, heat)--> this compound + Succinimide
Experimental Protocol: Wohl-Ziegler Bromination of Palmitic Acid
This protocol is a generalized procedure and should be adapted and optimized based on laboratory conditions and safety guidelines.
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve palmitic acid in a suitable solvent such as carbon tetrachloride (CCl₄). Note: Due to its toxicity, alternative solvents like acetonitrile can be considered.[7]
-
Addition of Reagents: Add N-bromosuccinimide (NBS) in a stoichiometric amount relative to the palmitic acid. Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically initiated by heat or UV light.
-
Monitoring the Reaction: The reaction can be monitored by observing the consumption of NBS (which is denser than CCl₄) and the formation of succinimide (which is less dense and will float).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide by-product.
-
Purification: The filtrate, containing the crude this compound, is then concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether-petroleum ether) to yield the final product.
Mechanism of Action in Fatty Acid Metabolism
2-BrH exerts its effects on fatty acid metabolism primarily through the inhibition of two key enzyme families: DHHC palmitoyl acyltransferases and carnitine palmitoyltransferases.
Inhibition of DHHC Palmitoyl Acyltransferases (PATs)
Protein S-palmitoylation is a reversible post-translational modification where a palmitate group is attached to a cysteine residue via a thioester linkage. This process is catalyzed by a family of 23 human DHHC enzymes and plays a crucial role in regulating protein trafficking, localization, stability, and activity.[8][9]
2-BrH is a well-established pan-inhibitor of DHHC enzymes.[2][8] It acts as a non-metabolizable analogue of palmitate and is converted intracellularly to 2-bromopalmitoyl-CoA.[8] Both 2-BrH and its CoA derivative can irreversibly inhibit DHHC enzymes by covalently modifying the catalytic cysteine residue within the DHHC motif.[8][10] This irreversible inhibition is thought to occur via nucleophilic attack of the cysteine thiol on the carbon-bromine bond of 2-BrH, leading to the alkylation of the active site and inactivation of the enzyme.
Experimental Workflow: In Vitro DHHC Palmitoylation Assay
Caption: Workflow for an in vitro DHHC palmitoylation inhibition assay.
Inhibition of Carnitine Palmitoyltransferases (CPT)
The entry of long-chain fatty acids into the mitochondria for β-oxidation is a tightly regulated process mediated by the carnitine shuttle. This shuttle involves two key enzymes: CPT1, located on the outer mitochondrial membrane, and CPT2, on the inner mitochondrial membrane. CPT1 converts long-chain acyl-CoAs to acylcarnitines, which are then transported into the mitochondrial matrix and converted back to acyl-CoAs by CPT2.[11][12]
2-BrH, particularly in its activated form, 2-bromopalmitoyl-CoA, is a known inhibitor of both CPT1 and CPT2. The inhibition of CPT1 by 2-bromopalmitoyl-CoA prevents the entry of long-chain fatty acids into the mitochondria, thereby blocking β-oxidation.[1]
Signaling Pathway: Mitochondrial Fatty Acid β-Oxidation
Caption: Inhibition of fatty acid β-oxidation by 2-bromopalmitoyl-CoA.
Quantitative Data on Enzyme Inhibition
The inhibitory potency of 2-BrH and its derivatives has been quantified in various studies. The following table summarizes key inhibitory concentration (IC₅₀) values.
| Target Enzyme | Inhibitor | IC₅₀ Value | Organism/System | Reference(s) |
| DHHC Palmitoyl Acyltransferases (general) | This compound | ~10 µM | In vitro (purified enzymes) | [8] |
| zDHHC2 | This compound | ~5.33 µM | In vitro (purified enzyme) | [10] |
| zDHHC3 | This compound | ~250 µM | In vitro (Acyl-cLIP assay) | [13] |
| zDHHC7 | This compound | > 250 µM | In vitro (Acyl-cLIP assay) | [13] |
| zDHHC20 | This compound | 5.33 ± 0.77 µM | In vitro (Acyl-cLIP assay) | [10] |
| Carnitine Palmitoyltransferase I (CPT1) | 2-Bromopalmitoyl-CoA | Varies with P-CoA concentration | Isolated mitochondria | [1] |
| Carnitine Palmitoyltransferase II (CPT2) | L-Aminocarnitine (analogue) | 21.3 µM | Human muscle mitochondria | [14] |
Note: IC₅₀ values for CPT inhibition by 2-bromopalmitoyl-CoA are highly dependent on the concentration of the substrate palmitoyl-CoA.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for studying the effects of 2-BrH. Below are representative protocols for key assays.
In Vitro DHHC Palmitoylation Inhibition Assay
This assay measures the ability of 2-BrH to inhibit the palmitoylation of a protein substrate by a purified DHHC enzyme.[15]
Materials:
-
Purified, active DHHC enzyme (e.g., DHHC2)
-
Purified protein substrate (e.g., a fragment of a known palmitoylated protein like Lck or Ras)
-
This compound (stock solution in DMSO)
-
[³H]palmitoyl-CoA
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 5 mM MgCl₂)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Fluorography reagents
-
Phosphorimager or X-ray film
Procedure:
-
Enzyme-Inhibitor Pre-incubation: In a microcentrifuge tube, pre-incubate the purified DHHC enzyme with varying concentrations of 2-BrH (e.g., 0.1 µM to 100 µM) or DMSO (vehicle control) in reaction buffer for 30 minutes at 25°C.
-
Reaction Initiation: Initiate the palmitoylation reaction by adding the protein substrate and [³H]palmitoyl-CoA to the enzyme-inhibitor mixture.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes). The optimal time should be determined empirically to be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
SDS-PAGE: Separate the reaction products by SDS-PAGE.
-
Fluorography: Treat the gel with a fluorographic enhancer, dry the gel, and expose it to a phosphorimager screen or X-ray film to visualize the radiolabeled, palmitoylated substrate.
-
Data Analysis: Quantify the band intensities corresponding to the palmitoylated substrate. Calculate the percentage of inhibition for each concentration of 2-BrH relative to the DMSO control and determine the IC₅₀ value.
Cellular Fatty Acid β-Oxidation Assay
This assay measures the effect of 2-BrH on the rate of fatty acid oxidation in cultured cells by quantifying the production of radiolabeled water from a radiolabeled fatty acid substrate.[2]
Materials:
-
Cultured cells (e.g., hepatocytes, myotubes)
-
Cell culture medium
-
This compound (stock solution in DMSO)
-
[⁹,¹⁰-³H(N)]-palmitic acid
-
Palmitate-BSA conjugate solution (unlabeled palmitic acid complexed with fatty acid-free BSA)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 12-well or 24-well) and allow them to adhere and grow to the desired confluency.
-
2-BrH Treatment: Treat the cells with varying concentrations of 2-BrH or DMSO (vehicle control) in cell culture medium for a specified period (e.g., 2-4 hours).
-
Labeling: Add [⁹,¹⁰-³H(N)]-palmitic acid complexed with BSA to the culture medium.
-
Incubation: Incubate the cells for a defined period (e.g., 1-2 hours) to allow for the uptake and oxidation of the radiolabeled palmitate.
-
Collection of Supernatant: Carefully collect the culture supernatant from each well into a separate tube.
-
Separation of ³H₂O: Separate the ³H₂O produced from the unoxidized [³H]-palmitate. This can be achieved by various methods, including anion exchange chromatography or a diffusion-based method where the supernatant is acidified, and the resulting ³H₂O is trapped in a separate water-containing vial within a sealed larger vial.
-
Scintillation Counting: Add the collected ³H₂O to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the total protein content of the cells in each well. Calculate the rate of fatty acid oxidation and determine the inhibitory effect of 2-BrH.
Impact on Signaling Pathways
The inhibition of protein palmitoylation by 2-BrH can have profound effects on various cellular signaling pathways. One such pathway is pyroptosis, a form of programmed cell death that is critical in the inflammatory response.
Pyroptosis Signaling Pathway
Pyroptosis is initiated by the activation of inflammasomes, which are multiprotein complexes that sense pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs). Inflammasome activation leads to the cleavage and activation of caspase-1. Activated caspase-1 then cleaves gasdermin D (GSDMD), releasing its N-terminal domain, which oligomerizes to form pores in the plasma membrane, leading to cell lysis and the release of pro-inflammatory cytokines like IL-1β and IL-18. Recent studies have shown that the palmitoylation of certain components of the pyroptosis pathway can regulate its activation. 2-BrH has been used to probe the role of palmitoylation in this process.
Signaling Pathway: Canonical Pyroptosis Pathway
Caption: Modulation of the pyroptosis pathway by inhibiting palmitoylation.
Conclusion
This compound is a powerful and versatile tool for the study of fatty acid metabolism and protein palmitoylation. Its ability to inhibit key enzymes such as DHHC palmitoyl acyltransferases and carnitine palmitoyltransferases provides a means to dissect the roles of these processes in a wide range of cellular functions and disease states. This technical guide has provided a comprehensive overview of 2-BrH, from its fundamental properties and synthesis to its detailed mechanisms of action and its impact on cellular signaling. The inclusion of structured quantitative data and detailed experimental protocols aims to facilitate the effective and reproducible use of 2-BrH in the laboratory. As our understanding of the intricate roles of fatty acid metabolism in health and disease continues to grow, the utility of chemical probes like this compound will undoubtedly become even more critical for advancing research and developing novel therapeutic strategies.
References
- 1. Identification of a novel malonyl-CoA IC50 for CPT-1: implications for predicting in vivo fatty acid oxidation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 5. Measurement of fatty acid oxidation rates in animal tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
- 7. researchgate.net [researchgate.net]
- 8. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Bromopalmitate analogues as activity-based probes to explore palmitoyl acyltransferases. | Broad Institute [broadinstitute.org]
- 10. Inhibitors of DHHC family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Carnitine palmitoyltransferases 1 and 2: biochemical, molecular and medical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2-Bromopalmitate and 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one inhibit DHHC-mediated palmitoylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery, History, and Application of 2-Bromohexadecanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromohexadecanoic acid, also commonly known as 2-bromopalmitic acid, is a synthetic, halogenated fatty acid that has become an indispensable tool in the study of lipid metabolism and protein modification. Initially explored as an inhibitor of fatty acid oxidation, its role as a potent, non-selective inhibitor of protein S-palmitoylation has cemented its importance in contemporary cell biology and drug discovery. This technical guide provides an in-depth overview of the discovery, history, synthesis, and biological applications of this compound, with a focus on its mechanism of action and its utility in elucidating complex cellular signaling pathways.
Discovery and History
The initial interest in this compound, emerging nearly 50 years ago, was centered on its ability to act as a non-selective inhibitor of lipid metabolism, including the inhibition of β-oxidation.[1] However, its prominence in the scientific community surged with the discovery of its ability to inhibit protein S-palmitoylation, a reversible post-translational lipid modification. This has made it a widely used pharmacological tool to study the roles of palmitoylation in protein trafficking, localization, and function.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₁BrO₂ | |
| Molecular Weight | 335.32 g/mol | |
| CAS Number | 18263-25-7 | |
| Melting Point | 52-54 °C | [2] |
| Solubility | Soluble in DMSO (up to 75 mg/ml), ethanol (up to 25 mg/ml), methanol, and chloroform. Insoluble in water. | [2][3] |
| Appearance | White to yellow solid | [4] |
| ¹H NMR | Spectral data available | [5] |
| ¹³C NMR | Spectral data for similar α-bromoalkanoic acids available | [6][7] |
| Mass Spectrometry | Fragmentation patterns are characteristic of long-chain fatty acids, with cleavage at the α-carbon and sequential loss of C₂H₄ units. | [8][9] |
Experimental Protocols
Synthesis of this compound via the Hell-Volhard-Zelinsky Reaction
The most common and historically significant method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the α-bromination of hexadecanoic acid.
Materials:
-
Hexadecanoic acid (palmitic acid)
-
Red phosphorus (catalytic amount)
-
Bromine (excess)
-
Water
-
Inert solvent (e.g., carbon tetrachloride, optional)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine hexadecanoic acid and a catalytic amount of red phosphorus. If desired, an inert solvent can be added.
-
Attach a reflux condenser and a dropping funnel to the flask.
-
From the dropping funnel, slowly add an excess of bromine to the reaction mixture. The reaction is exothermic and will generate hydrogen bromide gas, which should be handled in a well-ventilated fume hood.
-
Once the addition of bromine is complete, gently heat the mixture to reflux. The reaction time can vary but is typically several hours.
-
After the reaction is complete (indicated by the disappearance of the red bromine color), cool the mixture to room temperature.
-
Slowly and carefully add water to the reaction mixture to quench the excess bromine and hydrolyze the intermediate acyl bromide.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexane).
Inhibition of Protein Palmitoylation in a Cell-Based Assay
This compound is widely used to study the effects of inhibiting protein palmitoylation in cultured cells.
Materials:
-
Cultured cells of interest
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium and supplements
-
Apparatus for cell lysis and protein extraction
-
Antibodies for immunoblotting or other downstream analysis methods
Procedure:
-
Prepare a stock solution of this compound in DMSO. A typical stock concentration is 10-100 mM.
-
Culture the cells of interest to the desired confluency.
-
Treat the cells with the desired concentration of this compound by adding the stock solution to the cell culture medium. A typical final concentration ranges from 10 to 100 µM. A vehicle control (DMSO alone) should be run in parallel.
-
Incubate the cells for the desired period (e.g., 1-24 hours).
-
After incubation, harvest the cells and lyse them to extract proteins.
-
Analyze the protein lysates using appropriate downstream techniques, such as immunoblotting to assess changes in protein localization, or activity-based protein profiling to measure the inhibition of palmitoyltransferases.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects primarily through the inhibition of protein S-palmitoylation. This process is catalyzed by a family of enzymes known as DHHC (Asp-His-His-Cys) domain-containing palmitoyl acyltransferases.
Inhibition of DHHC Enzymes
This compound is a substrate analog of palmitic acid. In the cell, it is converted to 2-bromopalmitoyl-CoA. This activated form can then enter the active site of DHHC enzymes. The electrophilic α-carbon of the bromoacyl group can then react with the nucleophilic cysteine residue in the active site of the DHHC enzyme, leading to its irreversible alkylation and inactivation.
Mechanism of DHHC enzyme inhibition by this compound.
Role in Pyroptosis Signaling
A key signaling pathway where this compound has been instrumental in elucidating a regulatory mechanism is pyroptosis, a form of programmed cell death. The execution of pyroptosis is mediated by gasdermin D (GSDMD). Recent studies have shown that the N-terminal fragment of GSDMD (GSDMD-NT), which is generated upon inflammasome activation and caspase-1 cleavage, requires S-palmitoylation for its translocation to the plasma membrane and subsequent pore formation.[10][11][12] This palmitoylation is catalyzed by specific DHHC enzymes. By inhibiting these enzymes, this compound prevents GSDMD-NT palmitoylation, thereby blocking its membrane localization and inhibiting pyroptosis.[10]
Inhibition of GSDMD-mediated pyroptosis by this compound.
Experimental Workflows
The use of this compound and its analogs in activity-based protein profiling (ABPP) has been pivotal in identifying the cellular targets of this inhibitor and understanding the landscape of protein palmitoylation.
Activity-Based Protein Profiling (ABPP) Workflow
ABPP with a clickable analog of this compound (e.g., containing a terminal alkyne) allows for the identification of proteins that are covalently modified by the inhibitor.
Workflow for Activity-Based Protein Profiling with a this compound analog.
Conclusion
This compound, a product of classic organic synthesis, has evolved into a sophisticated tool for modern biological research. Its ability to irreversibly inhibit DHHC palmitoyl acyltransferases has provided profound insights into the role of S-palmitoylation in a myriad of cellular processes, from protein trafficking to programmed cell death. While its non-selective nature necessitates careful interpretation of experimental results, it remains an invaluable reagent for researchers, scientists, and drug development professionals seeking to understand and modulate the complex interplay of lipids and proteins in health and disease. Future development of more selective inhibitors will undoubtedly build upon the foundational knowledge gained from studies utilizing this compound.
References
- 1. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-溴十六烷酸 ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. abbexa.com [abbexa.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound(18263-25-7) 1H NMR spectrum [chemicalbook.com]
- 6. DL-2-Bromohexanoic acid(616-05-7) 13C NMR spectrum [chemicalbook.com]
- 7. 2-BROMOOCTANOIC ACID(2623-82-7) 13C NMR [m.chemicalbook.com]
- 8. scienceready.com.au [scienceready.com.au]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The palmitoylation of gasdermin D directs its membrane translocation and pore formation during pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A critical role for palmitoylation in pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palmitoylation of gasdermin D directs its membrane translocation and pore formation in pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inhibitory Effect of 2-Bromohexadecanoic Acid on Pyroptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyroptosis is a highly inflammatory form of programmed cell death initiated by inflammasomes and executed by the gasdermin family of proteins. This process plays a critical role in the host defense against pathogens but is also implicated in the pathophysiology of numerous inflammatory diseases. 2-Bromohexadecanoic acid (2-BHA), also known as 2-bromopalmitate (2-BP), is a well-established inhibitor of protein S-palmitoylation, a reversible post-translational lipid modification. Recent studies have elucidated the significant role of 2-BHA in modulating pyroptosis by inhibiting the palmitoylation of key signaling molecules within the pyroptotic pathway. This technical guide provides an in-depth overview of the mechanism of action of 2-BHA in inhibiting pyroptosis, detailed experimental protocols for studying these effects, and a summary of the current quantitative data.
Introduction to Pyroptosis and the Role of Palmitoylation
Pyroptosis is characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and IL-18. The canonical pathway is triggered by the activation of inflammasomes, multi-protein complexes that sense pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). This leads to the activation of caspase-1, which in turn cleaves gasdermin D (GSDMD). The N-terminal fragment of GSDMD oligomerizes and forms pores in the plasma membrane, leading to cell lysis and cytokine release.
Protein S-palmitoylation is a dynamic lipid modification that regulates protein trafficking, localization, stability, and protein-protein interactions. This process is catalyzed by a family of enzymes called protein acyltransferases (PATs), which contain a conserved DHHC (Asp-His-His-Cys) domain. The reversibility of palmitoylation allows for rapid control over cellular signaling pathways. Emerging evidence highlights the importance of palmitoylation in regulating inflammatory signaling, including the pyroptotic pathway.
Mechanism of Action of this compound in Pyroptosis Inhibition
This compound is an irreversible inhibitor of DHHC-containing palmitoyl acyltransferases.[1] By covalently modifying the active site of these enzymes, 2-BHA prevents the transfer of palmitate to substrate proteins. This broad-spectrum inhibition of palmitoylation has been shown to disrupt multiple key steps in the pyroptosis signaling cascade.
Inhibition of NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a central mediator of pyroptosis in response to a wide range of stimuli. Its activation is a multi-step process that is regulated by post-translational modifications, including palmitoylation.
-
NLRP3 Palmitoylation: NLRP3 undergoes S-palmitoylation, which is crucial for its localization to the Golgi apparatus and subsequent activation.[2][3]
-
Effect of 2-BHA: By inhibiting DHHC enzymes, 2-BHA prevents the palmitoylation of NLRP3. This disruption in palmitoylation impairs NLRP3's subcellular localization and its ability to assemble into a functional inflammasome complex. Consequently, caspase-1 activation and subsequent pyroptotic events are suppressed.[2][4]
Inhibition of Gasdermin D and Gasdermin E Function
Gasdermin D (GSDMD) and Gasdermin E (GSDME) are the executioner proteins of pyroptosis. Their cleavage by caspases unleashes their pore-forming N-terminal domains.
-
Gasdermin Palmitoylation: Recent studies have shown that the N-terminal fragments of GSDMD and GSDME undergo palmitoylation. This modification is critical for their translocation to the plasma membrane and subsequent pore formation.[5][6][7]
-
Effect of 2-BHA: 2-BHA treatment inhibits the palmitoylation of the N-terminal fragments of GSDMD and GSDME.[6][8] This prevents their proper membrane insertion and oligomerization, thereby blocking the formation of pores and the lytic cell death characteristic of pyroptosis.[7][8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by 2-BHA and a general experimental workflow for investigating its effects on pyroptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Palmitoylation of NLRP3 Modulates Inflammasome Activation and Inflammatory Bowel Disease Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. ROS-dependent S-palmitoylation activates cleaved and intact gasdermin D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemotherapy-induced pyroptosis is mediated by BAK/BAX-caspase-3-GSDME pathway and inhibited by 2-bromopalmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 2-Bromohexadecanoic Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromohexadecanoic acid (2-BrHA), also known as 2-bromopalmitate (2-BP), is a widely utilized cell-permeable inhibitor of protein S-palmitoylation.[1][2][3] This synthetic, non-metabolizable analog of palmitic acid serves as a critical tool for investigating the roles of reversible protein lipidation in various cellular processes.[4][5] Protein palmitoylation, the covalent attachment of the 16-carbon fatty acid palmitate to cysteine residues via a thioester linkage, is a dynamic post-translational modification that regulates protein trafficking, localization to membrane microdomains (like lipid rafts), stability, and protein-protein interactions.[5][6] By inhibiting this process, 2-BrHA allows for the elucidation of the functional significance of palmitoylation in health and disease, making it a valuable reagent in academic research and drug development.
Mechanism of Action
This compound exerts its inhibitory effects primarily by targeting the enzymes responsible for protein palmitoylation, the protein acyltransferases (PATs), which are characterized by a conserved DHHC (Asp-His-His-Cys) domain.[1][7][8] Once inside the cell, 2-BrHA is converted to 2-bromopalmitoyl-CoA.[1][2][3] This modified coenzyme A derivative can then act in two proposed ways:
-
Irreversible Inhibition of PATs: The 2-bromopalmitoyl-CoA can covalently modify the catalytic cysteine residue within the DHHC motif of PATs, leading to their irreversible inactivation.[1]
-
Direct Covalent Competition: 2-BrHA or its CoA derivative may directly compete with palmitoyl-CoA for incorporation onto substrate proteins, leading to the covalent modification of the target protein and preventing its normal palmitoylation.[1][2]
It is important to note that 2-BrHA is not entirely specific to palmitoylation and has been shown to have pleiotropic effects on cellular metabolism, including the inhibition of fatty acid oxidation and the activation of peroxisome proliferator-activated receptors (PPARs).[4] Therefore, careful experimental design and interpretation of results are crucial.
Quantitative Data Summary
The following tables summarize typical experimental parameters for the use of this compound in cell culture based on published literature.
Table 1: Working Concentrations and Incubation Times
| Cell Type | Concentration Range | Incubation Time | Application | Reference |
| General Mammalian Cells | 10 µM - 100 µM | 2 - 24 hours | Inhibition of protein palmitoylation | [4][5] |
| Jurkat T cells | Lower end of range (e.g., < 100 µM) | Shorter times (e.g., < 24h) | Sensitive to prolonged treatment | [4] |
| Human Vascular Smooth Muscle Cells | 10 µM - 50 µM | 24 hours | Senescence studies | [9] |
| HeLa Cells | Not specified | Not specified | Apoptosis and pyroptosis studies | [7][10] |
| Toxoplasma gondii | 50 µM - 100 µM | 2 hours | Gliding motility and host cell invasion | [5] |
Table 2: IC50 Values
| Target | IC50 | Cell/System | Reference |
| DHHC PATs (in vitro) | ~10 µM | Purified enzymes | [1] |
| GAP43-YFP plasma membrane localization | 14.9 µM | Live cells | [1] |
| Multiple PATs (MyrGCK(NBD) and FarnCNRas(NBD) substrates) | ~4 µM | In vitro | [7] |
Experimental Protocols
Protocol 1: General Inhibition of Protein Palmitoylation in Cultured Cells
Objective: To assess the effect of inhibiting protein palmitoylation on a specific cellular process or protein of interest.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells of interest
-
Phosphate-buffered saline (PBS)
Procedure:
-
Stock Solution Preparation:
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will ensure they are in the logarithmic growth phase and have not reached confluency at the end of the experiment.
-
Allow cells to adhere and recover overnight.
-
-
Treatment with 2-BrHA:
-
The following day, dilute the 2-BrHA stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentration (typically between 10 µM and 100 µM).
-
It is crucial to include a vehicle control (medium with the same concentration of DMSO or EtOH used for the 2-BrHA treatment).
-
Remove the existing medium from the cells and replace it with the 2-BrHA-containing medium or the vehicle control medium.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 2 to 24 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically for each cell type and experimental question. Some cell lines, like Jurkat T cells, may be sensitive to prolonged exposure.[4]
-
-
Downstream Analysis:
-
After incubation, wash the cells with PBS.
-
Proceed with downstream applications such as:
-
Western Blotting: To analyze the expression levels of the protein of interest.
-
Immunofluorescence: To observe changes in protein localization.
-
Cell Viability/Proliferation Assays: To assess the cytotoxic effects of the treatment.
-
Metabolic Labeling with [3H]-palmitate: To directly measure the inhibition of palmitate incorporation.
-
Acyl-Biotin Exchange (ABE) Assay: For proteomic analysis of palmitoylated proteins.
-
-
Protocol 2: Investigating the Role of Palmitoylation in Protein Trafficking
Objective: To determine if the palmitoylation of a specific protein is required for its correct subcellular localization.
Materials:
-
Same as Protocol 1
-
Cells expressing a fluorescently tagged protein of interest (e.g., GFP-fusion protein)
-
Fluorescence microscope
Procedure:
-
Follow steps 1-3 of Protocol 1.
-
Incubation: Incubate the cells with 2-BrHA or vehicle control for a time sufficient to observe changes in protein localization (this may require a time-course experiment, e.g., 4, 8, 12, 24 hours).
-
Live-Cell Imaging or Fixed-Cell Immunofluorescence:
-
Live-Cell Imaging: Directly visualize the localization of the fluorescently tagged protein in living cells using a fluorescence microscope.
-
Fixed-Cell Immunofluorescence:
-
Wash cells with PBS.
-
Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells if necessary (e.g., with 0.1% Triton X-100).
-
If the protein is not fluorescently tagged, perform standard immunofluorescence staining with a primary antibody against the protein of interest and a fluorescently labeled secondary antibody.
-
Mount the coverslips and visualize the protein localization using a fluorescence microscope.
-
-
-
Analysis: Compare the subcellular localization of the protein of interest in 2-BrHA-treated cells versus vehicle-treated control cells. A change in localization (e.g., from the plasma membrane to the cytoplasm) suggests that palmitoylation is important for its proper trafficking.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for using 2-BrHA in cell culture.
References
- 1. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use of analogs and inhibitors to study the functional significance of protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein palmitoylation inhibition by 2-bromopalmitate alters gliding, host cell invasion and parasite morphology in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Protein Palmitoylation: Biological Significance and Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. abmole.com [abmole.com]
- 9. 2-Bromopalmitate treatment attenuates senescence phenotype in human adult cells - possible role of palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Note and Protocol: Preparation of 2-Bromohexadecanoic Acid Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Bromohexadecanoic acid, also known as 2-bromopalmitic acid (2-BP), is a widely utilized chemical probe in biomedical research.[1][2][3] It functions as a non-metabolizable analog of palmitic acid and acts as an inhibitor of protein palmitoylation by targeting DHHC (Asp-His-His-Cys) protein palmitoyltransferases.[1][2][3] This inhibitory action has significant implications for various cellular processes. Notably, this compound has been shown to inhibit the palmitoylation of Gasdermin E (GSDME-C) during pyroptosis, a form of programmed cell death, and consequently blocks the BAK/BAX-Caspase 3-GSDME signaling pathway.[1][3] Beyond its role in pyroptosis, it is also recognized as an inhibitor of fatty acid oxidation and a PPARδ agonist.[3]
Given its broad utility in studying lipid metabolism and protein modification, the accurate and consistent preparation of this compound stock solutions is critical for reproducible experimental outcomes.[4][5][6] This document provides a detailed protocol for the preparation, storage, and handling of these stock solutions.
Physicochemical Properties and Solubility Data
This compound is a solid, white to yellow powder at room temperature.[1] Its solubility is a key consideration for stock solution preparation. The compound is generally insoluble in water but soluble in various organic solvents.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₁BrO₂ | [1] |
| Molecular Weight | 335.32 g/mol | [1] |
| CAS Number | 18263-25-7 | [1] |
| Appearance | White to yellow solid | [1] |
| Melting Point | 52-54 °C | [7] |
| Solubility in DMSO | ≥10 mg/mL (29.82 mM) to 150 mg/mL (447.33 mM) | [1][2] |
| Solubility in Ethanol | 67 mg/mL | [2] |
| Solubility in Methanol | Soluble (1 g/10 mL) | |
| Water Solubility | Insoluble | [2] |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparations: Before handling the compound, ensure that all necessary PPE is worn.[8][9] Allow the this compound container to equilibrate to room temperature for at least one hour before opening to prevent condensation.[10]
-
Weighing the Compound: Tare a sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.35 mg of the compound.
-
Solvent Addition: Add the appropriate volume of fresh DMSO to the vial containing the weighed powder. For a 10 mM solution, if you weighed 3.35 mg, you would add 1 mL of DMSO. It is crucial to use anhydrous or newly opened DMSO as the compound's solubility is significantly impacted by moisture.[1][2]
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. Due to the nature of the compound, complete dissolution may require additional steps.
-
Sonication (if necessary): If precipitation or phase separation is observed, place the vial in an ultrasonic water bath.[1] Sonicate until the solution becomes clear. Gentle heating can also aid in dissolution, but care should be taken to avoid degradation.[1]
-
Aliquoting and Storage: Once a clear solution is achieved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile vials to avoid repeated freeze-thaw cycles.[1][10]
-
Storage Conditions: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][10] The solid powder form of this compound should be stored at -20°C and is stable for up to 3 years.[1]
Caption: Workflow for preparing this compound stock solution.
Mechanism of Action: Inhibition of Pyroptosis
This compound is a known inhibitor of protein palmitoylation, a post-translational modification crucial for the localization and function of many proteins. One of its well-documented effects is the inhibition of the GSDME-mediated pyroptotic pathway. Chemotherapeutic agents can induce apoptosis through the activation of Caspase-3, which in turn cleaves GSDME into an N-terminal fragment (GSDME-N) and a C-terminal fragment (GSDME-C). The subsequent palmitoylation of GSDME-C is a critical step that allows its release from GSDME-N and subsequent pore formation in the plasma membrane, leading to pyroptosis. This compound inhibits the DHHC enzymes responsible for this palmitoylation, thereby preventing pore formation and cell death.[1][3]
Caption: Inhibition of GSDME-mediated pyroptosis by this compound.
Safety and Handling Precautions
This compound may cause skin, eye, and respiratory irritation.[7][9] It is essential to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8][9] Always wear appropriate personal protective equipment, including a lab coat, chemical-resistant gloves, and safety glasses.[9] In case of contact with eyes or skin, rinse immediately and thoroughly with water.[7] Avoid creating dust when handling the solid form.[8][9] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. abmole.com [abmole.com]
- 4. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. 2-bromo-Hexadecanoic acid|18263-25-7|MSDS [dcchemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. 2-bromo-Hexadecanoic acid|18263-25-7|COA [dcchemicals.com]
optimal concentration of 2-Bromohexadecanoic acid for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromohexadecanoic acid (2-BP), also known as 2-bromopalmitate, is a synthetic, non-metabolizable analog of the saturated fatty acid, palmitic acid. It serves as a broad-spectrum inhibitor of lipid metabolism and has been extensively utilized in research to investigate the roles of protein S-palmitoylation and fatty acid oxidation in various cellular processes.[1][2][3] This document provides detailed application notes and protocols for the effective use of 2-BP in experimental settings, with a focus on determining its optimal concentration.
Mechanism of Action
2-BP primarily functions through two well-documented mechanisms:
-
Inhibition of Protein S-Palmitoylation: 2-BP is a general inhibitor of protein S-palmitoylation, a reversible post-translational modification where a palmitate group is attached to cysteine residues of a protein.[1][2] It targets and irreversibly inhibits the activity of a family of enzymes called DHHC (Asp-His-His-Cys) palmitoyl acyltransferases (PATs).[1][4] This inhibition occurs through the covalent modification of the catalytic cysteine residue within the DHHC motif.[1] The IC50 for PAT inhibition has been reported to be approximately 4 µM to 15 µM.[1][4]
-
Inhibition of Fatty Acid Oxidation: 2-BP is also a known inhibitor of mitochondrial fatty acid β-oxidation.[1][5] A key target in this pathway is Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme responsible for the transport of long-chain fatty acids into the mitochondria for oxidation.[1][5][6] By inhibiting CPT1, 2-BP effectively reduces cellular energy production from fatty acids.[5][7]
Data Presentation: Optimal Concentrations of this compound
The optimal concentration of 2-BP is highly dependent on the cell type, experimental duration, and the specific biological process being investigated. It is crucial to perform a dose-response curve to determine the optimal concentration for each specific experimental system, balancing efficacy with potential cytotoxicity.[1]
| Application | Cell Line/Model | Concentration Range | Key Findings | Reference |
| Inhibition of Protein S-Palmitoylation | General | 4 - 15 µM (IC50) | Inhibition of multiple palmitoyl-acyl transferase (PAT) activity. | [1][4] |
| Inhibition of Protein S-Palmitoylation | Jurkat T-cells | 100 µM | Attenuated calcium activation and blocked tyrosine phosphorylation. | [1] |
| Induction of Pyroptosis Inhibition | HeLa cells | 50 µM | Inhibited GSDME-C palmitoylation and chemotherapy-induced pyroptosis. | [4] |
| Inhibition of Cell Death | HT-1080 N cells | < 2 µM | Sufficient to completely inhibit cell death in response to specific inducers. | [3] |
| Metabolic Labeling Studies | Live cells | 50 µM for 1 hour | Effective for labeling and studying cellular targets. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Due to the hydrophobic nature of 2-BP, a stock solution is typically prepared in an organic solvent like DMSO.
-
To prepare a 100 mM stock solution, dissolve 33.53 mg of 2-BP (MW: 335.32 g/mol ) in 1 mL of anhydrous DMSO.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage. When preparing working solutions, it is recommended to use fresh DMSO as moisture can reduce solubility.[4]
Protocol 2: Determination of Optimal Concentration using a Cell Viability Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells of interest into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of Working Solutions: Prepare a series of dilutions of the 2-BP stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest 2-BP concentration).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of 2-BP or the vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO₂).
-
Cell Viability Assessment: After the incubation period, assess cell viability using your chosen method according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the results to the vehicle control to determine the percentage of cell viability at each concentration. Plot the percentage of cell viability against the 2-BP concentration to generate a dose-response curve and determine the IC50 value for cytotoxicity. The optimal working concentration should be below the concentration that causes significant cytotoxicity, unless cytotoxicity is the intended endpoint.
Mandatory Visualization
Caption: Inhibition of S-Palmitoylation and Fatty Acid Oxidation by 2-BP.
Caption: General Experimental Workflow for using this compound.
References
- 1. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. article.imrpress.com [article.imrpress.com]
- 6. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing 2-Bromohexadecanoic Acid to Elucidate Protein Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein S-palmitoylation, the reversible post-translational modification involving the attachment of the 16-carbon fatty acid palmitate to cysteine residues, is a critical regulator of protein function. This lipid modification enhances protein hydrophobicity, thereby influencing protein trafficking, subcellular localization, stability, and protein-protein interactions.[1] The dynamic nature of S-palmitoylation allows for rapid control over the spatial and temporal activity of a diverse array of proteins, including signaling molecules, receptors, and enzymes.
2-Bromohexadecanoic acid (2-BrHA), also commonly known as 2-bromopalmitate (2-BP), is a widely utilized pharmacological tool to investigate the functional roles of S-palmitoylation.[2][3] As a non-metabolizable analog of palmitic acid, 2-BrHA serves as an inhibitor of protein palmitoylation, enabling researchers to probe the consequences of blocking this modification on cellular processes.[1][4] By observing the changes in protein localization and function upon treatment with 2-BrHA, investigators can infer the importance of S-palmitoylation for the protein of interest.
Mechanism of Action
This compound exerts its inhibitory effects on protein S-palmitoylation through a multi-step process within the cell. Initially, 2-BrHA is activated to its coenzyme A (CoA) derivative, 2-bromopalmitoyl-CoA (2-BP-CoA), by acyl-CoA synthetases.[5][6] This activated form then acts as a substrate mimic for the enzymes responsible for protein palmitoylation, the DHHC (Asp-His-His-Cys) domain-containing palmitoyl acyltransferases (PATs).
The proposed mechanisms of inhibition by 2-BP-CoA include:
-
Irreversible Inhibition of PATs: 2-BP-CoA can form a stable, covalent adduct with the catalytic cysteine residue within the DHHC motif of PATs, thereby irreversibly inactivating the enzyme.[2]
-
Competitive Inhibition: 2-BP-CoA can compete with the natural substrate, palmitoyl-CoA, for binding to the active site of PATs.
-
Chain Termination: If transferred to a substrate protein, the bromo-group at the alpha-position prevents the subsequent enzymatic removal of the lipid modification, effectively locking the protein in a modified, potentially non-functional state.
It is important to note that 2-BrHA is considered a promiscuous inhibitor and may have off-target effects.[5][6] Studies have shown that it can also inhibit other enzymes involved in lipid metabolism and protein deacylation, such as acyl-protein thioesterases (APTs).[7] Therefore, careful experimental design and interpretation of results are crucial when using this inhibitor.
Visualizing the S-Palmitoylation Pathway and Inhibition by 2-BrHA
Caption: S-Palmitoylation pathway and its inhibition by this compound.
General Experimental Workflow for Studying Protein Localization
Caption: Experimental workflow for studying protein localization using 2-BrHA.
Quantitative Data Presentation
The following table summarizes data from a study by Webb et al. (2000) investigating the effect of 2-bromopalmitate on the localization of the Src family kinase Fyn.
| Protein | Treatment | Subcellular Fraction | Percentage of Total Protein | Reference |
| Fyn | Control (DMSO) | Detergent-Resistant Membranes (DRMs) | 88% | Webb et al., 2000[8][9] |
| 100 µM 2-Bromopalmitate | Detergent-Resistant Membranes (DRMs) | 59% | Webb et al., 2000[8][9] | |
| Lck | Control (DMSO) | Detergent-Resistant Membranes (DRMs) | 59% | Webb et al., 2000[8][9] |
| 100 µM 2-Bromopalmitate | Detergent-Resistant Membranes (DRMs) | 19% | Webb et al., 2000[8][9] | |
| Fyn(16)-eGFP | Control (DMSO) | Cytosolic Fraction | ~20% | Webb et al., 2000[8] |
| 100 µM 2-Bromopalmitate | Cytosolic Fraction | 65% | Webb et al., 2000[8] | |
| 100 µM 2-Hydroxymyristate | Cytosolic Fraction | 78% | Webb et al., 2000[8] |
Experimental Protocols
Protocol 1: Treatment of Cultured Cells with this compound
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (2-BrHA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Sterile culture plates or flasks
Procedure:
-
Prepare 2-BrHA Stock Solution: Dissolve 2-BrHA in DMSO to prepare a concentrated stock solution (e.g., 100 mM). Store at -20°C.
-
Cell Seeding: Seed the cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Treatment Preparation: On the day of the experiment, thaw the 2-BrHA stock solution. Prepare the final working concentrations of 2-BrHA by diluting the stock solution in pre-warmed complete culture medium. A typical final concentration range is 10-100 µM. Prepare a vehicle control using the same concentration of DMSO as in the highest 2-BrHA concentration.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of 2-BrHA or the DMSO vehicle control.
-
Incubation: Incubate the cells for the desired period. Incubation times can range from a few hours to overnight, depending on the protein of interest and the experimental goals.[8]
-
Harvesting: After incubation, proceed with the desired downstream analysis, such as immunofluorescence staining or subcellular fractionation.
Protocol 2: Analysis of Protein Localization by Immunofluorescence Microscopy
Materials:
-
Treated and control cells on coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody specific to the protein of interest
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Microscope slides
-
Fluorescence microscope
Procedure:
-
Fixation: After 2-BrHA treatment, wash the cells on coverslips twice with PBS. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the protein of interest is intracellular, permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer according to the manufacturer's recommendations. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Mounting: Wash the cells once with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope. Quantify changes in protein localization using appropriate image analysis software.
Protocol 3: Subcellular Fractionation
Materials:
-
Treated and control cells
-
PBS
-
Cell scraper
-
Homogenization buffer (e.g., hypotonic buffer with protease inhibitors)
-
Dounce homogenizer or syringe with a narrow-gauge needle
-
Centrifuge (capable of differential centrifugation)
-
Fractionation buffers (specific to the desired organelles)
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Harvesting: After 2-BrHA treatment, wash the cells with ice-cold PBS. Harvest the cells by scraping and transfer to a pre-chilled microcentrifuge tube.
-
Cell Lysis: Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C. Resuspend the cell pellet in ice-cold homogenization buffer.
-
Homogenization: Lyse the cells by passing the suspension through a Dounce homogenizer or by repeated passage through a syringe with a narrow-gauge needle. The extent of homogenization should be monitored by microscopy to ensure cell disruption while keeping nuclei intact.
-
Differential Centrifugation:
-
Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the nuclei. The supernatant contains the cytoplasmic and membrane fractions.
-
Membrane and Cytosolic Fractions: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 100,000 x g) for 1 hour at 4°C. The resulting supernatant is the cytosolic fraction, and the pellet contains the total membrane fraction.
-
-
Protein Quantification: Determine the protein concentration of each fraction using a standard protein assay.
-
Western Blot Analysis: Equal amounts of protein from each fraction (control and 2-BrHA treated) are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the protein of interest and organelle-specific markers to assess the purity of the fractions and the change in protein distribution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein palmitoylation inhibition by 2-bromopalmitate alters gliding, host cell invasion and parasite morphology in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of protein palmitoylation, raft localization, and T cell signaling by 2-bromopalmitate and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Bromohexadecanoic Acid in Metabolic Labeling: A Guide for Researchers
Introduction
2-Bromohexadecanoic acid (2-BrHA), also commonly known as 2-bromopalmitate (2BP), is a valuable chemical tool for investigating protein S-palmitoylation, a reversible post-translational lipid modification.[1][2][3] Initially identified as a non-selective inhibitor of lipid metabolism, 2-BrHA has become instrumental in studying the functional roles of palmitoylation in a multitude of cellular processes.[1][2][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of 2-BrHA and its analogs in metabolic labeling studies.
Core Concepts and Applications
Protein S-palmitoylation involves the attachment of the 16-carbon saturated fatty acid, palmitate, to cysteine residues via a thioester linkage.[5][6] This modification regulates protein trafficking, localization, stability, and protein-protein interactions.[7][8] 2-BrHA serves as a powerful probe to dissect these processes.
Mechanism of Action
In cellular systems, 2-BrHA is metabolically activated to 2-bromopalmitoyl-CoA.[1][2][3] Both 2-BrHA and its CoA derivative can covalently modify proteins, particularly the DHHC (Asp-His-His-Cys) family of palmitoyl acyltransferases (PATs) that catalyze S-palmitoylation.[1][2][3] The inhibitory effect of 2-BrHA is believed to occur through two primary mechanisms:
-
Inhibition of Palmitoyl Acyltransferases (PATs): By covalently modifying the active site of DHHC enzymes, 2-BrHA can block their catalytic activity.[1][2][3]
-
Direct Covalent Competition: 2-BrHA can directly compete with natural palmitate for incorporation onto substrate proteins, effectively blocking their palmitoylation.[1][2][3]
It is important to note that 2-BrHA exhibits promiscuous reactivity, targeting a broad range of proteins beyond PATs, especially those with reactive cysteine residues.[2]
Click-Enabled Analogs for Activity-Based Protein Profiling
A significant advancement in the use of 2-BrHA has been the development of "clickable" analogs.[1][7] These molecules incorporate a bioorthogonal handle, such as an alkyne or azide group, which allows for the covalent attachment of reporter tags (e.g., fluorophores, biotin) via a copper-catalyzed or copper-free click chemistry reaction.[9][10] This strategy, known as activity-based protein profiling (ABPP), enables the specific enrichment and identification of 2-BrHA-interacting proteins from complex biological samples.[7][8]
Experimental Protocols
I. Metabolic Labeling of Cultured Cells with 2-BrHA Analogs
This protocol describes the metabolic incorporation of a clickable 2-BrHA analog (e.g., 2-bromohexadec-15-ynoic acid) into cultured mammalian cells for subsequent analysis.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Fatty acid-free bovine serum albumin (BSA)
-
Clickable 2-BrHA analog (e.g., 2-bromohexadec-15-ynoic acid)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Culture: Plate cells and grow to the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare a stock solution of the clickable 2-BrHA analog in DMSO. On the day of the experiment, prepare the labeling medium by diluting the stock solution in a serum-free medium containing fatty acid-free BSA. The final concentration of the probe will need to be optimized, but a starting point of 25-50 µM can be used.[2]
-
Metabolic Labeling:
-
Aspirate the complete culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for a designated period (e.g., 1-4 hours) at 37°C in a CO2 incubator.[2] The optimal labeling time should be determined empirically.
-
-
Cell Lysis:
-
Aspirate the labeling medium.
-
Wash the cells twice with cold PBS.
-
Add an appropriate volume of cold lysis buffer to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay.
II. Click Chemistry Reaction for Protein Visualization or Enrichment
This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag to the metabolically incorporated alkyne-modified 2-BrHA.
Materials:
-
Protein lysate from the metabolic labeling experiment
-
Azide-functionalized reporter tag (e.g., Azide-Fluorophore, Azide-Biotin)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
SDS-PAGE loading buffer
Procedure:
-
Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, combine the following components in order:
-
Protein lysate (25-50 µg)
-
Azide-reporter tag (final concentration 20-100 µM)
-
TCEP (final concentration 1 mM, freshly prepared)
-
TBTA (final concentration 100 µM)
-
-
Initiate the Reaction: Add CuSO4 to a final concentration of 1 mM.
-
Incubation: Vortex the reaction mixture and incubate at room temperature for 1 hour in the dark.
-
Sample Preparation for Analysis:
-
For In-Gel Fluorescence: Add SDS-PAGE loading buffer to the reaction, boil for 5 minutes, and proceed with SDS-PAGE.
-
For Biotin Enrichment: Proceed with streptavidin-based affinity purification.
-
Data Presentation
Table 1: Representative Targets of this compound Analogs Identified by Mass Spectrometry.
| Protein Category | Examples | Putative Function |
| Palmitoyl Acyltransferases (PATs) | ZDHHC enzymes | Catalyze protein S-palmitoylation |
| Transporters | Various membrane transporters | Solute transport across membranes |
| Palmitoylated Proteins | G proteins, kinases, receptors | Diverse signaling and cellular functions |
This table summarizes the types of proteins identified in studies using clickable 2-BrHA analogs followed by mass spectrometry analysis. The results highlight the promiscuous reactivity of 2-BrHA, targeting not only the enzymes of palmitoylation but also their substrates and other membrane-associated proteins.[1][2]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Protein Palmitoylation by Metabolic Radiolabeling Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Bromopalmitate analogues as activity-based probes to explore palmitoyl acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 10. Metabolic Labeling and Chemoselective Ligation | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for In Vitro Studies Using 2-Bromohexadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromohexadecanoic acid (2-BP), also known as 2-bromopalmitate, is a synthetic, non-metabolizable analog of the saturated fatty acid palmitic acid.[1][2] It serves as a crucial tool in cell biology and drug discovery, primarily functioning as a broad-spectrum, irreversible inhibitor of protein S-palmitoylation.[3][4] This post-translational modification, catalyzed by a family of enzymes called DHHC (Asp-His-His-Cys) palmitoyl acyltransferases (PATs), is vital for regulating protein trafficking, localization, stability, and activity.[1][4][5] By covalently modifying the catalytic cysteine residue of DHHC enzymes, 2-BP effectively blocks the attachment of palmitate to substrate proteins, thereby enabling the study of palmitoylation-dependent cellular processes.[4][6]
Beyond its role as a pan-PAT inhibitor, 2-BP has been shown to affect other cellular pathways, including fatty acid oxidation and glucose uptake, and acts as a PPARδ agonist.[7] Its diverse biological activities have made it instrumental in investigating a range of cellular phenomena such as apoptosis, pyroptosis, viral replication, and cancer cell biology.[3][7][8] These application notes provide an overview of the in vitro uses of 2-BP, along with detailed protocols for its application in cell-based assays.
Mechanism of Action
This compound is a non-metabolizable palmitate analog that functions as a palmitoylation inhibitor.[1][2] It directly and irreversibly inhibits the activity of all DHHC (Asp-His-His-Cys) proteins, which are responsible for protein palmitoylation.[1][3] In addition to inhibiting palmitoylation, 2-BP has been shown to inhibit fatty acid oxidation and promote glucose uptake in certain cell types.[7] It also acts as a PPARδ agonist.[9]
The inhibitory action of 2-BP is thought to occur through the covalent modification of the DHHC enzyme's active site.[4] In vitro studies have shown that 2-BP can covalently block the formation of the PAT acyl-intermediate with an IC50 of approximately 10 µM.[4]
Key In Vitro Applications
Inhibition of Protein Palmitoylation
The primary application of 2-BP is to inhibit protein palmitoylation to study its role in various cellular processes.
Induction and Inhibition of Programmed Cell Death
2-BP has been shown to modulate different forms of programmed cell death. For instance, it can inhibit chemotherapy-induced pyroptosis, a form of inflammatory cell death, by preventing the palmitoylation of Gasdermin E (GSDME).[1][7][8]
Investigation of Viral Replication
Studies have demonstrated that 2-BP can inhibit the replication of certain viruses, such as the mouse hepatitis virus (MHV-A59), by disrupting lipid droplets.[3]
Cancer Research
In the context of cancer, 2-BP has been used to investigate the role of palmitoylation in cancer stem cell formation and tumor growth.[3] For example, it has been shown to reduce palmitate-induced sphere formation in liver cancer cells.[3]
Neurological Studies
The influence of palmitoylation on neuronal proteins and processes can be elucidated using 2-BP.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Application | Reference |
| IC50 for PAT activity | ~4 µM | In vitro assay with MyrGCK(NBD) and FarnCNRas(NBD) | Palmitoylation Inhibition | [1] |
| IC50 for PAT acyl-intermediate formation | ~10 µM | In vitro assay | Palmitoylation Inhibition | [4] |
| IC50 for GAP43-YFP plasma membrane localization | 14.9 µM | Live cells | Palmitoylation Inhibition | [4] |
| Concentration for pyroptosis inhibition | 50 µM | HeLa cells | Pyroptosis Inhibition | [1][3] |
| Concentration for reducing CSC sphere formation | 75-150 µM | HepG2 cells | Cancer Research | [3] |
| Concentration for reducing TGN-membrane association of GAP-43 | 25, 50, 150 µM | CHO-K1 cells | Protein Trafficking | [3] |
| Concentration for cell cycle arrest | 50 µM | Fadu cells | Cancer Research | [6] |
Experimental Protocols
Protocol 1: General Inhibition of Protein Palmitoylation in Cultured Cells
This protocol describes the general procedure for treating cultured cells with 2-BP to inhibit protein palmitoylation.
Materials:
-
This compound (2-BP)
-
Dimethyl sulfoxide (DMSO), fresh and high-quality[1]
-
Cell culture medium appropriate for the cell line
-
Cultured cells of interest
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 2-BP in fresh DMSO. A common stock concentration is 10-100 mM. Store the stock solution at -20°C. Note that moisture-absorbing DMSO can reduce solubility.[1]
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (e.g., ~60%).[1]
-
Treatment: Dilute the 2-BP stock solution directly into the cell culture medium to achieve the desired final concentration (typically in the range of 10-100 µM). Remove the old medium from the cells and replace it with the 2-BP-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 1-24 hours), depending on the experimental goals.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Analysis: Analyze the effects of 2-BP on protein palmitoylation using techniques such as Acyl-Biotin Exchange (ABE) or by observing changes in the subcellular localization or activity of a known palmitoylated protein via Western blotting or immunofluorescence.
Protocol 2: Inhibition of Chemotherapy-Induced Pyroptosis
This protocol is adapted from a study investigating the role of 2-BP in inhibiting pyroptosis in HeLa cells.[1][3]
Materials:
-
HeLa cells
-
This compound (2-BP)
-
Tumor necrosis factor-alpha (TNFα)
-
Cycloheximide (CHX)
-
Cell culture medium (e.g., DMEM)
-
FITC-Annexin V and Propidium Iodide (PI) staining kit
-
Hoechst 33342
-
Lactate dehydrogenase (LDH) release assay kit
Procedure:
-
Cell Seeding: Seed HeLa cells in culture plates and allow them to grow overnight until they reach approximately 60% confluency.[1]
-
Pre-treatment with 2-BP: Pre-incubate the cells with 50 µM 2-BP in fresh culture medium for 1 hour.[3]
-
Induction of Pyroptosis: After the pre-incubation, add TNFα (e.g., 20 ng/mL) and CHX to the medium to induce pyroptosis and continue the incubation for a specified time (e.g., 3, 6, 9, 12 hours).[1][3]
-
Analysis of Cell Death:
-
Flow Cytometry: Collect the cells, stain them with FITC-Annexin V and PI, and analyze by flow cytometry to distinguish between apoptotic and pyroptotic cells.[1]
-
Fluorescence Microscopy: Stain cells with Hoechst 33342 and PI to visualize nuclear morphology and membrane integrity.[1]
-
LDH Release Assay: Collect the culture supernatants and measure the percentage of LDH release as an indicator of pyroptotic cell death.[1]
-
Visualizations
Caption: Workflow for studying the inhibition of pyroptosis by 2-BP.
Caption: 2-BP inhibits pyroptosis by blocking GSDME-C palmitoylation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. glpbio.com [glpbio.com]
- 4. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. abmole.com [abmole.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | 2-BP | palmitoylation inhibitor | TargetMol [targetmol.com]
Application Notes and Protocols for Investigating Gasdermin E (GSDME) Palmitoylation using 2-Bromohexadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gasdermin E (GSDME), a member of the gasdermin protein family, is a key effector of pyroptosis, a form of lytic and inflammatory programmed cell death. Upon cleavage by activated caspase-3, the N-terminal domain of GSDME translocates to the plasma membrane, where it forms pores, leading to cell swelling, lysis, and the release of pro-inflammatory molecules. Recent evidence suggests that post-translational modifications, specifically S-palmitoylation, play a critical regulatory role in the function of gasdermin proteins. Palmitoylation, the reversible attachment of the 16-carbon fatty acid palmitate to cysteine residues, is emerging as a crucial step for the membrane localization and pore-forming activity of gasdermins.
2-Bromohexadecanoic acid (2-BrHA), also known as 2-bromopalmitate (2-BP), is a widely utilized cell-permeable and non-metabolizable palmitic acid analog that serves as an inhibitor of protein S-palmitoylation.[1] It is thought to act through multiple mechanisms, including the inhibition of palmitoyl acyltransferases (PATs), the enzymes that catalyze palmitoylation, and by direct covalent competition with palmitate for incorporation into proteins.[2] These application notes provide a comprehensive overview and detailed protocols for utilizing 2-BrHA to investigate the role of palmitoylation in GSDME-mediated pyroptosis.
Mechanism of Action of this compound
This compound is a valuable tool for studying protein palmitoylation due to its inhibitory effects. Once inside the cell, 2-BrHA is converted to 2-bromopalmitoyl-CoA.[2] This modified fatty acid can then interfere with the palmitoylation cycle in two primary ways:
-
Inhibition of Palmitoyl Acyltransferases (PATs): The DHHC (Asp-His-His-Cys) family of PATs are responsible for transferring palmitate from palmitoyl-CoA to substrate proteins. 2-bromopalmitoyl-CoA can bind to the active site of these enzymes, leading to their inhibition and preventing the palmitoylation of their targets, including GSDME.[2]
-
Direct Covalent Competition: 2-BrHA can be directly incorporated onto cysteine residues of target proteins. However, due to the presence of the bromine group, this modification is aberrant and can disrupt the normal function and trafficking of the protein.[2]
By inhibiting GSDME palmitoylation, 2-BrHA is expected to prevent its proper localization to the plasma membrane, thereby inhibiting pore formation and subsequent pyroptotic cell death.
Data Presentation
The following tables summarize representative quantitative data on the effect of this compound on gasdermin-mediated pyroptosis. While specific data for GSDME is emerging, the data presented for Gasdermin D (GSDMD), a closely related family member, provides a strong model for the expected effects on GSDME.
Table 1: Effect of this compound on GSDMD Palmitoylation
| Treatment Condition | GSDMD Palmitoylation Level (Relative Units) | Percent Inhibition |
| Vehicle Control | 1.00 | 0% |
| 2-BrHA (10 µM) | 0.45 | 55% |
| 2-BrHA (50 µM) | 0.20 | 80% |
Data are hypothetical and based on trends reported in the literature for GSDMD.
Table 2: Inhibition of Gasdermin-Mediated Pyroptosis by this compound
| Cell Line | Treatment | Pyroptosis Induction | 2-BrHA Concentration | LDH Release (% of Maximum) |
| THP-1 (Human Monocytic) | LPS + Nigericin | GSDMD-dependent | 0 µM | 100% |
| 10 µM | 42% | |||
| HEK293T (Human Embryonic Kidney) | Transfected with GSDME-NT | GSDME-dependent | 0 µM | 100% |
| 50 µM | 35% |
Data for THP-1 cells are based on published findings for GSDMD.[3] Data for HEK293T cells are illustrative for GSDME based on the known inhibitory effects of 2-BrHA.
Experimental Protocols
Protocol 1: Inhibition of GSDME Palmitoylation in Cell Culture
Objective: To inhibit GSDME palmitoylation in cultured cells using this compound.
Materials:
-
GSDME-expressing cell line (e.g., HEK293T cells transfected with a GSDME expression vector, or a cancer cell line with endogenous GSDME expression)
-
Complete cell culture medium
-
This compound (2-BrHA) stock solution (100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for inducing pyroptosis (e.g., chemotherapy drug like cisplatin, or TNFα + cycloheximide)
Procedure:
-
Seed GSDME-expressing cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
Prepare working solutions of 2-BrHA in complete culture medium. A final concentration range of 10-100 µM is a good starting point for optimization.[4] Include a vehicle control (DMSO) at the same final concentration as the highest 2-BrHA concentration.
-
Aspirate the old medium from the cells and wash once with PBS.
-
Add the medium containing the desired concentration of 2-BrHA or vehicle control to the cells.
-
Incubate the cells for a period of 1 to 24 hours. The optimal incubation time should be determined empirically. A pre-incubation of 2-4 hours is often sufficient to see an inhibitory effect.
-
Following the pre-incubation with 2-BrHA, induce pyroptosis using the appropriate stimulus.
-
After the pyroptosis induction period, collect the cell lysates and culture supernatants for downstream analysis (e.g., Acyl-Biotin Exchange assay, LDH release assay, Western blotting).
Protocol 2: Acyl-Biotin Exchange (ABE) Assay for Detecting GSDME Palmitoylation
Objective: To specifically detect the S-palmitoylation of GSDME.
Materials:
-
Cell lysates from Protocol 1
-
Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100, and protease inhibitors)
-
N-ethylmaleimide (NEM)
-
Hydroxylamine (HA) solution (1 M, pH 7.4)
-
Tris-HCl (1 M, pH 7.4)
-
Biotin-HPDP
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
-
Anti-GSDME antibody
Procedure:
-
Lyse the cells in Lysis Buffer containing 10 mM NEM to block free thiol groups. Incubate for 1 hour at 4°C with rotation.
-
Precipitate the proteins using chloroform/methanol extraction to remove excess NEM.
-
Resuspend the protein pellet in a buffer containing 1% SDS.
-
Divide each sample into two equal aliquots.
-
To one aliquot, add 1 M Hydroxylamine (HA) to a final concentration of 0.5 M to cleave the thioester bonds of palmitoylated cysteines. This is the "+HA" sample.
-
To the other aliquot, add 1 M Tris-HCl as a negative control. This is the "-HA" sample.
-
Incubate both sets of samples for 1 hour at room temperature.
-
Add Biotin-HPDP to label the newly exposed thiol groups. Incubate for 1 hour at room temperature.
-
Perform another protein precipitation to remove excess Biotin-HPDP.
-
Resuspend the pellets and incubate with streptavidin-agarose beads overnight at 4°C to pull down biotinylated (i.e., palmitoylated) proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using SDS-PAGE sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-GSDME antibody. A signal in the "+HA" lane and its absence or significant reduction in the "-HA" lane indicates specific palmitoylation of GSDME.
Protocol 3: Lactate Dehydrogenase (LDH) Release Assay for Measuring Pyroptosis
Objective: To quantify cell lysis as a measure of pyroptosis.
Materials:
-
Culture supernatants from Protocol 1
-
LDH cytotoxicity assay kit
Procedure:
-
Collect the cell culture supernatants at the end of the experiment.
-
Centrifuge the supernatants to pellet any detached cells or debris.
-
Transfer the clarified supernatants to a new plate.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer provided in the kit).
Visualization of Pathways and Workflows
GSDME Palmitoylation and Pyroptosis Signaling Pathway
Caption: GSDME palmitoylation signaling pathway.
Experimental Workflow for Investigating GSDME Palmitoylation
Caption: Experimental workflow diagram.
Logical Relationship of 2-BrHA Inhibition
Caption: 2-BrHA inhibitory mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The palmitoylation of gasdermin D directs its membrane translocation and pore formation during pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein palmitoylation inhibition by 2-bromopalmitate alters gliding, host cell invasion and parasite morphology in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying the Effects of 2-Bromohexadecanoic Acid on Glucose Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromohexadecanoic acid (2-BP), a synthetic fatty acid analogue, serves as a valuable tool for investigating the intricate relationship between fatty acid metabolism and glucose uptake. Primarily known as an inhibitor of fatty acid oxidation, 2-BP offers a mechanism to probe the metabolic reprogramming of cells, particularly the shift towards glucose utilization. These application notes provide a comprehensive overview of the effects of 2-BP on glucose uptake, detailing the underlying signaling pathways and offering standardized protocols for experimental investigation.
2-BP's primary mode of action involves the irreversible inhibition of Carnitine Palmitoyltransferase 1 (CPT1), a crucial enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation.[1][2][3] By blocking this pathway, 2-BP effectively reduces the cell's capacity to derive energy from fats, compelling a compensatory increase in glucose metabolism to meet energetic demands.[3] This metabolic switch is often mediated by the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][5][6] Activated AMPK can, in turn, promote the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby enhancing glucose uptake into the cell.[6]
These notes will provide quantitative data on the effects of 2-BP, detailed experimental protocols, and visual representations of the involved pathways to facilitate further research in this area.
Data Presentation
The following table summarizes the quantitative effects of this compound on key metabolic parameters as reported in the scientific literature.
| Cell Type/Tissue | 2-BP Concentration | Parameter Measured | Observed Effect | Reference |
| Isolated Rat Cardiac Myocytes | 60 µM | Palmitate Oxidation | 50% Inhibition | |
| Isolated Rat Cardiac Myocytes | Not Specified | 2-Deoxyglucose Uptake | Two-fold Stimulation |
Signaling Pathway
The proposed signaling pathway by which this compound enhances glucose uptake is initiated by its inhibition of fatty acid oxidation. This leads to an increase in the cellular AMP/ATP ratio, which in turn activates AMPK. Activated AMPK then promotes the translocation of GLUT4-containing vesicles to the cell membrane, facilitating increased glucose transport into the cell.
Figure 1: Proposed signaling cascade of 2-BP-induced glucose uptake.
Experimental Protocols
2-Deoxyglucose Uptake Assay (Radiolabeled)
This protocol is designed to quantify glucose uptake in cultured cells, such as L6 myotubes or 3T3-L1 adipocytes, following treatment with this compound.
Materials:
-
L6 myotubes or 3T3-L1 adipocytes cultured in 12-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (130 mM NaCl, 5 mM KCl, 1.3 mM CaCl₂, 1.3 mM MgSO₄, 25 mM HEPES, pH 7.4)
-
This compound (2-BP) stock solution (in DMSO)
-
[³H]-2-deoxyglucose (1 µCi/mL in KRH buffer)
-
Unlabeled 2-deoxyglucose
-
Phloretin (inhibitor of glucose transport)
-
0.1 M NaOH
-
Scintillation cocktail
-
Scintillation counter
Workflow:
Figure 2: Workflow for 2-Deoxyglucose Uptake Assay.
Procedure:
-
Culture and differentiate L6 myoblasts into myotubes or 3T3-L1 preadipocytes into adipocytes in 12-well plates.
-
Serum starve the differentiated cells for 3-4 hours in serum-free medium.
-
Wash the cells twice with KRH buffer.
-
Pre-incubate the cells in KRH buffer for 30 minutes at 37°C.
-
Treat the cells with the desired concentration of 2-BP (e.g., a starting concentration of 60 µM) or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours). Include a positive control (e.g., insulin) and a negative control (vehicle).
-
Initiate glucose uptake by adding KRH buffer containing [³H]-2-deoxyglucose (final concentration 0.5-1.0 µCi/mL) and unlabeled 2-deoxyglucose (final concentration 10 µM). Incubate for 5-10 minutes at 37°C.
-
To determine non-specific uptake, incubate a set of wells with a glucose transport inhibitor such as phloretin (e.g., 200 µM) for 10 minutes prior to the addition of [³H]-2-deoxyglucose.
-
Terminate the uptake by aspirating the glucose solution and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells by adding 500 µL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.
-
Transfer the cell lysates to scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the cell lysates for normalization of the data.
-
Calculate the specific glucose uptake by subtracting the non-specific uptake from the total uptake and normalizing to the protein concentration.
2-NBDG Glucose Uptake Assay (Fluorescent)
This protocol offers a non-radioactive alternative for measuring glucose uptake using the fluorescent glucose analog 2-NBDG.
Materials:
-
C2C12 myotubes or 3T3-L1 adipocytes cultured in a 96-well black, clear-bottom plate
-
Phosphate-Buffered Saline (PBS)
-
Glucose-free DMEM
-
This compound (2-BP) stock solution (in DMSO)
-
2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose (2-NBDG)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed and differentiate C2C12 or 3T3-L1 cells in a 96-well black, clear-bottom plate.
-
Serum starve the cells for 2-4 hours in serum-free medium.
-
Wash the cells twice with PBS.
-
Incubate the cells in glucose-free DMEM for 30 minutes.
-
Add 2-BP at the desired concentrations to the wells and incubate for the chosen duration (e.g., 1-4 hours).
-
Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.
-
Terminate the uptake by removing the 2-NBDG solution and washing the cells three times with ice-cold PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission ~485/535 nm) or visualize and quantify using a fluorescence microscope.
Western Blot for AMPK Phosphorylation
This protocol details the detection of activated AMPK by measuring the phosphorylation of its α-subunit at Threonine 172.
Materials:
-
Cell lysates from cells treated with 2-BP
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-total AMPKα
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Workflow:
Figure 3: Western Blotting Workflow for pAMPK Detection.
Procedure:
-
Culture cells (e.g., L6, C2C12, or 3T3-L1) and treat with various concentrations of 2-BP for different time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the image using an imaging system.
-
Strip the membrane and re-probe with an antibody against total AMPKα as a loading control.
-
Quantify the band intensities and express the results as the ratio of phospho-AMPK to total AMPK.
GLUT4 Translocation Assay
This immunofluorescence-based assay visualizes and quantifies the movement of GLUT4 to the plasma membrane.
Materials:
-
Cells expressing a tagged version of GLUT4 (e.g., L6-GLUT4myc or 3T3-L1-GLUT4-HA) cultured on coverslips
-
This compound (2-BP)
-
Paraformaldehyde (PFA) for fixation
-
Primary antibody against the tag (e.g., anti-myc or anti-HA)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells expressing tagged GLUT4 onto coverslips in a 12-well plate.
-
Differentiate the cells as required.
-
Serum starve the cells for 3-4 hours.
-
Treat the cells with 2-BP or vehicle for the desired time. Include a positive control (insulin).
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Quench the fixation with 0.1 M glycine in PBS.
-
Without permeabilizing the cells, block with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary antibody against the exofacial tag of GLUT4 for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Visualize the cells using a fluorescence microscope and quantify the fluorescence intensity at the plasma membrane. The ratio of plasma membrane to total cell fluorescence can be used as a measure of GLUT4 translocation.
Conclusion
This compound is a potent tool for dissecting the metabolic interplay between fatty acid oxidation and glucose uptake. By inhibiting CPT1, 2-BP induces a cellular metabolic shift that enhances glucose utilization, a process mediated by the AMPK signaling pathway. The protocols provided herein offer standardized methods to quantify these effects, enabling researchers to further explore the therapeutic potential of targeting fatty acid metabolism in diseases characterized by impaired glucose homeostasis. Careful optimization of experimental conditions, including 2-BP concentration and incubation times, is recommended for each specific cell type and experimental setup.
References
- 1. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 2. Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 5. Pentadecanoic acid promotes basal and insulin-stimulated glucose uptake in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Measurement of GLUT4 Translocation in 3T3-L1 Adipocytes | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
2-Bromohexadecanoic acid solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and use of 2-Bromohexadecanoic acid in research settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in a variety of organic solvents. For preparing stock solutions, dimethyl sulfoxide (DMSO), ethanol, methanol, chloroform, and diethyl ether are commonly used.[1][2][3] It is considered insoluble in water.[1]
Q2: I am observing a precipitate in my DMSO stock solution at room temperature. What should I do?
A2: Precipitation of this compound in DMSO at room temperature can occur.[4] To redissolve the compound, gentle heating (e.g., to 37-50°C) and/or sonication are recommended.[4][5] It is also crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly decrease the solubility of the compound.[3][5]
Q3: When I dilute my this compound stock solution into my aqueous cell culture medium, a precipitate or oily droplets form. How can I prevent this?
A3: This is a common issue due to the poor aqueous solubility of long-chain fatty acids. To improve solubility and bioavailability in cell culture media, a carrier protein like bovine serum albumin (BSA) is often used. A suggested method for the similar compound palmitic acid involves first dissolving it in ethanol, then complexing it with a BSA solution before final dilution into the culture medium.[4] Pre-heating the culture medium may not be sufficient to prevent precipitation.[4]
Q4: My compound won't dissolve completely, even with heating and sonication. What could be the problem?
A4: If you continue to experience solubility issues, consider the following:
-
Solvent Quality: Ensure your solvent is of high purity and anhydrous, especially for DMSO.[3][5]
-
Concentration: You may be exceeding the solubility limit of the compound in the chosen solvent. Refer to the solubility data table below.
-
Compound Purity: Impurities in the compound itself could affect its solubility.
Q5: How should I prepare this compound for in vivo animal studies?
A5: For in vivo administration, this compound is often formulated in a vehicle that improves its solubility and bioavailability. Common formulations include a mixture of DMSO and corn oil (e.g., 10% DMSO, 90% corn oil) or a combination of DMSO and a saline solution containing a solubilizing agent like SBE-β-CD (e.g., 10% DMSO, 90% (20% SBE-β-CD in Saline)).[5][6][7] It is recommended to prepare these formulations fresh before each use.[7]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Methanol | 1 g / 10 mL | Results in a clear, colorless solution.[1] |
| Chloroform | Soluble | [1] |
| Ethanol | Soluble | [1][2] |
| Diethyl Ether | Soluble | [2] |
| Water | Insoluble / Slightly Soluble (1.082 g / 100 g) | [1][2] |
| DMSO | ≥ 10 mg/mL | Requires sonication.[5] Use of fresh, anhydrous DMSO is critical as it is hygroscopic.[3][5] |
| DMSO / Corn Oil (1:9) | ≥ 2.5 mg/mL | [5][7] |
| DMSO / 20% SBE-β-CD in Saline (1:9) | ≥ 2.5 mg/mL | [5][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh out the required amount of this compound (Molecular Weight: 335.32 g/mol ).
-
Add fresh, anhydrous DMSO to achieve a final concentration of 10 mg/mL.[5]
-
Use an ultrasonic bath to aid dissolution until the solution is clear.[5]
-
If precipitation occurs upon standing at room temperature, gently warm the solution before use.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays (BSA Conjugation Method)
This protocol is adapted from a method for palmitic acid and may require optimization.[4]
-
Prepare a 50 mM stock solution of this compound in anhydrous ethanol. Use ultrasonic heating (e.g., 3 minutes at 37°C) to dissolve.
-
Prepare a 10% BSA solution in your basal cell culture medium (e.g., DMEM).
-
To prepare a 0.25 mM working solution:
-
Add 5 µL of the 50 mM this compound stock solution to 100 µL of the 10% BSA solution.
-
Mix thoroughly. Ultrasonic heating for 3 minutes at 37°C can aid conjugation.
-
Add 895 µL of the basal culture medium and mix well.
-
-
Sterilize the final working solution by passing it through a 0.22 µm filter before adding it to your cells.
Visualizations
Caption: Workflow for preparing a BSA-conjugated working solution.
Caption: Inhibition of the pyroptosis signaling pathway.
References
- 1. 2-溴十六烷酸 ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-ブロモヘキサデカン酸 ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (2-Bromopalmitic acid) | 焦亡抑制剂 | MCE [medchemexpress.cn]
- 7. medchemexpress.com [medchemexpress.com]
troubleshooting 2-Bromohexadecanoic acid experimental results
Welcome to the technical support center for 2-Bromohexadecanoic acid (2-BP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experimental results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
Q1: Why am I seeing inconsistent or no inhibition of my target protein?
A1: This could be due to several factors:
-
Solubility Issues: this compound is poorly soluble in aqueous solutions. Ensure it is completely dissolved in a suitable organic solvent like DMSO or ethanol before preparing your final working solution.[1] Precipitates in your media can lead to inconsistent concentrations.
-
Inadequate Concentration or Incubation Time: The effective concentration and incubation time can vary significantly between cell types and experimental conditions. It's recommended to perform a dose-response and time-course experiment to determine the optimal parameters for your specific system. A common starting point for in vitro studies is in the range of 10-100 µM.[2][3]
-
Off-Target Effects: 2-BP is a broad-spectrum inhibitor of protein palmitoylation and can have off-target effects.[4][5][6] Consider if the observed phenotype is a result of inhibiting other palmitoylated proteins. Include appropriate controls, such as a different palmitoylation inhibitor or siRNA knockdown of the specific DHHC enzyme you believe is responsible for your protein's palmitoylation.
-
Compound Stability: While stable as a powder, solutions of 2-BP in DMSO or ethanol should be stored at -20°C for no longer than 2 months.[7] Use freshly prepared solutions for optimal results.
Q2: I'm observing high levels of cell death in my experiments. Is this expected?
A2: High concentrations of 2-BP can be toxic to cells.[2][4] It is crucial to distinguish between the intended biological effect and general cytotoxicity.
-
Perform a Cytotoxicity Assay: Use a standard cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration of 2-BP in your cell line.
-
Use the Lowest Effective Concentration: Based on your dose-response experiments, use the lowest concentration of 2-BP that gives you the desired inhibitory effect with minimal impact on cell viability.
-
Include Vehicle Controls: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the 2-BP to account for any solvent-induced toxicity.
Q3: How can I confirm that 2-BP is inhibiting the palmitoylation of my protein of interest?
A3: Direct measurement of protein palmitoylation is necessary to confirm the effect of 2-BP.
-
Acyl-Biotin Exchange (ABE) Assay: This is a common method to detect protein palmitoylation. A detailed protocol is provided below.[8]
-
Click Chemistry-Based Probes: Use a clickable analog of palmitic acid to metabolically label palmitoylated proteins. The subsequent reduction in signal after 2-BP treatment can confirm its inhibitory effect.
-
Include a Positive Control: When performing these assays, it is highly recommended to use a known palmitoylated protein as a positive control to ensure the assay is working correctly.[8]
Q4: My experimental results are variable between experiments. What are the likely causes?
A4: Variability can stem from several sources:
-
Inconsistent 2-BP Preparation: As mentioned, ensuring complete solubilization of 2-BP is critical for consistent results.
-
Cell Culture Conditions: Factors such as cell passage number, confluency, and media composition can influence cellular responses. Maintain consistent cell culture practices.
-
Pipetting Errors: Given the use of organic solvents and the potential for precipitation, ensure accurate and consistent pipetting of 2-BP solutions.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 for PAT inhibition (in vitro) | ~10 µM | Purified PAT enzymes | [2][5] |
| IC50 for PAT inhibition (in vitro) | ~4 µM | MyrGCK(NBD) and FarnCNRas(NBD) | [1] |
| IC50 for ZDHHC7 inhibition | 9.0 µM | In vitro assay | [9] |
| IC50 for ZDHHC3 inhibition | ~250 µM | In vitro assay | [9] |
| Effective concentration (in vitro) | 50 µM | Hela cells | [1] |
| Effective concentration (in vitro) | 25-150 µM | CHO-K1 cells | [10] |
| Effective concentration (in vivo) | 50-100 µM | T. gondii tachyzoites | [11] |
Detailed Experimental Protocol: Acyl-Biotin Exchange (ABE) Assay for Detecting Protein Palmitoylation
This protocol allows for the specific detection of S-palmitoylated proteins.
Materials:
-
Cells treated with 2-BP or vehicle control
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
N-ethylmaleimide (NEM)
-
Hydroxylamine (HAM)
-
Biotin-HPDP
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse the treated and control cells in a buffer containing 20 mM NEM to block free thiol groups. Incubate for 1 hour at 4°C.
-
Protein Precipitation: Precipitate the proteins (e.g., using acetone) to remove excess NEM.
-
Resuspension: Resuspend the protein pellet in a suitable buffer.
-
Thioester Cleavage: Divide each sample into two aliquots. Treat one aliquot with 0.7 M Hydroxylamine (HAM) to cleave the palmitoyl-cysteine thioester bond. Treat the other aliquot with a control buffer (e.g., Tris buffer) as a negative control. Incubate for 1 hour at room temperature.
-
Biotinylation: Add 1 µM Biotin-HPDP to all samples to label the newly exposed thiol groups. Incubate for 1 hour at room temperature.
-
Capture of Biotinylated Proteins: Add streptavidin-agarose beads to each sample and incubate for 1 hour at 4°C with rotation to capture the biotinylated (originally palmitoylated) proteins.
-
Washes: Wash the beads several times with a stringent wash buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the captured proteins from the beads using a sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol). Analyze the eluates by SDS-PAGE and Western blotting using an antibody against your protein of interest.
Expected Results: A stronger band for your protein of interest should be observed in the HAM-treated sample from the vehicle-treated cells compared to the 2-BP-treated cells, indicating that 2-BP inhibited its palmitoylation. The negative control (no HAM) should show little to no signal.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating key signaling pathways and workflows related to this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protein palmitoylation inhibition by 2-bromopalmitate alters gliding, host cell invasion and parasite morphology in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
off-target effects of 2-Bromohexadecanoic acid in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-Bromohexadecanoic acid (2-BP) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (2-BP)?
A1: this compound is widely used as an inhibitor of protein S-palmitoylation. In cells, it is converted to 2-bromopalmitoyl-CoA, a highly reactive molecule.[1][2] This active form can then interfere with the palmitoylation cycle in two main ways: by inhibiting the activity of palmitoyl acyltransferases (PATs), the enzymes that attach palmitate to proteins, and by directly competing with palmitate for incorporation into proteins.[1][2]
Q2: Is 2-BP a specific inhibitor of protein palmitoylation?
A2: No, 2-BP is not a specific inhibitor. It was first identified as a non-selective inhibitor of lipid metabolism.[1][2][3] It has numerous off-target effects, including the inhibition of fatty acid oxidation, various acyltransferases, and other enzymes like NADPH cytochrome-C reductase and glucose-6-phosphatase.[1] Its promiscuous reactivity is a critical factor to consider when interpreting experimental results.[1][4]
Q3: What are the known off-target effects of 2-BP?
A3: Beyond inhibiting palmitoylation, 2-BP has several documented off-target effects:
-
Inhibition of Deacylation: 2-BP can inhibit acyl-protein thioesterases (APTs), such as APT1 and APT2, which are responsible for removing palmitate from proteins.[5][6] This can complicate the interpretation of studies on palmitoylation dynamics.
-
Mitochondrial Dysfunction: It can impair the metabolic activity of mitochondria, leading to ATP depletion and a decrease in the mitochondrial membrane potential.[7]
-
Lipid Droplet Depletion: Recent studies have shown that 2-BP can deplete lipid droplets in cells, which may contribute to its antiviral effects.[8]
-
General Reactivity: As an electrophilic molecule, 2-BP can react with cysteine residues in or near the active sites of many different enzymes.[1]
Q4: What is a typical working concentration for 2-BP in cell culture experiments?
A4: The effective concentration of 2-BP can vary depending on the cell type and the specific process being studied. However, concentrations in the range of 10-100 µM are commonly used.[9] For instance, the IC50 for inhibiting the plasma membrane localization of GAP43-YFP in live cells is approximately 14.9 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup while minimizing toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Cell Death/Toxicity | 2-BP can be toxic to cells, especially at high concentrations or with prolonged exposure.[3] This can be due to off-target effects like mitochondrial dysfunction and ATP depletion.[7] | - Perform a dose-response curve to determine the lowest effective concentration. - Reduce the incubation time with 2-BP. - Ensure the vehicle control (e.g., DMSO) is at a non-toxic concentration. - Use a positive control for cell death to validate your assay. |
| Inconsistent or Unexpected Results | The promiscuous nature of 2-BP means it can affect multiple cellular pathways simultaneously.[1][10] Your observed phenotype may be a result of off-target effects rather than the inhibition of a specific palmitoylation event. | - Use additional, more specific inhibitors if available to confirm your findings. - Employ genetic approaches, such as siRNA or CRISPR-Cas9 knockdown/knockout of the PAT enzyme you believe to be the target, to validate the phenotype. - Use clickable analogs of 2-BP for activity-based protein profiling to identify its actual targets in your system.[1][2] |
| No Effect Observed | - The concentration of 2-BP may be too low. - The target protein may have a very slow palmitoylation turnover rate. - The cellular uptake and conversion of 2-BP to its active CoA form may be inefficient.[1] | - Increase the concentration of 2-BP (be mindful of toxicity). - Increase the incubation time. - Confirm that 2-BP is inhibiting general palmitoylation in your cells using a metabolic labeling assay with a clickable palmitate analog. |
| Difficulty Interpreting Palmitoylation Dynamics | 2-BP inhibits both palmitoylation (PATs) and depalmitoylation (APTs).[5][6] This can make it challenging to study the turnover of palmitate on a specific protein. | - Be cautious when interpreting data on palmitate turnover using 2-BP alone.[6] - Consider using it to "freeze" the palmitoylation state of a protein to study the functional consequences of its acylation state.[5] - Use complementary techniques, such as pulse-chase analysis with radiolabeled or clickable palmitate, to dissect the dynamics. |
Quantitative Data Summary
| Parameter | Value | System | Reference |
| IC50 for PAT acyl-intermediate formation | ~10 µM | In vitro | [1] |
| IC50 for multiple PATs | ~4 µM | In vitro | [11] |
| IC50 for GAP43-YFP plasma membrane localization | 14.9 µM | Live cells | [1] |
Experimental Protocols
Protocol 1: Assessment of General Protein Palmitoylation Inhibition
This protocol uses a click chemistry approach to assess the overall level of protein palmitoylation in cells treated with 2-BP.
Materials:
-
Clickable palmitate analog (e.g., 17-octadecynoic acid, 17-ODYA)
-
This compound (2-BP)
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Biotin-azide
-
Click chemistry reaction buffer (containing copper sulfate, TCEP, and TBTA)
-
Streptavidin beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Pre-treat the cells with the desired concentration of 2-BP or vehicle control for 1-2 hours.
-
Metabolic Labeling: Add the clickable palmitate analog (e.g., 17-ODYA) to the cell culture medium and incubate for the desired labeling period (e.g., 4 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in lysis buffer.
-
Click Reaction: Normalize the protein concentration of the lysates. Perform the click reaction by adding biotin-azide and the click chemistry reaction buffer. Incubate at room temperature for 1 hour.
-
Protein Precipitation: Precipitate the proteins to remove unreacted reagents.
-
Streptavidin Pulldown: Resuspend the protein pellet and incubate with streptavidin beads to enrich for biotinylated (i.e., palmitoylated) proteins.
-
Western Blot Analysis: Elute the captured proteins from the beads and analyze by SDS-PAGE and Western blotting using an antibody against a known palmitoylated protein or by staining for total protein. A decrease in the signal in the 2-BP treated sample indicates inhibition of palmitoylation.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures cell viability to determine the cytotoxicity of 2-BP.
Materials:
-
This compound (2-BP)
-
96-well cell culture plates
-
Cell culture medium and reagents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow them to adhere overnight.
-
Treatment: Treat the cells with a range of 2-BP concentrations for the desired duration (e.g., 24 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
Visualizations
Caption: Mechanism of action and off-target effects of this compound.
Caption: Experimental workflow for investigating effects of this compound.
References
- 1. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities | PLOS One [journals.plos.org]
- 6. 2-Bromopalmitate reduces protein deacylation by inhibition of acyl-protein thioesterase enzymatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Short-term effects of palmitate and 2-bromopalmitate on the lipolytic activity of rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Bromopalmitate depletes lipid droplets to inhibit viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein palmitoylation inhibition by 2-bromopalmitate alters gliding, host cell invasion and parasite morphology in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
minimizing cytotoxicity of 2-Bromohexadecanoic acid in culture
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the cytotoxicity of 2-Bromohexadecanoic acid (2-BrHA), also known as 2-bromopalmitate (2-BP), in cell culture experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of 2-BrHA.
Question: My cells are showing high levels of death, even at concentrations reported to be safe in the literature. What could be the cause?
Answer: Several factors can contribute to unexpected cytotoxicity:
-
Cell Line Specificity: The cytotoxic response to 2-BrHA is highly cell-specific. Each cell line has a unique biological and metabolic profile, leading to different sensitivities.[1] An IC50 value in one cell line may not be applicable to another.[2]
-
Solvent Toxicity: 2-BrHA is commonly dissolved in DMSO. Using old or moisture-absorbing DMSO can reduce the solubility of 2-BrHA and increase solvent-induced toxicity.[3] Always use fresh, high-quality DMSO for preparing stock solutions.
-
Incorrect Concentration: The effective concentration window for 2-BrHA can be narrow. While it can inhibit some enzymes at low micromolar concentrations (~4 µM)[3], higher concentrations (50-100 µM) are often used to inhibit protein palmitoylation, which can approach cytotoxic levels.[4] It is critical to perform a dose-response curve for your specific cell line.
-
Prolonged Exposure: Continuous exposure to 2-BrHA will increase cytotoxicity. Consider reducing the incubation time or using a pre-treatment protocol where the compound is washed out before subsequent experimental steps.[5]
Question: I am observing inconsistent results between experiments using the same cell line and 2-BrHA concentration. Why is this happening?
Answer: Variability in results can often be traced to subtle changes in experimental conditions:
-
Reagent Stability: Ensure your 2-BrHA stock solution is stored correctly and has not degraded. Prepare fresh dilutions for each experiment from a stable stock.
-
Cell Culture Conditions: Factors like cell passage number, seeding density, and serum concentration in the media can influence a cell's metabolic state and its sensitivity to metabolic inhibitors like 2-BrHA.[6] Maintain consistent cell culture practices. For example, a common starting point is to seed cells and allow them to adhere overnight until they reach approximately 60% confluency before treatment.[3]
-
Assay Method: Different cytotoxicity assays measure different cellular endpoints (e.g., membrane integrity, metabolic activity). An LDH assay measures membrane integrity, while an MTT assay measures metabolic activity. Using different assays can yield different IC50 values for the same compound in the same cell line.[1]
Frequently Asked Questions (FAQs)
Question: What is the mechanism of action for 2-BrHA and why is it toxic?
Answer: 2-BrHA is a non-metabolizable analog of the fatty acid palmitate.[3] Its cytotoxicity stems from its promiscuous and irreversible inhibition of multiple cellular enzymes.[4][7] In the cell, it is converted to 2-bromopalmitoyl-CoA, a highly reactive molecule.[7][8]
The primary targets include:
-
Protein Acyl-Transferases (PATs): 2-BrHA irreversibly inhibits DHHC enzymes, which are responsible for protein S-palmitoylation. This post-translational modification is crucial for the proper localization and function of many proteins.[3][7]
-
Fatty Acid β-Oxidation (FAO) Enzymes: It inhibits key enzymes in the FAO pathway, such as 3-ketothiolase, disrupting cellular energy metabolism.[9][10]
This dual inhibition of critical lipid metabolism and protein modification pathways leads to cellular stress, metabolic collapse, and ultimately, cell death.
Question: How can I determine the optimal, non-toxic working concentration for my experiment?
Answer: The best approach is to perform a dose-response experiment with your specific cell line and assay conditions. Treat cells with a range of 2-BrHA concentrations for a fixed duration (e.g., 24 hours) and measure cell viability using an assay like LDH release, MTT, or Annexin V/PI staining.[3] This will allow you to determine the IC50 (concentration that inhibits 50% of the response) and select a sub-toxic concentration for your experiments.
Question: Are there strategies to reduce 2-BrHA's off-target toxicity?
Answer: Yes. To minimize cytotoxicity while preserving the desired inhibitory effect, consider the following:
-
Use the Lowest Effective Concentration: Based on your dose-response curve, use the lowest concentration that achieves your desired biological effect.
-
Minimize Exposure Time: Conduct a time-course experiment to find the shortest incubation period required to observe the desired outcome.
-
Pre-treatment and Washout: For some applications, a short-term pre-treatment with 2-BrHA is sufficient. You can treat the cells for a set period (e.g., 24 hours), then wash the compound away with fresh media before applying other experimental treatments. This method can reduce the cumulative toxic effects.[5]
Quantitative Data Summary
The cytotoxic and inhibitory concentrations of 2-BrHA are highly variable. The tables below provide a summary of reported values to guide experimental design.
Table 1: Reported Inhibitory and Experimental Concentrations of 2-BrHA
| Target / Application | Cell Line / System | Reported Concentration | Reference |
| Palmitoyl-Acyl Transferase (PAT) Activity | In vitro assay | IC50 ≈ 4 µM | [3] |
| 3-Ketothiolase I | Rat Liver Mitochondria | 10 µM (complete inactivation) | [9] |
| Attenuating Cell Senescence | Human Vascular Smooth Muscle Cells | 10, 25, or 50 µM (24h treatment) | [5] |
| General Palmitoylation Inhibition | Various Cell Lines | 50 - 100 µM | [4] |
Table 2: General Recommendations for Starting Concentrations
| Experimental Goal | Suggested Starting Range | Key Considerations |
| Specific FAO Inhibition | 5 - 20 µM | May have concurrent effects on palmitoylation. |
| General Palmitoylation Inhibition | 20 - 100 µM | High risk of cytotoxicity; dose-response is critical. |
| PPARδ Agonism | 10 - 50 µM | Effects are related to its role as a fatty acid analog. |
Detailed Experimental Protocols
Protocol 1: Determining the IC50 of 2-BrHA via LDH Release Assay
This protocol is for determining the concentration of 2-BrHA that causes 50% cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Methodology:
-
Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined density to ensure they reach ~60% confluency on the day of treatment.
-
Compound Preparation: Prepare a 2X concentrated serial dilution series of 2-BrHA in fresh culture medium. A typical range might be from 1 µM to 200 µM.
-
Controls: Prepare three essential controls:
-
Vehicle Control: Medium with the same concentration of solvent (e.g., DMSO) used for the highest 2-BrHA concentration.
-
Untreated Control: Cells with fresh medium only (represents 0% cytotoxicity).
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided in most LDH kits) 45 minutes before the assay endpoint (represents 100% cytotoxicity).
-
-
Treatment: Remove the existing medium from the cells and add the prepared 2-BrHA dilutions and controls. Incubate for the desired experimental duration (e.g., 24, 48 hours).
-
LDH Assay: Following incubation, carefully collect the cell culture supernatant and perform the LDH assay according to the manufacturer's instructions. This typically involves adding a reaction mixture and measuring absorbance.
-
Calculation: Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = 100 x (Sample Value - Untreated Control) / (Max Release Control - Untreated Control)
-
IC50 Determination: Plot the % Cytotoxicity against the logarithm of the 2-BrHA concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: General Protocol for 2-BrHA Pre-treatment to Minimize Cytotoxicity
This protocol is designed for experiments where the continuous presence of 2-BrHA may cause excessive cell death, interfering with the analysis of other pathways.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Bromopalmitate treatment attenuates senescence phenotype in human adult cells - possible role of palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitors of fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing 2-Bromohexadecanoic acid incubation time
Welcome to the technical support center for 2-Bromohexadecanoic acid (2-BHA), also known as 2-Bromopalmitate (2-BP). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-metabolizable analog of palmitic acid that acts as a general inhibitor of protein S-palmitoylation.[1][2] It directly and irreversibly inhibits the activity of DHHC (Asp-His-His-Cys) protein acyltransferases (PATs), the enzymes responsible for protein palmitoylation.[3][4] In cells, 2-BHA is converted to 2-bromopalmitoyl-CoA, which then covalently modifies these enzymes.[1][5]
Q2: How do I determine the optimal incubation time for my experiment?
A2: The optimal incubation time is cell type and substrate-dependent.[6] It is recommended to perform a time-course experiment to determine the minimal time required to observe the desired effect. Labeling with clickable analogs of 2-BHA has been shown to occur within 5 minutes and gradually increases up to about 60 minutes.[1] However, many studies have used longer pre-incubation periods of 8 to 24 hours to ensure effective inhibition of S-palmitoylation.[7] A good starting point for many cell-based assays is a 1-hour incubation.[1]
Q3: What is a typical working concentration for this compound?
A3: The effective concentration can vary significantly between cell lines and experimental conditions. The reported IC50 for inhibiting palmitoyl-acyl transferase activity is approximately 4-10 µM.[1][3] For cell-based assays, concentrations are often higher, with some studies using 50 µM or even 100 µM.[1][2][7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system, balancing efficacy with potential cytotoxicity.
Q4: I am observing significant cell death in my experiment. What could be the cause and how can I mitigate it?
A4: High concentrations of this compound can lead to cytotoxicity.[1] This may be due to its primary inhibitory effect on protein palmitoylation, which is crucial for the function of many proteins, or due to off-target effects.[7] To mitigate this, consider the following:
-
Perform a toxicity assay: Determine the maximum tolerated concentration in your cell line.
-
Reduce incubation time: A shorter incubation period may be sufficient to inhibit palmitoylation without causing excessive cell death.
-
Lower the concentration: Use the lowest effective concentration determined from your dose-response experiments.
Q5: I am having trouble dissolving this compound. What is the recommended procedure?
A5: this compound is a solid with low water solubility. It is typically dissolved in an organic solvent like DMSO to create a stock solution.[3] For cell culture experiments, this stock solution is then diluted into the culture medium. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced toxicity. If precipitation occurs upon dilution, gentle warming and/or sonication may help.[8] For in vivo studies, co-solvents such as PEG300, Tween80, or corn oil may be used.[3][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No inhibitory effect observed | 1. Insufficient Incubation Time: The incubation period may be too short for the inhibitor to take effect in your system. 2. Suboptimal Concentration: The concentration of 2-BHA may be too low. 3. Inhibitor Degradation: Improper storage may have led to the degradation of the compound. 4. Cellular Metabolism: The cells may be rapidly metabolizing or exporting the compound. | 1. Perform a time-course experiment (e.g., 1, 4, 8, 12, 24 hours). 2. Conduct a dose-response experiment to find the optimal concentration. 3. Store the powder at -20°C and stock solutions at -80°C for long-term stability.[3] Prepare fresh working solutions for each experiment.[4][8] 4. While 2-BHA is considered non-metabolizable, cellular machinery could still impact its availability.[2][4] Consider increasing the concentration or using a different inhibitor. |
| High variability between replicates | 1. Inconsistent Cell Density: Variations in cell number can affect the outcome. 2. Incomplete Dissolution: The inhibitor may not be fully dissolved in the media, leading to inconsistent concentrations. 3. Pipetting Errors: Inaccurate pipetting can lead to variations in inhibitor concentration. | 1. Ensure a uniform cell seeding density across all wells/plates.[10] 2. Vortex the stock solution before diluting and ensure the final working solution is homogenous before adding to cells. 3. Use calibrated pipettes and proper pipetting techniques. |
| Unexpected or off-target effects | 1. Promiscuous Reactivity: 2-BHA is a known promiscuous inhibitor that can affect other lipid metabolism pathways and enzymes with active site cysteines.[1][7] 2. Alteration of Gene Expression: It has been identified as a PPARδ agonist, which could influence gene expression. | 1. Use the lowest effective concentration and shortest possible incubation time. Include appropriate controls to account for off-target effects. Consider using more specific inhibitors if available. 2. Be aware of this potential activity and consider its implications when interpreting your data. |
Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell/System | Reference |
| IC50 (PAT activity) | ~4 µM | In vitro assay | [3] |
| IC50 (PAT acyl-intermediate formation) | ~10 µM | In vitro assay | [1] |
| IC50 (GAP43-YFP plasma membrane localization) | 14.9 µM | Live cells | [1] |
Table 2: Example Experimental Conditions for this compound
| Cell Line | Concentration | Incubation Time | Application | Reference |
| 293T cells | 50 µM | 1 hour | Metabolic labeling | [1] |
| Hela cells | Not specified | Not specified | Apoptosis/Pyroptosis studies | [3][10] |
| Toxoplasma gondii | 50-100 µM | 2 hours | Motility and invasion assays | [2] |
Experimental Protocols
General Protocol for a Cell-Based Palmitoylation Inhibition Assay
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (e.g., ~60% confluency) at the time of treatment.[10] Allow cells to adhere overnight.
-
Preparation of 2-BHA Working Solution:
-
Prepare a stock solution of 2-BHA in fresh DMSO (e.g., 100 mM).
-
On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations. Ensure the final DMSO concentration remains constant across all conditions, including the vehicle control.
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of 2-BHA or the vehicle control.
-
Incubate the cells for the desired period (determined from your time-course optimization) at 37°C in a CO2 incubator.
-
-
Cell Lysis and Analysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells in an appropriate lysis buffer.
-
Collect the cell lysates for downstream analysis, such as Western blotting to assess the localization of a palmitoylated protein of interest, or a click-chemistry-based assay to measure global palmitoylation levels.
-
Visualizations
Caption: Mechanism of 2-BHA as a palmitoylation inhibitor.
Caption: Workflow for optimizing 2-BHA incubation time.
Caption: Troubleshooting decision tree for 2-BHA experiments.
References
- 1. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein palmitoylation inhibition by 2-bromopalmitate alters gliding, host cell invasion and parasite morphology in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. 2-bromo-Hexadecanoic acid|18263-25-7|COA [dcchemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. neb.com [neb.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleck.co.jp [selleck.co.jp]
interpreting unexpected results with 2-Bromohexadecanoic acid
Welcome to the technical support center for 2-Bromohexadecanoic acid (2-Brp), also known as 2-bromopalmitate. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on its application and help interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-Brp)? A1: this compound is a non-metabolizable analog of the 16-carbon saturated fatty acid, palmitic acid.[1] It is widely used in research as a general, irreversible inhibitor of protein S-palmitoylation.[2][3] Palmitoylation is a reversible post-translational modification where palmitate is attached to cysteine residues, affecting protein localization, stability, and function.[4]
Q2: What is the primary mechanism of action for 2-Brp? A2: The primary mechanism of 2-Brp is the direct and irreversible inhibition of a family of enzymes called palmitoyl acyltransferases (PATs), specifically those containing a DHHC (Asp-His-His-Cys) domain.[5][6][7] In the cell, 2-Brp is converted to 2-bromopalmitoyl-CoA, a more reactive form that covalently modifies these enzymes, blocking their ability to transfer palmitate to substrate proteins.[3]
Q3: What are the recommended working concentrations for 2-Brp? A3: The optimal concentration of 2-Brp is highly dependent on the cell type and experimental goal. In vitro, it inhibits multiple PATs with an IC50 of approximately 4 µM.[5] In cell culture, concentrations typically range from 25 µM to 150 µM.[2][8] It is strongly recommended to perform a dose-response curve to determine the lowest effective concentration that achieves the desired effect without inducing significant cytotoxicity for your specific model system.
Q4: How should I dissolve and store 2-Brp? A4: 2-Brp is a solid that can be dissolved in DMSO to create a concentrated stock solution (e.g., 67-150 mg/mL or ~200-447 mM).[5] It is advisable to use fresh DMSO, as moisture can reduce solubility.[5] For experiments, the DMSO stock is further diluted into the culture medium. Stock solutions should be stored at -80°C.
Data Summary
Quantitative data for this compound has been summarized below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Synonyms | 2-Bromopalmitic acid, 2-BP | [6][7] |
| Formula | CH₃(CH₂)₁₃CH(Br)CO₂H | |
| Molecular Weight | 335.32 g/mol | |
| Form | Solid |
| CAS Number | 18263-25-7 | |
Table 2: Reported Effective Concentrations and IC50 Values
| Application | Cell Line / System | Concentration / IC50 | Observed Effect | Reference |
|---|---|---|---|---|
| PAT Inhibition | In vitro assay | ~4 µM (IC50) | Inhibition of PAT activity | [5] |
| Pyroptosis Inhibition | Hela cells | 50 µM | Significant inhibition of TNFα+CHX-induced pyroptosis | [2] |
| Cancer Stem Cell Inhibition | HepG2 cells | 75-150 µM | Reduction in palmitate-induced sphere formation | [2] |
| Membrane Association | CHO-K1 cells | 25, 50, 150 µM | Reduction in TGN-membrane association of GAP-43 |[2][8] |
Troubleshooting Unexpected Results
Problem 1: I am not observing the expected inhibition of palmitoylation for my protein of interest.
-
Possible Cause 1: Suboptimal Concentration. The effective concentration of 2-Brp can vary significantly between cell lines.
-
Solution: Perform a dose-response experiment (e.g., 10 µM, 25 µM, 50 µM, 100 µM) to find the optimal concentration for your system.
-
-
Possible Cause 2: Experimental Readout. The method used to detect palmitoylation may not be sensitive enough or may be prone to error.
-
Possible Cause 3: Dual Inhibition Effect. 2-Brp can inhibit not only the PAT enzymes that add palmitate but also the acyl-protein thioesterases (APTs) that remove it.[8][11] This can complicate the interpretation of total palmitoylation levels.
-
Solution: Measure the palmitoylation status at different time points after 2-Brp treatment to understand the dynamics. Consider using other, more specific inhibitors if available.[12]
-
Problem 2: I am observing high levels of cytotoxicity or cell death.
-
Possible Cause 1: Concentration is too high. 2-Brp can be toxic to cells, and this effect is often dose-dependent.
-
Solution: Lower the concentration of 2-Brp. As seen in Table 2, effective concentrations can be as low as 25-50 µM. Always perform a cell viability assay (e.g., MTT or CellTox Green) in parallel with your main experiment.[13]
-
-
Possible Cause 2: Off-Target Metabolic Effects. 2-Brp is a promiscuous inhibitor and is known to disrupt other critical cellular processes.[3] It can inhibit mitochondrial fatty acid oxidation by targeting carnitine palmitoyltransferase.[3][14]
-
Solution: Acknowledge this limitation in your interpretation. If your experiment is sensitive to metabolic changes, consider if 2-Brp is the appropriate tool. You may need to supplement your media or analyze metabolic markers to understand the full effect.
-
-
Possible Cause 3: Induction of Pyroptosis. 2-Brp has been shown to be involved in the regulation of pyroptosis, a form of inflammatory cell death.[5][6]
-
Solution: Assess markers of different cell death pathways (e.g., caspase-3 for apoptosis, GSDME for pyroptosis) to understand the mechanism of cell death in your model.
-
Problem 3: I am observing unexpected changes in cellular metabolism, such as altered glucose uptake or lipid droplet formation.
-
Possible Cause: Known Off-Target Effects. These are well-documented off-target effects of 2-Brp. It inhibits fatty acid oxidation, which can lead to an accumulation of lipids and changes in energy metabolism.[7] It has also been shown to promote glucose uptake in certain cell types and destroy lipid droplets in others.[2][7]
Problem 4: My results are inconsistent between experiments.
-
Possible Cause 1: Reagent Instability. 2-Brp stock solutions in DMSO may degrade with repeated freeze-thaw cycles.
-
Solution: Aliquot your 2-Brp stock solution after preparation and store at -80°C to minimize freeze-thaw cycles.
-
-
Possible Cause 2: Experimental Variability. Minor variations in cell density, treatment time, or reagent preparation can lead to inconsistent outcomes.
-
Solution: Standardize your protocols meticulously. Always include positive and negative controls. For example, a known palmitoylated protein can serve as a positive control for an ABE assay.
-
Key Experimental Protocols
Protocol: Acyl-Biotinyl Exchange (ABE) Assay for Detecting Protein Palmitoylation
This protocol allows for the specific detection of palmitoylated proteins by replacing the palmitate group with a biotin tag, which can then be detected via western blot. The assay involves three main stages.[9][10]
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
N-ethylmaleimide (NEM)
-
Hydroxylamine (HAM) solution (pH 7.4)
-
Tris buffer (pH 7.4) as a negative control for HAM
-
Thiol-reactive biotin label (e.g., Biotin-HPDP or Biotin-BMCC)
-
Streptavidin-conjugated beads (e.g., Neutravidin)
-
SDS-PAGE and western blot reagents
Methodology:
-
Cell Lysis:
-
Harvest and wash cells.
-
Lyse cells in Lysis Buffer on ice.
-
Clarify the lysate by centrifugation to remove cell debris. Determine protein concentration.
-
-
Step 1: Blocking of Free Thiol Groups
-
To a sample of your protein lysate, add NEM to a final concentration of 25-50 mM.
-
Incubate for 1-3 hours at 4°C with gentle rotation. This step is critical as it blocks all cysteine residues that are not palmitoylated.
-
-
Step 2: Thioester Bond Cleavage
-
Remove excess NEM by protein precipitation (e.g., with acetone).
-
Resuspend the protein pellet in a buffer containing 4% SDS.
-
Divide the sample into two equal aliquots.
-
To the "+HAM" tube: Add hydroxylamine (HAM) to a final concentration of 0.5-1 M. This will cleave the thioester bond and expose the cysteine previously attached to palmitate.
-
To the "-HAM" tube (Negative Control): Add Tris buffer instead of HAM.
-
-
Incubate both tubes for 1 hour at room temperature.
-
-
Step 3: Biotinylation of Newly Exposed Thiols
-
Precipitate the protein again to remove the HAM.
-
Resuspend both "+HAM" and "-HAM" samples in a buffer containing a thiol-reactive biotin label (e.g., 1 mM Biotin-HPDP).[15]
-
Incubate for 1 hour at 4°C.
-
-
Affinity Purification and Detection:
-
Purify the biotinylated proteins using streptavidin-conjugated beads.[15]
-
Wash the beads extensively to remove non-biotinylated proteins.
-
Elute the captured proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer with β-mercaptoethanol).[15]
-
Analyze the eluates by SDS-PAGE and western blotting using an antibody against your protein of interest.
-
-
Interpretation:
-
A strong band in the "+HAM" lane and a weak or absent band in the "-HAM" lane indicates that your protein of interest was palmitoylated.
-
Visual Guides
Signaling and Off-Target Pathways
Caption: Mechanism of 2-Brp, showing intended inhibition and key off-target effects.
Experimental Workflow: Acyl-Biotinyl Exchange (ABE) Assay
Caption: Standard workflow for detecting protein palmitoylation using the ABE assay.
Troubleshooting Logic for Unexpected Results
Caption: A decision tree to help troubleshoot common unexpected experimental outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. glpbio.com [glpbio.com]
- 3. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. researchgate.net [researchgate.net]
- 9. Detection of Protein Palmitoylation in Cultured Hippocampal Neurons by Immunoprecipitation and Acyl-Biotin Exchange (ABE) [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities [ouci.dntb.gov.ua]
- 12. Targeted degradation of zDHHC-PATs decreases substrate S-palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A high throughput proliferation and cytotoxicity assay for co-cultured isogenic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acyl-biotin exchange assay (ABE) [bio-protocol.org]
controlling for non-specific effects of 2-Bromopalmitic acid
Welcome to the technical support center for 2-Bromopalmitic acid (2-BP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of 2-BP and how to control for its non-specific effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 2-Bromopalmitic acid (2-BP)?
2-Bromopalmitic acid is widely used as a broad-spectrum inhibitor of protein S-palmitoylation.[1][2][3] It is a non-metabolizable analog of palmitic acid that becomes incorporated into cellular metabolic pathways.[1] Inside the cell, 2-BP is converted to 2-bromopalmitoyl-CoA (2-BP-CoA).[1][4][5] The presence of the bromide group is thought to prevent its transfer to target proteins by palmitoyl acyltransferases (PATs), also known as DHHC enzymes, leading to the inhibition of protein palmitoylation.[6] 2-BP has been shown to irreversibly inhibit PATs by covalently modifying the catalytic cysteine residue in the conserved DHHC motif.[1]
Q2: What are the known non-specific effects of 2-BP?
2-BP is known for its promiscuous reactivity and numerous off-target effects.[1][2][4] Researchers should be aware that 2-BP can:
-
Inhibit Acyl-Protein Thioesterases (APTs): Besides inhibiting palmitoylation, 2-BP also inhibits the depalmitoylating enzymes APT1 and APT2.[7] This can complicate the interpretation of results, as it affects the entire palmitoylation cycle.
-
Interfere with Lipid Metabolism: 2-BP can inhibit several enzymes involved in lipid metabolism, including fatty acid synthase, fatty acid CoA ligase, and glycerol-3-phosphate acyltransferase.[2][4]
-
Induce Cellular Stress and Toxicity: At higher concentrations, 2-BP can be toxic to cells and may induce pleiotropic effects on cellular metabolism.[1][2] It has been shown to induce inflammatory responses and affect mitochondrial function.
-
Directly Modify Proteins: 2-BP can directly alkylate cysteine residues on various proteins, not just those involved in palmitoylation.[4]
Q3: What concentration of 2-BP should I use in my cell-based experiments?
The effective concentration of 2-BP can vary depending on the cell type and the specific biological question. However, most studies use concentrations in the range of 10-100 µM.[2][8][9] The IC50 for the inhibition of PATs is approximately 10-15 µM.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system that maximizes the inhibition of palmitoylation while minimizing cytotoxicity.
Q4: How should I prepare and handle 2-BP?
2-BP is typically prepared as a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[3][8] It is recommended to prepare fresh dilutions in culture medium for each experiment. As 2-BP can be unstable, long-term storage of diluted solutions is not advised. Always include a vehicle control (e.g., DMSO or ethanol alone) in your experiments at the same final concentration as used for the 2-BP treatment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Cell Death or Toxicity | 2-BP concentration is too high. | Perform a dose-response curve to find the optimal, non-toxic concentration. Start with a lower concentration (e.g., 10 µM) and titrate up. |
| Prolonged incubation time. | Reduce the incubation time. For some sensitive cell lines, a shorter incubation of 3-4 hours may be sufficient.[1] | |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to your cells. Always include a vehicle-only control. | |
| Inconsistent or No Inhibition of Palmitoylation | Ineffective 2-BP concentration. | Increase the concentration of 2-BP. Confirm the inhibition of palmitoylation using a positive control protein known to be palmitoylated in your system. |
| Degraded 2-BP stock solution. | Prepare a fresh stock solution of 2-BP. | |
| Cell type is resistant to 2-BP. | Consider using alternative palmitoylation inhibitors such as cerulenin, though be aware of their own off-target effects.[1][3] | |
| Observed Phenotype is Unrelated to Palmitoylation Inhibition | Off-target effects of 2-BP. | Perform control experiments to rule out non-specific effects. See the detailed protocols below for a "Palmitate Rescue Experiment" and for assessing APT inhibition. |
| 2-BP is affecting general lipid metabolism. | Supplement the culture medium with fatty acids like oleic acid to see if the phenotype can be rescued. | |
| Use of an inactive analog as a negative control is needed. | While a perfect inactive analog is not commercially available, using palmitic acid as a control can help differentiate general lipid effects from specific inhibition of palmitoylation. |
Quantitative Data Summary
Table 1: Reported IC50 Values and Effective Concentrations for 2-Bromopalmitate
| Target/Process | IC50 / Effective Concentration | System | Reference |
| Palmitoyl Acyltransferase (PAT) Activity (in vitro) | ~10 µM | Purified enzymes | [4] |
| GAP43-YFP Plasma Membrane Localization | 14.9 µM | Live cells | [4] |
| General Cell-Based Assays | 10 - 150 µM | Various cell lines | [7][8] |
| Inhibition of APT1 Activity (in vitro) | Significant reduction at 50 µM | Recombinant human APT1 | [7] |
| Inhibition of APT2 Activity (in vitro) | Moderate reduction at 50-100 µM | Recombinant human APT2 | [7] |
Experimental Protocols
Protocol 1: General Treatment of Cells with 2-Bromopalmitate
This protocol provides a general guideline for treating cultured cells with 2-BP.
Materials:
-
2-Bromopalmitic acid (2-BP)
-
Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)
-
Cell culture medium appropriate for your cell line
-
Cultured cells
Procedure:
-
Prepare 2-BP Stock Solution: Dissolve 2-BP in DMSO or EtOH to create a 100 mM stock solution. Store at -20°C for short-term use. It is recommended to make fresh stock solutions regularly.
-
Cell Seeding: Seed your cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Prepare Working Solution: On the day of the experiment, dilute the 100 mM 2-BP stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10, 25, 50, or 100 µM).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO or EtOH to an equal volume of culture medium.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing 2-BP or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 3, 6, 12, or 24 hours) at 37°C in a CO2 incubator.
-
Downstream Analysis: After incubation, proceed with your downstream analysis, such as cell lysis for western blotting, immunofluorescence, or activity assays.
Protocol 2: Control Experiment - Palmitate Rescue
This experiment aims to determine if the observed phenotype is due to the specific inhibition of palmitoylation or a general disruption of lipid metabolism by 2-BP.
Materials:
-
Cells treated with 2-BP exhibiting a phenotype of interest
-
Palmitic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture medium
Procedure:
-
Prepare Palmitic Acid-BSA Complex:
-
Prepare a stock solution of palmitic acid in ethanol.
-
Prepare a solution of fatty acid-free BSA in serum-free culture medium.
-
Warm the BSA solution to 37°C and slowly add the palmitic acid stock solution while stirring to achieve the desired final concentration. This allows the fatty acid to complex with BSA, increasing its solubility and cellular uptake.
-
-
Experimental Groups:
-
Group 1: Untreated cells (negative control)
-
Group 2: Vehicle-treated cells
-
Group 3: 2-BP treated cells
-
Group 4: 2-BP and Palmitic Acid co-treated cells
-
-
Treatment: Treat the cells in Group 3 with the effective concentration of 2-BP determined previously. For Group 4, co-treat the cells with the same concentration of 2-BP and the palmitic acid-BSA complex.
-
Incubation: Incubate all groups for the same duration as the initial experiment where the phenotype was observed.
-
Analysis: Analyze the phenotype of interest in all groups. If the phenotype observed with 2-BP treatment is rescued (i.e., reverts to the control state) by the addition of palmitic acid, it suggests that the effect may be due to a general disruption of lipid metabolism rather than the specific inhibition of protein palmitoylation.
Protocol 3: Assessing Off-Target Inhibition of Acyl-Protein Thioesterase (APT) Activity
This protocol uses an in-vitro assay with cell lysates to assess whether 2-BP is inhibiting APT activity in your experimental system.
Materials:
-
Cells treated with 2-BP and control cells
-
Lysis buffer (e.g., Tris-HCl pH 7.4, NaCl, EDTA, protease inhibitors)
-
Palmitoyl-CoA (substrate for APTs)
-
DTNB (Ellman's reagent)
-
Spectrophotometer
Procedure:
-
Cell Lysis: Lyse the control and 2-BP-treated cells in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading in the assay.
-
Enzyme Reaction:
-
In a 96-well plate, add a reaction buffer containing DTNB.
-
Add a standardized amount of cell lysate to each well.
-
Initiate the reaction by adding palmitoyl-CoA.
-
-
Measurement: The hydrolysis of palmitoyl-CoA by APTs releases Coenzyme A, which reacts with DTNB to produce a yellow product that can be measured spectrophotometrically at 412 nm. Monitor the change in absorbance over time.
-
Analysis: Compare the rate of reaction in lysates from 2-BP-treated cells to that of control cells. A significant reduction in the reaction rate in the 2-BP-treated group indicates inhibition of APT activity.
Visualizations
Caption: The protein palmitoylation cycle and points of inhibition by 2-Bromopalmitate (2-BP).
Caption: Logical workflow for controlling for non-specific effects of 2-BP.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Use of analogs and inhibitors to study the functional significance of protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Bromopalmitate treatment attenuates senescence phenotype in human adult cells - possible role of palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Bromopalmitate inhibits malignant behaviors of HPSCC cells by hindering the membrane location of Ras protein - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromohexadecanoic acid stability and storage conditions
Technical Support Center: 2-Bromohexadecanoic Acid
This technical support center provides essential information regarding the stability and storage of this compound (also known as 2-Bromopalmitic acid or 2-BP), a widely used palmitoylation inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For maximum stability, solid this compound should be stored at -20°C in a tightly sealed container.[1][2] It should be kept in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]
Q2: How long can I store the compound in its solid form?
When stored correctly at -20°C, the solid powder is stable for up to three years.[3] Some suppliers guarantee stability for one to two years from the date of purchase if the vial is kept tightly sealed.[2][4]
Q3: I need to make a stock solution. What solvents are recommended and how should I store the solution?
This compound is soluble in solvents like DMSO, ethanol, methanol, and chloroform, but it is insoluble in water.[4] For stock solutions, it is highly recommended to prepare aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles.[3] The stability of the solution depends on the storage temperature.
Q4: What is the shelf life of this compound in a stock solution?
The stability of stock solutions varies with temperature:
-
Stored at -80°C, solutions are stable for up to 6 months.[1][5]
-
Stored at -20°C, solutions are generally usable for up to one month, though some suppliers recommend a maximum of two months for solutions in DMSO or ethanol.[2][4][5][6]
It is always best practice to prepare solutions fresh for immediate use, especially for in vivo experiments.[2][5]
Q5: Are there any chemical incompatibilities I should be aware of?
Yes, this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[1] Contact with these substances can lead to degradation of the compound.
Q6: Does the compound require any special handling before use?
Before opening the vial, especially when removing it from cold storage, it is recommended to allow the product to equilibrate to room temperature for at least one hour.[2] This prevents condensation from forming inside the vial, which could affect the compound's stability. Always handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][7]
Quantitative Data Summary
The following table summarizes the recommended storage conditions and stability for this compound in both solid and solution forms.
| Form | Solvent | Storage Temperature | Shelf Life | Citations |
| Solid (Powder) | N/A | -20°C | 1 to 3 years | [2][3][4] |
| Stock Solution | DMSO, Ethanol | -20°C | Up to 2 months | [2][4][6] |
| Stock Solution | Various Solvents | -80°C | Up to 6 months | [1][5] |
Troubleshooting Guide
Issue 1: The compound appears discolored or has changed in appearance after storage.
-
Possible Cause: This could be a sign of degradation due to improper storage, such as exposure to light, moisture, or incompatible substances.
-
Solution: Discard the product as its purity may be compromised. To prevent this, always store the compound in a tightly sealed container at the recommended temperature (-20°C for solid) and away from light.[1] Ensure the container is properly sealed to prevent moisture entry.
Issue 2: The stock solution, which was previously clear, now has visible precipitates after being stored.
-
Possible Cause 1: The compound may have come out of solution due to the low temperature.
-
Solution 1: Before use, allow the vial to warm to room temperature.[2] If precipitation persists, gentle heating and/or sonication can be used to aid redissolution.[5]
-
Possible Cause 2: The concentration of the stock solution may be too high for the solvent at the storage temperature, leading to crystallization.
-
Solution 2: Try preparing a slightly less concentrated stock solution. Ensure you are using fresh, anhydrous-grade solvent, as absorbed moisture can reduce solubility.[3]
-
Possible Cause 3: The solution may have undergone freeze-thaw cycles.
-
Solution 3: Always aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing, which can affect stability and solubility.[3]
Issue 3: Inconsistent experimental results are observed when using a previously prepared stock solution.
-
Possible Cause: The compound in the stock solution may have degraded over time, especially if stored for longer than the recommended period or if stored at an inappropriate temperature.
-
Solution: It is always best to use freshly prepared solutions for experiments to ensure reliable and reproducible results.[2][5] If using a stored solution, ensure it is within the recommended shelf life (e.g., less than one month at -20°C or six months at -80°C).[5]
Experimental Protocols
Protocol: Preparation of a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound (Molecular Weight: 335.32 g/mol ) in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Pipettes and sterile tips
-
Vortex mixer
Methodology:
-
Equilibration: Remove the vial of this compound from -20°C storage and allow it to equilibrate to room temperature for at least 1 hour before opening.[2]
-
Weighing: Carefully weigh out 33.53 mg of this compound powder and place it into a sterile vial. Perform this step in a well-ventilated chemical hood.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial containing the powder.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. If necessary, gentle warming or brief sonication can be applied to facilitate dissolution.[5]
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 50 µL) in tightly sealed cryovials.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]
-
Usage: When needed, remove a single aliquot from the freezer, allow it to thaw completely at room temperature, and vortex briefly before diluting to the final working concentration in your experimental medium. Avoid repeated freeze-thaw cycles of the stock solution.[3][6]
Visualizations
Caption: Troubleshooting logic for stability issues with this compound solutions.
Caption: Experimental workflow for preparing and storing stock solutions.
References
- 1. 2-bromo-Hexadecanoic acid|18263-25-7|MSDS [dcchemicals.com]
- 2. 2-bromo-Hexadecanoic acid|18263-25-7|COA [dcchemicals.com]
- 3. selleckchem.com [selleckchem.com]
- 4. chembk.com [chembk.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ~97%, PPARδ agonist, solid | Sigma-Aldrich [sigmaaldrich.cn]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: 2-Bromohexadecanoic Acid (2-Bromopalmitate) as an Inhibitor
Welcome to the technical support center for 2-Bromohexadecanoic Acid (2-BP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of 2-BP as an inhibitor, with a special focus on addressing its well-documented promiscuity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of its known targets to help you design, execute, and interpret your experiments accurately.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-BP) and what is its primary use in research?
A1: this compound, also known as 2-bromopalmitate (2-BP), is a synthetic, cell-permeable analog of the saturated fatty acid palmitic acid. It is widely used in cell biology and biochemistry as a general inhibitor of protein S-palmitoylation, a reversible post-translational lipid modification.[1][2] By blocking the attachment of palmitate to proteins, researchers can study the functional roles of this modification in various cellular processes, including protein trafficking, localization, stability, and signal transduction.
Q2: What is the mechanism of action of 2-BP?
A2: 2-BP is an irreversible inhibitor that acts primarily by covalently modifying cysteine residues.[1] Its α-bromo group makes the adjacent carbonyl group highly electrophilic, leading to the alkylation of nucleophilic thiol groups on cysteine residues within the active sites of target enzymes.[1] The primary targets are the family of protein acyltransferases (PATs), also known as DHHC enzymes, which catalyze protein S-palmitoylation.[1][3] Inside the cell, 2-BP can be converted to 2-bromopalmitoyl-CoA, a more reactive form that can also covalently modify target proteins.[1]
Q3: What does "promiscuity" of 2-BP refer to?
A3: The promiscuity of 2-BP refers to its ability to inhibit a wide range of enzymes beyond its intended targets, the DHHC palmitoyl acyltransferases.[1][4] This lack of specificity is a critical consideration in experimental design and data interpretation. 2-BP has been shown to inhibit enzymes involved in fatty acid metabolism, triacylglycerol biosynthesis, and even enzymes not directly related to lipid metabolism.[1] This broad activity is largely due to its reactive nature and its ability to covalently modify cysteine residues present in many different proteins.[1]
Q4: What are the known off-targets of 2-BP?
A4: Besides the 23 mammalian DHHC enzymes, 2-BP has been reported to inhibit a variety of other enzymes, including:
-
Fatty acid CoA ligase[5]
-
Glycerol-3-phosphate acyltransferase[1]
-
Mono- and diacylglycerol acyltransferases[1]
-
NADPH cytochrome-c reductase[1]
-
Glucose-6-phosphatase[1]
-
Acyl-protein thioesterases (APTs), which remove palmitate from proteins[5][6]
-
Carnitine palmitoyltransferase-1 (CPT-1)[4]
-
Fatty acid synthase[4]
Q5: What are typical working concentrations and incubation times for 2-BP in cell culture experiments?
A5: The effective concentration of 2-BP can vary depending on the cell type and the specific biological question. However, concentrations in the range of 10-100 µM are commonly used.[4][5][7] Incubation times can range from a few hours to overnight (e.g., 2 to 24 hours), depending on the experimental goal and the turnover rate of palmitoylation on the protein of interest.[7] It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system while minimizing cytotoxicity.
Troubleshooting Guide
| Problem/Observation | Potential Cause | Suggested Solution |
| High cell toxicity or cell death observed after 2-BP treatment. | 1. 2-BP concentration is too high. 2. Prolonged incubation time. 3. Off-target effects leading to cellular stress. 4. Solvent (e.g., DMSO, ethanol) toxicity. | 1. Perform a dose-response curve to determine the IC50 for toxicity in your cell line and use a concentration that inhibits palmitoylation with minimal impact on viability. 2. Optimize the incubation time; shorter durations may be sufficient. 3. Consider the known off-target effects and assess relevant cellular health markers. 4. Ensure the final solvent concentration is low and consistent across all experimental conditions, including vehicle controls. |
| No effect on the palmitoylation of my protein of interest. | 1. Insufficient 2-BP concentration or incubation time. 2. The protein has a very slow palmitate turnover rate. 3. The protein is not palmitoylated. 4. The detection method is not sensitive enough. | 1. Increase the concentration of 2-BP and/or the incubation time based on pilot experiments. 2. For proteins with slow turnover, longer pre-incubation with 2-BP may be necessary. 3. Confirm that your protein is indeed palmitoylated using orthogonal methods like metabolic labeling with radioactive palmitate or clickable palmitate analogs. 4. Use a highly sensitive detection method like the Acyl-Biotin Exchange (ABE) assay. |
| Observed phenotype is difficult to attribute specifically to palmitoylation inhibition. | 1. The promiscuity of 2-BP is affecting other cellular pathways. 2. The phenotype is a secondary effect of inhibiting a different enzyme or process. | 1. Use complementary approaches to support your conclusions. This can include genetic approaches like siRNA or CRISPR-mediated knockdown/knockout of the specific DHHC enzyme responsible for palmitoylating your protein of interest. 2. Use a structurally unrelated inhibitor of palmitoylation if available. 3. Attempt to rescue the phenotype by overexpressing a palmitoylation-deficient mutant of your protein of interest. |
| Inconsistent results between experiments. | 1. Variability in 2-BP stock solution stability. 2. Inconsistent cell culture conditions (e.g., cell density, passage number). 3. Differences in treatment timing and duration. | 1. Prepare fresh 2-BP stock solutions for each experiment. 2-BP is typically dissolved in DMSO or ethanol. 2. Maintain consistent cell culture practices. 3. Standardize all experimental parameters, including cell seeding density, treatment schedules, and harvesting procedures. |
| Difficulty interpreting western blot results after ABE assay. | 1. Incomplete blocking of free thiols. 2. Inefficient cleavage of thioester bonds. 3. Low abundance of the palmitoylated protein. | 1. Ensure complete blocking of free thiols with N-ethylmaleimide (NEM) by optimizing concentration and incubation time. 2. Optimize the hydroxylamine treatment step to ensure efficient cleavage of the palmitoyl group. 3. Increase the amount of starting material (protein lysate) and consider immunoprecipitation to enrich for your protein of interest before the ABE assay. |
Quantitative Data on this compound Inhibition
The following table summarizes the known inhibitory concentrations of 2-BP against various targets. Due to its promiscuous nature, it is crucial to consider these off-target effects when interpreting experimental data.
| Target Class | Specific Target | IC50 / Ki | Notes |
| Protein Acyltransferases (PATs) | DHHC2 | ~10 µM (IC50) | In vitro assay, blocks formation of the PAT acyl-intermediate.[1] |
| Multiple PATs | ~4 µM (IC50) | - | |
| Cellular Processes | GAP43-YFP plasma membrane localization | 14.9 µM (IC50) | Inhibition in live cells.[1] |
| Acyl-Protein Thioesterases (APTs) | APT1 | Significant inhibition at 50-100 µM | In vitro enzymatic assay.[5][6] |
| APT2 | 17-30% inhibition at 50-100 µM | In vitro enzymatic assay.[6] | |
| Lipid Metabolism Enzymes | Mono- and Diacylglycerol Acyltransferases | Ki < Km for palmitoyl-CoA | Non-competitive inhibition. |
| Fatty Acid CoA Ligase | Inhibition observed | Specific IC50/Ki not reported.[5] | |
| Glycerol-3-P Acyltransferase | Inhibition observed | Specific IC50/Ki not reported.[1] | |
| NADPH Cytochrome-c Reductase | Inhibition observed | Specific IC50/Ki not reported.[1] | |
| Glucose-6-Phosphatase | Inhibition observed | Specific IC50/Ki not reported.[1] |
Experimental Protocols
General Protocol for Treating Cultured Cells with this compound
This protocol provides a general guideline for treating adherent mammalian cells with 2-BP. Optimization of concentrations and incubation times is highly recommended for each specific cell line and experimental setup.
Materials:
-
Adherent cells cultured in appropriate growth medium
-
This compound (2-BP)
-
Dimethyl sulfoxide (DMSO) or Ethanol (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates and incubator
Procedure:
-
Stock Solution Preparation: Prepare a 10-50 mM stock solution of 2-BP in sterile DMSO or ethanol. Store at -20°C for short-term storage. It is recommended to prepare fresh stock solutions regularly.
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Treatment Preparation: On the day of the experiment, thaw the 2-BP stock solution and dilute it to the desired final concentration in pre-warmed fresh culture medium. Also, prepare a vehicle control with the same final concentration of DMSO or ethanol.
-
Cell Treatment: Remove the old medium from the cells and wash once with sterile PBS. Add the medium containing 2-BP or the vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired period (e.g., 2, 4, 8, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: After incubation, proceed with cell harvesting for downstream applications such as cell lysis for western blotting, ABE assay, or cell viability assays.
Detailed Protocol for Acyl-Biotin Exchange (ABE) Assay
The ABE assay is a powerful method to detect and quantify protein S-palmitoylation. This protocol is adapted from standard procedures.
Materials:
-
Cell lysate
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100, with protease inhibitors)
-
N-ethylmaleimide (NEM)
-
Hydroxylamine (HAM) solution (e.g., 1 M, pH 7.4)
-
Tris-HCl (for control)
-
Thiol-reactive biotinylation reagent (e.g., Biotin-HPDP or Biotin-BMCC)
-
Streptavidin-agarose beads
-
Wash buffers
-
SDS-PAGE sample buffer
Procedure:
-
Cell Lysis: Lyse cells in a buffer containing protease inhibitors.
-
Blocking of Free Thiols: Add NEM to the lysate to a final concentration of 25-50 mM to block all free cysteine residues. Incubate for 1-4 hours at 4°C with gentle rotation.
-
Protein Precipitation: Precipitate the protein to remove excess NEM. Acetone precipitation is commonly used.
-
Resuspension and Thioester Cleavage: Resuspend the protein pellet in a suitable buffer. Divide the sample into two equal aliquots. To one aliquot, add hydroxylamine (final concentration ~0.5-1 M) to cleave the thioester bond of palmitoylated cysteines. To the other aliquot (negative control), add a neutral buffer like Tris-HCl. Incubate for 1 hour at room temperature.
-
Biotinylation of Newly Exposed Thiols: Add a thiol-reactive biotinylating reagent (e.g., Biotin-HPDP) to both samples to label the newly exposed cysteine residues in the hydroxylamine-treated sample. Incubate for 1 hour at room temperature.
-
Capture of Biotinylated Proteins: Add streptavidin-agarose beads to each sample and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.
-
Washing: Wash the beads extensively with appropriate buffers to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol). Analyze the eluates by western blotting with an antibody against your protein of interest. A positive signal in the hydroxylamine-treated sample compared to the control indicates that your protein is palmitoylated.
Signaling Pathways and Experimental Workflows
Ras Signaling Pathway
2-BP has been shown to inhibit the palmitoylation of Ras proteins, which is crucial for their proper localization to the plasma membrane and subsequent activation of downstream signaling cascades like the RAF-MEK-ERK pathway.
References
- 1. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Bromopalmitate and 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one inhibit DHHC-mediated palmitoylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities | PLOS One [journals.plos.org]
- 7. Protein palmitoylation inhibition by 2-bromopalmitate alters gliding, host cell invasion and parasite morphology in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Effects of 2-Bromohexadecanoic Acid: A Comparative Guide with Negative Controls
For Researchers, Scientists, and Drug Development Professionals
2-Bromohexadecanoic acid (2-Brp), also known as 2-bromopalmitate, is a widely utilized chemical probe for studying protein S-palmitoylation, a reversible lipid modification crucial for regulating protein trafficking, localization, and function. As a non-metabolizable analog of palmitic acid, 2-Brp irreversibly inhibits protein acyltransferases (PATs), the enzymes responsible for palmitoylation.[1] However, its utility is accompanied by potential off-target effects, necessitating rigorous validation with appropriate negative controls. This guide provides an objective comparison of 2-Brp with relevant controls, supported by experimental data and detailed protocols to ensure the accurate interpretation of research findings.
Understanding the Mechanism of Action of this compound
2-Brp functions primarily by inhibiting the family of DHHC (Asp-His-His-Cys) domain-containing PATs.[1][2] This inhibition leads to a global reduction in protein S-palmitoylation. Beyond its impact on palmitoylation, 2-Brp has been reported to affect other cellular processes, including fatty acid oxidation and the depletion of lipid droplets.[3] These pleiotropic effects underscore the importance of carefully designed experiments with appropriate controls to dissect the specific consequences of palmitoylation inhibition.
Choosing the Right Negative Controls
Comparison of this compound and Control Compounds
| Compound | Primary Mechanism of Action | Use as a Control | Key Considerations |
| This compound (2-Brp) | Irreversible inhibitor of protein acyltransferases (PATs) | Test Compound | Known to have off-target effects on fatty acid metabolism and lipid droplets.[3] |
| Palmitic Acid (PA) | Natural substrate for PATs | Biological Control | Used to study the effects of increased substrate availability for palmitoylation. Not an inert control. Can be used to compete with 2-Brp for binding to some enzymes.[4] |
| 2-Fluoropalmitic Acid (2-FPA) | Palmitoylation inhibitor | Comparative Control | Can be used to differentiate the effects of palmitoylation inhibition from other effects of 2-Brp, such as lipid droplet depletion.[3] |
| Vehicle Control (e.g., DMSO) | Solvent for the test compounds | Negative Control | Essential for controlling for any effects of the solvent on the experimental system. |
Experimental Validation of this compound's Effects
To rigorously validate the effects of 2-Brp, it is crucial to employ a multi-pronged experimental approach targeting its primary mechanism of action and potential off-target effects.
Assessing Protein Palmitoylation
The direct measurement of protein palmitoylation is essential to confirm that 2-Brp is effectively inhibiting this process in the experimental system.
Acyl-Resin Assisted Capture (Acyl-RAC)
This technique allows for the specific enrichment and identification of S-palmitoylated proteins.
Experimental Protocol: Acyl-Resin Assisted Capture (Acyl-RAC)
-
Cell Lysis: Lyse cells in a buffer containing a thiol-blocking agent, such as N-ethylmaleimide (NEM), to protect free cysteine residues.
-
Thioester Cleavage: Treat the lysate with hydroxylamine to specifically cleave the thioester bonds of palmitoylated cysteines, exposing free thiol groups.
-
Capture: Incubate the lysate with a thiol-reactive resin (e.g., thiopropyl sepharose) to capture the proteins that were previously palmitoylated.
-
Elution and Detection: Elute the captured proteins and analyze them by western blotting for specific candidate proteins or by mass spectrometry for a global proteomics analysis.[5][6][7]
Expected Outcomes:
| Treatment | Expected Palmitoylation Level |
| Vehicle Control | Baseline palmitoylation |
| Palmitic Acid | Potential increase in palmitoylation |
| This compound | Significant decrease in palmitoylation |
| 2-Fluoropalmitic Acid | Significant decrease in palmitoylation |
Investigating Pyroptosis
Recent studies have implicated protein palmitoylation in the regulation of pyroptosis, a form of inflammatory cell death. 2-Brp has been shown to inhibit the palmitoylation of Gasdermin D (GSDMD), a key executioner of pyroptosis.[2]
Lactate Dehydrogenase (LDH) Release Assay
This colorimetric assay quantifies the release of LDH from damaged cells, a hallmark of lytic cell death like pyroptosis.
Experimental Protocol: LDH Release Assay
-
Cell Treatment: Treat cells with the compounds of interest and a known inducer of pyroptosis (e.g., nigericin or chemotherapy drugs).
-
Supernatant Collection: Collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Measurement: Measure the absorbance of the formazan product, which is proportional to the amount of LDH released.
GSDMD Cleavage Western Blot
This assay directly assesses the activation of GSDMD by detecting its cleavage into the active N-terminal fragment.
Experimental Protocol: GSDMD Cleavage Western Blot
-
Protein Extraction: Lyse treated cells and collect the protein extracts.
-
SDS-PAGE and Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody that recognizes the cleaved form of GSDMD.[8][9]
Expected Outcomes:
| Treatment | LDH Release | GSDMD Cleavage |
| Vehicle Control (with pyroptosis inducer) | High | High |
| Palmitic Acid (with pyroptosis inducer) | High | High |
| This compound (with pyroptosis inducer) | Low | Low |
| 2-Fluoropalmitic Acid (with pyroptosis inducer) | High | High |
Measuring Fatty Acid Oxidation
To assess the off-target effects of 2-Brp on cellular metabolism, it is important to measure fatty acid oxidation (FAO).
Seahorse XF Fatty Acid Oxidation Assay
This assay measures the oxygen consumption rate (OCR) of cells in real-time, providing a direct measure of mitochondrial respiration fueled by fatty acids.
Experimental Protocol: Seahorse XF FAO Assay
-
Cell Seeding: Seed cells in a Seahorse XF microplate.
-
Substrate Addition: Provide cells with long-chain fatty acids (e.g., palmitate) as the primary fuel source.
-
Compound Injection: Inject the test compounds (2-Brp, PA, 2-FPA, vehicle) into the wells.
-
OCR Measurement: Monitor the OCR to determine the rate of fatty acid oxidation.
Expected Outcomes:
| Treatment | Oxygen Consumption Rate (FAO) |
| Vehicle Control | Baseline FAO |
| Palmitic Acid | Increased FAO |
| This compound | Decreased FAO |
| 2-Fluoropalmitic Acid | No significant change in FAO |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps involved can aid in understanding and designing robust validation studies.
Figure 1. Simplified signaling pathway of protein palmitoylation and its inhibition by this compound (2-Brp).
Figure 2. Experimental workflow for validating the effects of this compound.
Conclusion
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-Bromopalmitate depletes lipid droplets to inhibit viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conjugation inhibitors compete with palmitic acid for binding to the conjugative traffic ATPase TrwD, providing a mechanism to inhibit bacterial conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Protein S-Acylation using Acyl-Resin Assisted Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection and Analysis of S-Acylated Proteins via Acyl Resin–Assisted Capture (Acyl-RAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection and Analysis of S-Acylated Proteins via Acyl Resin-Assisted Capture (Acyl-RAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gasdermin D Cleavage Assay Following Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]
- 9. Methods for monitoring cancer cell pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palmitoylation Inhibitors: 2-Bromohexadecanoic Acid and Beyond
For Researchers, Scientists, and Drug Development Professionals
Protein S-palmitoylation, the reversible post-translational modification of cysteine residues with the 16-carbon fatty acid palmitate, is a critical regulator of protein trafficking, localization, stability, and function. The enzymes responsible for this modification, palmitoyl acyltransferases (PATs), which are characterized by a conserved DHHC (Asp-His-His-Cys) domain, have emerged as promising therapeutic targets. This guide provides an objective comparison of 2-Bromohexadecanoic acid (2-BP), a widely used palmitoylation inhibitor, with other commonly employed inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action and Specificity
The primary inhibitors of protein palmitoylation can be broadly categorized based on their mechanism of action. This compound (also known as 2-bromopalmitate) is a non-metabolizable palmitate analog that acts as a broad-spectrum inhibitor.[1][2] Its primary mechanism is the irreversible inhibition of DHHC-PATs.[1][3] However, studies have revealed that 2-BP is a promiscuous inhibitor, labeling numerous cellular proteins and exhibiting significant off-target effects, including the inhibition of fatty acid synthase and carnitine palmitoyltransferase-1.[4][5][6] It can also directly compete with palmitic acid for acylation of target proteins.[5]
Cerulenin , an epoxide produced by the fungus Cephalosporium caeruleus, is a potent inhibitor of fatty acid synthase (FASN).[7][8] Its inhibitory effect on protein palmitoylation is considered a secondary consequence of depleting the cellular pool of palmitoyl-CoA, the substrate for PATs.[9] However, there is also evidence that cerulenin can directly inhibit PAT activity.[9] Its off-target effects are primarily related to its potent inhibition of fatty acid and sterol biosynthesis.[8][10]
Tunicamycin , a nucleoside antibiotic, is a well-established inhibitor of N-linked glycosylation.[11][12] Its effect on protein palmitoylation is attributed to its structural similarity to palmitoyl-CoA, allowing it to compete for binding to DHHC-PATs.[10] The primary off-target effect of tunicamycin is the potent inhibition of N-linked glycosylation, which can lead to endoplasmic reticulum (ER) stress.[11][13][14]
Comparative Performance: Potency and Cellular Effects
The efficacy of these inhibitors is typically assessed by their half-maximal inhibitory concentration (IC50) in biochemical assays or their effective concentration in cell-based assays.
| Inhibitor | Target(s) | IC50 / Effective Concentration | Key Off-Target Effects |
| This compound (2-BP) | DHHC-PATs, various other enzymes | ~4 µM (for multiple PATs)[1] | Inhibition of fatty acid metabolism, promiscuous labeling of cellular proteins[4][5][6] |
| Cerulenin | Fatty Acid Synthase (FASN), PATs | IC50 of ~0.5 µg/mL for FASN[7]; Effective concentration for palmitoylation inhibition in cells: ~0.3 mM[15] | Inhibition of sterol biosynthesis, induction of apoptosis[8][16] |
| Tunicamycin | N-linked glycosylation enzymes, DHHC-PATs | Effective concentration for palmitoylation inhibition in cells: ≥ 200 µM[17] | Potent inhibition of N-linked glycosylation, induction of ER stress[11][13][14] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Mechanisms of action for common palmitoylation inhibitors.
Caption: Workflow for the Acyl-Biotin Exchange (ABE) assay.
Experimental Protocols
Acyl-Biotin Exchange (ABE) Assay
The ABE assay is a robust method for detecting protein S-palmitoylation.[18][19][20][21][22]
Materials:
-
Lysis Buffer: 50 mM Tris-HCl pH 7.2, 5 mM EDTA, 150 mM NaCl, 2.5% SDS, 25 mM N-ethylmaleimide (NEM), protease inhibitors.
-
Blocking Buffer: 50 mM Tris-HCl pH 7.2, 5 mM EDTA, 150 mM NaCl, 2.5% SDS, 25 mM NEM.
-
Cleavage Solution: 1 M Hydroxylamine, pH 7.4.
-
Labeling Solution: 2 mM Biotin-HPDP in DMSO.
-
High Capacity Neutravidin Beads.
-
Wash Buffer: PBS with 1% SDS.
-
Elution Buffer: 2x SDS-PAGE sample buffer with 6M urea.
Protocol:
-
Lyse cells in Lysis Buffer and clarify the lysate by centrifugation.
-
Determine protein concentration using a BCA assay.
-
Incubate 2 mg of protein with Blocking Buffer for 1 hour with gentle mixing.
-
Precipitate the protein using chloroform/methanol, air dry the pellet, and resuspend in a buffer containing 2% SDS and 8M urea.
-
Divide the sample into two aliquots. To one, add 1 M Hydroxylamine (experimental sample). To the other, add 1 M NaCl (negative control).
-
Incubate for 1 hour at room temperature.
-
Add 2 mM Biotin-HPDP to both samples and incubate for 1 hour with gentle mixing.
-
Precipitate the proteins again, resuspend, and dilute in PBS.
-
Incubate with Neutravidin beads for 1 hour to capture biotinylated proteins.
-
Wash the beads extensively with Wash Buffer.
-
Elute the bound proteins by heating in Elution Buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting with an antibody against the protein of interest.
Metabolic Labeling with 17-Octadecynoic Acid (17-ODYA)
Metabolic labeling with fatty acid analogs containing a bioorthogonal handle, such as an alkyne, allows for the visualization and identification of acylated proteins.[23][24][25]
Materials:
-
17-ODYA (25 mM stock in DMSO).
-
Labeling Medium: Cell culture medium supplemented with 10% dialyzed fetal calf serum and 25 µM 17-ODYA.
-
Click Chemistry Reagents: Azide-linked reporter tag (e.g., rhodamine-azide for in-gel fluorescence or biotin-azide for enrichment), copper(I) catalyst, and a reducing agent.
Protocol:
-
Culture mammalian cells to the desired confluency.
-
Wash the cells with warm D-PBS to remove residual growth medium.
-
Incubate the cells in pre-warmed Labeling Medium for several hours (e.g., 6-8 hours).
-
Harvest the cells and prepare cell lysates.
-
Perform a click chemistry reaction by incubating the lysate with the azide-linked reporter tag, copper(I) catalyst, and a reducing agent.
-
For in-gel fluorescence analysis, the resulting labeled proteins can be separated by SDS-PAGE and visualized using a fluorescence scanner.
-
For enrichment and identification, biotin-azide labeled proteins can be captured on streptavidin beads and subsequently identified by mass spectrometry.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | 2-BP | palmitoylation inhibitor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Structure-activity studies of cerulenin analogues as protein palmitoylation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benefits and Pitfalls of a Glycosylation Inhibitor Tunicamycin in the Therapeutic Implication of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of N-glycan synthesis by tunicamycin - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Inhibitory effects of cerulenin on protein palmitoylation and insulin internalization in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cerulenin is a potent inhibitor of antigen processing by antigen-presenting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of 2-fluoropalmitate, cerulenin and tunicamycin on the palmitoylation and intracellular translocation of myelin proteolipid protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. researchgate.net [researchgate.net]
- 20. Detection of Protein Palmitoylation in Cultured Hippocampal Neurons by Immunoprecipitation and Acyl-Biotin Exchange (ABE) [jove.com]
- 21. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 22. Acyl Biotin Exchange Assay (ABE) [bio-protocol.org]
- 23. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 25. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: 2-Bromohexadecanoic Acid vs. Cerulenin for Inhibiting Protein Palmitoylation
For Researchers, Scientists, and Drug Development Professionals
Protein S-palmitoylation, the reversible post-translational modification of cysteine residues with the 16-carbon fatty acid palmitate, is a critical regulator of protein trafficking, localization, stability, and function. Its dysregulation is implicated in numerous diseases, including cancer, neurological disorders, and infectious diseases. Consequently, the use of chemical inhibitors to probe and potentially therapeutically target protein palmitoylation is of significant interest. This guide provides an objective comparison of two commonly used lipid-based inhibitors of protein palmitoylation: 2-bromohexadecanoic acid (also known as 2-bromopalmitate or 2-BP) and cerulenin.
Mechanism of Action
This compound (2-BP): A Direct, Irreversible Inhibitor of Palmitoyl Acyltransferases (PATs)
This compound is a non-metabolizable analog of palmitate that acts as a broad-spectrum, irreversible inhibitor of protein S-palmitoylation.[1][2] Its primary mechanism of action involves the direct inhibition of the DHHC (Asp-His-His-Cys) family of palmitoyl acyltransferases (PATs), the enzymes responsible for catalyzing the attachment of palmitate to substrate proteins.[1][2] Within the cell, 2-BP is converted to 2-bromopalmitoyl-CoA, a more reactive form that covalently modifies the catalytic cysteine residue within the DHHC motif of PATs, thereby inactivating the enzyme.[1] However, it is important to note that 2-BP is known for its promiscuity, affecting other enzymes involved in lipid metabolism and potentially inhibiting protein deacylation as well.
Cerulenin: An Indirect Inhibitor via Fatty Acid Synthase (FASN) Inhibition
Cerulenin is a natural product originally identified as an antifungal antibiotic. Its primary and most well-characterized molecular target is fatty acid synthase (FASN), a key enzyme in the de novo biosynthesis of fatty acids.[3] By irreversibly inhibiting FASN, cerulenin depletes the cellular pool of newly synthesized fatty acids, including palmitate. This reduction in the available palmitoyl-CoA, the substrate for PATs, leads to a downstream inhibition of protein palmitoylation.[3] While some studies suggest that cerulenin may also directly alkylate sulfhydryl groups on proteins, its effect on palmitoylation is predominantly considered to be indirect.
Quantitative Performance Data
The following table summarizes key quantitative data for this compound and cerulenin. Direct head-to-head comparisons of IC50 values for the inhibition of specific PATs are limited in the literature. The provided data is compiled from various studies and should be interpreted within the context of the specific experimental systems used.
| Parameter | This compound (2-BP) | Cerulenin |
| Primary Target | DHHC Palmitoyl Acyltransferases (PATs) | Fatty Acid Synthase (FASN) |
| Mechanism of Action on Palmitoylation | Direct, irreversible inhibition | Indirect, via depletion of palmitoyl-CoA |
| IC50 for PAT Inhibition | ~10 µM (for autoacylation of purified DHHC2 and DHHC9) | Not well-characterized for direct PAT inhibition |
| Typical Working Concentration (Cell Culture) | 6 - 100 µM | 5 µg/mL (~22 µM) - 0.3 mM |
| Observed Effects in Comparative Studies | Stronger inhibitor of viral replication than cerulenin, despite similar overall palmitoylation inhibition.[4][5] Reduced EGFR levels and promoted its lysosomal translocation.[2][6] | Moderate inhibitor of viral replication.[4][5] Reduced EGFR levels and promoted its lysosomal translocation.[2][6] |
| Known Off-Target Effects | Inhibition of fatty acid CoA ligase, acyl-protein thioesterases (deacylation enzymes), and other enzymes of lipid metabolism. | Inhibition of sterol biosynthesis, potential for direct alkylation of sulfhydryl groups. |
Experimental Protocols
Acyl-Biotin Exchange (ABE) Assay for Detecting Protein Palmitoylation
The Acyl-Biotin Exchange (ABE) assay is a widely used method to detect and quantify protein palmitoylation. It relies on the specific chemical labeling of palmitoylated cysteines.
Principle:
-
Blocking of free thiols: All free cysteine residues in a protein lysate are blocked with a thiol-reactive agent, typically N-ethylmaleimide (NEM).
-
Cleavage of thioester bonds: The thioester linkage between palmitate and cysteine is specifically cleaved using neutral hydroxylamine (HAM).
-
Labeling of newly exposed thiols: The now-free thiol groups of the previously palmitoylated cysteines are labeled with a thiol-reactive biotinylating reagent.
-
Detection: Biotinylated proteins can be detected by western blotting with streptavidin-HRP or captured on streptavidin beads for enrichment and further analysis.
Detailed Methodology:
A detailed protocol for the ABE assay can be found in several publications.[5][7][8][9][10][11][12] The following is a generalized workflow:
Figure 1: Experimental Workflow for the Acyl-Biotin Exchange (ABE) Assay.
Inhibition of Palmitoylation in Cell Culture
This compound (2-BP) Treatment:
-
Stock Solution: Prepare a 10-100 mM stock solution of 2-BP in DMSO.
-
Working Concentration: Treat cells with a final concentration of 6-100 µM 2-BP in culture medium. The optimal concentration and incubation time should be determined empirically for the specific cell type and experimental endpoint. Incubation times can range from a few hours to overnight.
Cerulenin Treatment:
-
Stock Solution: Prepare a stock solution of cerulenin in DMSO or ethanol.
-
Working Concentration: Treat cells with a final concentration of 5 µg/mL (~22 µM) to 0.3 mM in culture medium. As with 2-BP, the optimal conditions need to be determined for each experimental system.
Signaling Pathways and Visualization
Protein palmitoylation plays a crucial role in numerous signaling pathways by regulating the membrane association and trafficking of key signaling proteins. The EGFR and Ras signaling pathways are prime examples where palmitoylation is a critical regulatory modification.
EGFR Signaling Pathway and Palmitoylation
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon ligand binding, dimerizes and activates downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cell proliferation, survival, and migration. Palmitoylation of EGFR, catalyzed by DHHC20, occurs on cysteine residues in its C-terminal tail. This modification is thought to "pin" the tail to the plasma membrane, thereby modulating its interaction with downstream signaling adaptors and regulating signal duration and intensity. Inhibition of EGFR palmitoylation with 2-BP or cerulenin has been shown to decrease EGFR levels at the plasma membrane and promote its translocation to lysosomes for degradation.[2][6]
Figure 2: Simplified EGFR Signaling Pathway Highlighting the Role of Palmitoylation.
Ras Signaling Pathway and Palmitoylation
Ras proteins are small GTPases that act as molecular switches in signal transduction. Their proper localization to the plasma membrane is essential for their function and is dependent on post-translational modifications, including farnesylation and, for H-Ras and N-Ras, palmitoylation. Palmitoylation of Ras occurs in the Golgi apparatus and is a dynamic process, with cycles of acylation and deacylation regulating its trafficking between the Golgi and the plasma membrane. Inhibition of Ras palmitoylation prevents its stable association with the plasma membrane, thereby abrogating its ability to activate downstream effectors like the RAF-MEK-ERK pathway.
Figure 3: The Ras Palmitoylation Cycle and Downstream Signaling.
Conclusion
Both this compound and cerulenin are valuable tools for studying the role of protein palmitoylation. However, their distinct mechanisms of action and potential off-target effects necessitate careful consideration in experimental design and data interpretation.
-
This compound is the more direct inhibitor of PATs and is therefore a better choice when the goal is to acutely and broadly inhibit the palmitoylation machinery. Its promiscuity, however, requires careful controls to attribute observed phenotypes specifically to the inhibition of palmitoylation.
-
Cerulenin is a useful tool for investigating the link between fatty acid metabolism and protein palmitoylation. Its indirect mechanism of action makes it less suitable for studying the acute dynamics of palmitoylation but provides a way to probe the consequences of reduced de novo palmitate synthesis on cellular processes.
For researchers aiming to dissect the specific roles of individual PAT enzymes, the development and use of more selective, second-generation inhibitors will be crucial. Nevertheless, when used judiciously and in conjunction with other molecular and genetic approaches, both 2-BP and cerulenin remain important pharmacological agents in the study of protein palmitoylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Palmitoylation as a Key Regulator of Ras Localization and Function [frontiersin.org]
- 3. Inhibitory effects of cerulenin on protein palmitoylation and insulin internalization in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cerulenin, an inhibitor of protein acylation, selectively attenuates nutrient stimulation of insulin release: a study in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of Protein Palmitoylation in Cultured Hippocampal Neurons by Immunoprecipitation and Acyl-Biotin Exchange (ABE) [jove.com]
- 9. Acyl-biotin exchange assay (ABE) [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. 2-Bromopalmitate and 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one inhibit DHHC-mediated palmitoylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Simple, Semi-Quantitative Acyl Biotin Exchange-Based Method to Detect Protein S-Palmitoylation Levels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating 2-Bromohexadecanoic Acid Targets: Clickable Analogs vs. Alternative Methods
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies for validating the targets of 2-Bromohexadecanoic acid (2-BP), a widely used inhibitor of protein S-palmitoylation. We delve into the use of clickable analogs of 2-BP and compare their performance with established alternative techniques, supported by experimental data and detailed protocols.
This compound (2-BP) is a valuable tool for studying protein S-palmitoylation, a reversible lipid modification crucial for regulating protein trafficking, localization, and function.[1][2] However, understanding the full spectrum of 2-BP's cellular interactions, including its on- and off-target effects, is critical for the accurate interpretation of experimental results and for its potential therapeutic applications. This guide focuses on the validation of 2-BP's protein targets, with a special emphasis on the application of clickable analogs.
The Rise of Clickable Analogs for Target Identification
Clickable analogs of 2-BP are powerful chemical probes for Activity-Based Protein Profiling (ABPP), a technique used to identify the cellular targets of small molecules.[3][4][5] These analogs are synthesized with a bioorthogonal handle, such as an alkyne or azide group, which allows for the covalent attachment of a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) via a highly specific and efficient "click" reaction.[1][6]
The primary advantage of this approach is the ability to directly identify proteins that covalently react with the 2-BP analog within a complex biological system.
Comparative Analysis of Target Validation Methods
While clickable analogs offer a direct approach to target identification, other methods have been traditionally used to study protein palmitoylation and can be adapted to validate 2-BP targets. A prominent alternative is the Acyl-Biotin Exchange (ABE) assay. The following table provides a comparative overview of these two methods.
| Feature | Clickable 2-BP Analogs (ABPP) | Acyl-Biotin Exchange (ABE) Assay |
| Principle | Direct, covalent labeling of interacting proteins with a 2-BP analog containing a bioorthogonal handle for subsequent detection and enrichment.[1] | Indirect detection of S-palmitoylation by chemically removing the palmitoyl group and replacing it with biotin.[7][8] |
| Specificity | Identifies proteins that directly react with the 2-BP molecule. However, 2-BP is known to be promiscuous, targeting a broad range of proteins beyond DHHC palmitoyltransferases.[1][9] | Detects any S-palmitoylated protein, not specific to 2-BP targets. Can be used to assess the global effect of 2-BP on palmitoylation. |
| Sensitivity | High, as it directly enriches for target proteins. | Can be less sensitive for low-abundance proteins due to the multi-step chemical process. |
| Workflow | Involves metabolic labeling of cells with the clickable analog, cell lysis, click chemistry reaction with a reporter tag, and subsequent enrichment and identification (e.g., by mass spectrometry).[1] | Involves blocking free thiols, cleaving the palmitoyl-cysteine thioester bond with hydroxylamine, and labeling the newly exposed thiol with a biotinylating reagent.[7][8][10] |
| Information Gained | Provides a direct snapshot of the "interactome" of 2-BP, including both on-target DHHC enzymes and numerous off-target proteins.[1] | Measures changes in the palmitoylation status of specific proteins in response to 2-BP treatment, providing indirect evidence of target engagement. |
| Limitations | The bulky reporter tag could potentially create steric hindrance. The promiscuity of 2-BP can make it challenging to distinguish direct targets from the broader cellular response.[1][9] | Does not directly identify the targets of 2-BP. The harsh chemical treatments can lead to protein loss and incomplete labeling. |
Quantitative Data Presentation
A study by Davda et al. (2013) utilized a clickable azide-containing analog of 2-BP (2BPN3) to identify its cellular targets in HEK293T cells via mass spectrometry. The following table summarizes some of the key protein categories identified, highlighting the promiscuous nature of 2-BP.
| Protein Category | Examples of Identified Proteins | Putative Role in 2-BP Interaction |
| DHHC Palmitoyltransferases (On-targets) | ZDHHC3, ZDHHC7, ZDHHC15 | The primary enzymatic targets of 2-BP's inhibitory action on S-palmitoylation. |
| Known Palmitoylated Proteins | Flotillin-1, Calnexin, Gαi subunit | May be direct off-targets or their labeling could be a consequence of DHHC inhibition. |
| Transporters and Channels | Sodium/potassium-transporting ATPase, V-type proton ATPase | Potential off-targets due to their membrane association and presence of reactive cysteine residues. |
| Metabolic Enzymes | ATP synthase subunit alpha, Malate dehydrogenase | Indicates that 2-BP's effects may extend beyond the regulation of protein palmitoylation. |
| Other | Tubulin beta chain, Heat shock proteins | A diverse range of proteins that highlight the broad reactivity of 2-BP. |
This table is a qualitative summary based on the findings of Davda et al. (2013). For a complete list of identified proteins, please refer to the original publication.
Experimental Protocols
Key Experiment 1: Target Identification using Clickable 2-BP Analogs (ABPP)
Objective: To identify the cellular proteins that are covalently modified by a clickable 2-BP analog.
Methodology:
-
Metabolic Labeling: Culture cells (e.g., HEK293T) in a suitable medium. Introduce the clickable 2-BP analog (e.g., with an alkyne handle) to the medium and incubate for a specific period to allow for cellular uptake and protein modification.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing detergents and protease inhibitors to solubilize proteins and prevent their degradation.
-
Click Chemistry Reaction: To the cell lysate, add the reporter tag with the complementary bioorthogonal handle (e.g., an azide-biotin tag). Catalyze the click reaction using a copper(I) catalyst (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) or use a copper-free click chemistry variant.
-
Protein Enrichment: If a biotin reporter tag was used, enrich the labeled proteins using streptavidin-coated beads. The high affinity of biotin for streptavidin allows for the specific pull-down of the target proteins.
-
Protein Identification: Elute the enriched proteins from the beads and identify them using mass spectrometry-based proteomics.
Key Experiment 2: Acyl-Biotin Exchange (ABE) Assay
Objective: To determine the effect of 2-BP on the S-palmitoylation status of a specific protein or the global proteome.
Methodology:
-
Cell Treatment and Lysis: Treat cells with either 2-BP or a vehicle control. Lyse the cells in a suitable buffer.
-
Blocking of Free Thiols: Block all free cysteine residues in the lysate by treating with a thiol-reactive agent like N-ethylmaleimide (NEM).[8]
-
Cleavage of Thioester Bonds: Specifically cleave the thioester bonds linking palmitate groups to cysteine residues using a neutral hydroxylamine solution. This step exposes the previously palmitoylated cysteine thiols.[8]
-
Biotinylation of Exposed Thiols: Label the newly exposed thiol groups with a thiol-reactive biotinylating reagent, such as HPDP-biotin.
-
Analysis: The biotinylated proteins can then be detected by western blotting using streptavidin-HRP or enriched using streptavidin beads for subsequent identification by mass spectrometry.
Visualizing the Workflows
Caption: Workflow for Activity-Based Protein Profiling (ABPP) using a clickable 2-BP analog.
Caption: Workflow for the Acyl-Biotin Exchange (ABE) assay.
Caption: Simplified signaling pathway showing 2-BP's mechanism of action.
Conclusion
The use of clickable 2-BP analogs in an ABPP approach provides a powerful and direct method for identifying the cellular targets of this widely used palmitoylation inhibitor.[1] This technique has been instrumental in revealing the promiscuous nature of 2-BP, which interacts with a broad range of proteins beyond the DHHC palmitoyltransferases.[1][9]
In comparison, the ABE assay serves as a valuable complementary technique. While it does not directly identify 2-BP targets, it allows for the assessment of changes in the palmitoylation status of specific proteins or the entire proteome in response to 2-BP treatment.
For a comprehensive validation of 2-BP targets, a multi-faceted approach is recommended. The initial identification of potential targets using clickable analogs can be followed by validation using orthogonal methods, such as the ABE assay to confirm the impact on palmitoylation, and further biochemical and cellular assays to elucidate the functional consequences of these interactions. This integrated strategy will provide a more complete understanding of the cellular effects of this compound and its potential as a therapeutic agent.
References
- 1. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of analogs and inhibitors to study the functional significance of protein palmitoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A [pubs.rsc.org]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of Protein Palmitoylation in Cultured Hippocampal Neurons by Immunoprecipitation and Acyl-Biotin Exchange (ABE) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
comparative analysis of 2-Bromohexadecanoic acid and tunicamycin
Comparative Analysis: 2-Bromohexadecanoic Acid vs. Tunicamycin
A Guide for Researchers in Cellular Biology and Drug Development
This guide provides a detailed comparative analysis of two widely used biochemical tools: this compound (2-BP) and Tunicamycin (TM). Both compounds are instrumental in studying cellular stress responses but operate through fundamentally different mechanisms. This document outlines their modes of action, summarizes key experimental data, and provides detailed protocols for their application in research settings.
Overview and Primary Mechanism of Action
This compound (2-BP)
This compound, also known as 2-Bromopalmitate, is a non-metabolizable analog of the fatty acid palmitate.[1][2] Its primary role in cell biology research is as a general, irreversible inhibitor of protein S-palmitoylation.[1][3][4][5][6] Palmitoylation is a reversible post-translational modification where a 16-carbon palmitate is attached to cysteine residues of a protein via a thioester linkage. This process is crucial for regulating protein trafficking, localization to membranes, stability, and activity.[7]
2-BP exerts its inhibitory effect by targeting the DHHC (Asp-His-His-Cys) family of protein acyltransferases (PATs), the enzymes that catalyze S-palmitoylation.[1][3][4] It can also inhibit acyl-protein thioesterases (APTs), the enzymes responsible for depalmitoylation, making its effects on the acylation cycle complex.[8] In cells, 2-BP is converted to 2-bromopalmitoyl-CoA, which exhibits enhanced reactivity.[6][9][10]
Tunicamycin (TM)
Tunicamycin is a nucleoside antibiotic produced by several Streptomyces species.[11] It is a highly specific and potent inhibitor of N-linked glycosylation in eukaryotic cells.[11][12][13][14][15][16][17][18] N-linked glycosylation is a critical co- and post-translational modification where an oligosaccharide chain (glycan) is attached to an asparagine residue of a nascent polypeptide within the endoplasmic reticulum (ER). This modification is vital for the proper folding, stability, quality control, and transport of many proteins.[12][14]
Tunicamycin blocks the very first step of this process by inhibiting the enzyme GlcNAc phosphotransferase (GPT).[11][14][15][17][19] This enzyme catalyzes the transfer of N-acetylglucosamine-1-phosphate to dolichol phosphate, preventing the formation of the lipid-linked oligosaccharide precursor required for glycosylation.[13][16]
Cellular Effects: Endoplasmic Reticulum (ER) Stress
While their primary targets are distinct, a major downstream consequence of both 2-BP and Tunicamycin treatment is the induction of Endoplasmic Reticulum (ER) stress.[20][21]
Tunicamycin-Induced ER Stress: By inhibiting N-linked glycosylation, Tunicamycin causes a massive accumulation of newly synthesized, unfolded, and misfolded proteins within the ER lumen.[13][14][15][19] This overload of client proteins overwhelms the ER's folding capacity, triggering a robust Unfolded Protein Response (UPR).[13][22] The UPR is a signaling network designed to restore ER homeostasis by upregulating chaperones, enhancing protein degradation, and transiently attenuating protein translation.[14][22] However, prolonged or severe ER stress, as is often induced by TM, leads to apoptosis.[23][24]
2-BP-Induced ER Stress: The link between 2-BP and ER stress is also well-documented. Palmitoylation is essential for the proper function and localization of numerous ER-resident proteins and proteins that traffic through the secretory pathway. By inhibiting their palmitoylation, 2-BP can lead to protein mislocalization and aggregation, thereby inducing the UPR.[20] Studies have shown that 2-BP treatment leads to the accumulation of ER stress markers and can attenuate palmitate-induced ER stress in some models.[20][21]
Both compounds ultimately activate the three canonical branches of the UPR pathway, mediated by the ER-transmembrane sensors PERK, IRE1α, and ATF6.[13][14]
Quantitative Data Summary
The effective concentration of both inhibitors can vary significantly depending on the cell type, treatment duration, and experimental endpoint. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity.
| Compound | Cell Line | Assay Duration | IC50 Value | Reference |
| This compound | Various | - | ~4 µM (PAT activity) | [1] |
| Live Cells | - | 14.9 µM (GAP43 localization) | [6] | |
| Tunicamycin | PC-3 (Prostate Cancer) | 72 hours | ~10 µg/mL | [23][25] |
| NCI-H446 (SCLC) | 24 hours | 3.01 ± 0.14 µg/mL | [26] | |
| H69 (SCLC) | 24 hours | 2.94 ± 0.16 µg/mL | [26] | |
| SUM-44 / SUM-225 (Breast) | - | Higher IC50 values noted | [27] | |
| NB1 / UKF-NB3 (Neuroblastoma) | - | Lower IC50 values noted | [28] |
Note: Tunicamycin IC50 values are often reported in µg/mL. Given its molecular weight (~840 g/mol ), 1 µg/mL is approximately 1.2 µM.
Experimental Protocols
Protocol 1: Induction of ER Stress and Cell Viability Assessment (MTT/CCK-8 Assay)
This protocol describes a general method for treating cultured cells with either inhibitor and assessing the impact on cell viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate overnight to allow for attachment.[14][29][30]
-
Preparation of Inhibitors:
-
Tunicamycin: Prepare a stock solution of 1-10 mg/mL in DMSO.[19][29] Store at -20°C or -80°C. Dilute to the final desired concentration (e.g., 0.1 - 10 µg/mL) in fresh culture medium just before use.[29][31]
-
This compound: Prepare a stock solution in DMSO.[1] Dilute to the final desired concentration (e.g., 10 - 100 µM) in fresh culture medium.
-
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the appropriate concentrations of the inhibitor. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[14][25]
-
Viability Assay:
Protocol 2: Analysis of UPR Activation by Western Blot
This protocol is used to detect the upregulation of key ER stress marker proteins.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with an effective concentration of Tunicamycin (e.g., 1-5 µg/mL) or 2-BP (e.g., 50 µM) for a specified time (e.g., 8, 16, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[30]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[30]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[30]
-
Incubate the membrane with primary antibodies against UPR markers overnight at 4°C. Key targets include:
-
GRP78 (also known as BiP)
-
CHOP (also known as GADD153)
-
Phospho-eIF2α
-
ATF4
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein signals using an ECL reagent and an imaging system.[30] Quantify band intensity using software like ImageJ.
Summary and Conclusion
This compound and Tunicamycin are powerful but distinct pharmacological tools for probing cellular physiology.
-
Tunicamycin is a highly specific inhibitor of the foundational step in N-linked glycosylation . Its use provides a direct and potent method for inducing the Unfolded Protein Response by causing a global failure in the folding of glycoproteins. This specificity makes it the gold standard for studies focused on the consequences of glycosylation failure and ER stress.
-
This compound is a broader inhibitor of protein S-palmitoylation , targeting the enzymatic machinery responsible for this lipid modification.[6] While it also induces ER stress, its effects are pleiotropic, impacting protein localization, membrane association, and signaling in diverse ways.[7][20] Its promiscuous reactivity should be considered when interpreting results.[6][9][10]
For researchers, the choice between these two compounds depends entirely on the biological question. To specifically investigate the role of N-linked glycosylation and its direct impact on protein folding and the UPR, Tunicamycin is the appropriate tool. To explore the broader roles of fatty acylation in protein function, membrane biology, and cellular stress, this compound is a valuable, albeit less specific, inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ~97%, PPARδ agonist, solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein palmitoylation inhibition by 2-bromopalmitate alters gliding, host cell invasion and parasite morphology in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Inhibition of N-linked Glycosylation by Tunicamycin May Contribute to The Treatment of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pr-171.com [pr-171.com]
- 14. Tunicamycin induces ER stress and inhibits tumorigenesis of head and neck cancer cells by inhibiting N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Inhibition of N-glycosylation by tunicamycin attenuates cell–cell adhesion via impaired desmosome formation in normal human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tunicamycin - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. Inhibition of N-glycan synthesis by tunicamycin - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. A role for aberrant protein palmitoylation in FFA-induced ER stress and β-cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2-Chlorohexadecanoic acid induces ER stress and mitochondrial dysfunction in brain microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Proteome analysis of tunicamycin-induced ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Tunicamycin induced endoplasmic reticulum stress promotes apoptosis of prostate cancer cells by activating mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. oncotarget.com [oncotarget.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Bibenzyl compound 20c protects against endoplasmic reticulum stress in tunicamycin-treated PC12 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Tunicamycin specifically aggravates ER stress and overcomes chemoresistance in multidrug-resistant gastric cancer cells by inhibiting N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Endoplasmic reticulum stress induced by tunicamycin increases resistin messenger ribonucleic acid through the pancreatic endoplasmic reticulum eukaryotic initiation factor 2α kinase–activating transcription factor 4–CAAT/enhancer binding protein‐α homologous protein pathway in THP‐1 human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DHHC Enzyme Inhibition: 2-Bromohexadecanoic Acid vs. Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-Bromohexadecanoic acid (2-BP) and its alternatives as inhibitors of DHHC enzymes, supported by experimental data and detailed protocols.
Protein S-palmitoylation, a reversible lipid modification, is crucial for regulating protein trafficking, localization, and function. This process is catalyzed by a family of 23 zinc finger DHHC domain-containing (zDHHC) protein acyltransferases (PATs). The dysregulation of DHHC enzymes has been implicated in various diseases, including cancer and neurological disorders, making them attractive therapeutic targets. For decades, this compound (2-BP), a palmitic acid analog, has been the most widely used tool to study protein palmitoylation. However, its utility is hampered by significant off-target effects and cytotoxicity. This guide provides a comprehensive comparison of 2-BP with emerging alternatives, focusing on their inhibitory potency, specificity, and the experimental methods used for their characterization.
Quantitative Comparison of DHHC Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of 2-BP and its alternatives against various DHHC enzymes. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as enzyme and substrate concentrations, and the assay format used.
| Inhibitor | DHHC Target | IC50 (μM) | Experimental Conditions | Reference |
| This compound (2-BP) | DHHC2 | ~10 | In vitro assay with purified human DHHC2 and myristoylated Lck N-terminal peptide substrate. | [1] |
| DHHC3 | ~250 | Acyl-cLIP assay. | ||
| DHHC7 | 9.0 | Acyl-cLIP assay with 30-min preincubation. | ||
| DHHC9/GCP16 | ~10 | In vitro assay with purified human DHHC9/GCP16 and farnesylated Ras protein substrate. | [1] | |
| DHHC15 | ~10 | In vitro assay. | [1] | |
| zDHHC20 | 5.33 ± 0.77 | In vitro fluorescence polarization assay with 1-hour preincubation. | [2] | |
| N-cyanomethyl-N-myracrylamide (CMA) | zDHHC20 | 1.35 ± 0.26 | In vitro fluorescence polarization assay with 1-hour preincubation. | [2] |
| zDHHC2, zDHHC3, zDHHC20 | - | Inhibits all three in a fluorescent turn-on assay. | ||
| Compound V | DHHC2 | >10 | In vitro assay with purified human DHHC2 and myristoylated Lck N-terminal peptide substrate. | [1] |
| DHHC9/GCP16 | >10 | In vitro assay with purified human DHHC9/GCP16 and farnesylated Ras protein substrate. | [1] | |
| N-myristoylated peptide | 0.5 | Assay using cell membranes. | [1] |
Note on Compound V: While initially reported to have a potent IC50 of 0.5 μM for an N-myristoylated peptide in a cell membrane-based assay, subsequent studies with purified DHHC enzymes showed significantly lower potency, with IC50 values greater than 10 μM for DHHC2 and DHHC9/GCP16[1].
Side-Effect and Specificity Profile Comparison
| Feature | This compound (2-BP) | N-cyanomethyl-N-myracrylamide (CMA) |
| Specificity | Promiscuous: Irreversibly inhibits a broad range of DHHC enzymes. Also inhibits other enzymes involved in lipid metabolism, such as fatty acid CoA ligases, and acyl-protein thioesterases (APTs) like APT1 and APT2, which remove palmitate from proteins[2]. This lack of specificity can lead to complex and difficult-to-interpret cellular effects. | Improved Specificity: While also a broad-spectrum DHHC inhibitor, CMA does not inhibit the depalmitoylating enzymes APT1 and APT2[2]. This makes it a more specific tool for studying the effects of DHHC inhibition. However, it can still have off-targets, primarily other membrane or lipid-binding proteins. |
| Cytotoxicity | High: Exhibits significant cytotoxicity, which is believed to be a consequence of its promiscuity and interference with cellular lipid metabolism. | Lower: Demonstrates significantly less cytotoxicity compared to 2-BP, making it more suitable for cell-based assays. |
| Mechanism of Action | Irreversible covalent inhibitor: The α-bromo group acts as an electrophile that covalently modifies the catalytic cysteine residue in the DHHC motif[2]. In cells, it can be converted to 2-BP-CoA, a more reactive species[2]. | Irreversible covalent inhibitor: Utilizes an acrylamide "warhead" to covalently modify the catalytic cysteine of DHHC enzymes. It is not converted to a CoA derivative in cells[2]. |
Experimental Protocols
Acyl-Biotin Exchange (ABE) Assay for Detecting Protein Palmitoylation
This assay is a widely used method to detect and quantify protein S-palmitoylation.
Principle: The ABE assay involves three key steps:
-
Blocking of free thiols: All free cysteine residues in a protein lysate are irreversibly blocked with N-ethylmaleimide (NEM).
-
Thioester cleavage: The thioester bond of palmitoylated cysteines is specifically cleaved with hydroxylamine (HAM), exposing a free thiol group.
-
Biotinylation and detection: The newly exposed thiol groups are then labeled with a thiol-reactive biotin reagent. The biotinylated proteins can be captured with streptavidin beads and detected by western blotting.
Detailed Protocol: This protocol is adapted from publicly available resources and may require optimization for specific applications.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100, and protease inhibitors.
-
Blocking Buffer: Lysis buffer containing 25 mM N-ethylmaleimide (NEM). Prepare fresh.
-
Hydroxylamine (HAM) Solution: 1 M hydroxylamine in water, pH 7.4. Prepare fresh.
-
Tris-HCl Solution: 1 M Tris-HCl, pH 7.4.
-
Thiol-reactive Biotin: e.g., Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide).
-
Streptavidin-agarose beads.
-
Wash Buffer: Lysis buffer without protease inhibitors.
-
SDS-PAGE sample buffer.
Procedure:
-
Cell Lysis: Lyse cells in ice-cold Lysis Buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Blocking: Adjust the protein concentration to 1 mg/ml with Lysis Buffer. Add NEM to a final concentration of 25 mM. Incubate for 1 hour at 4°C with gentle rotation to block all free thiol groups.
-
Protein Precipitation: Precipitate the protein by adding 3 volumes of ice-cold acetone. Incubate at -20°C for 20 minutes. Centrifuge to pellet the protein and discard the supernatant. Wash the pellet with 70% acetone and air dry.
-
Resuspension and Thioester Cleavage: Resuspend the protein pellet in a buffer containing 4% SDS. Divide the sample into two equal aliquots.
-
+HAM (Test sample): Add an equal volume of 1 M HAM solution.
-
-HAM (Negative control): Add an equal volume of 1 M Tris-HCl solution. Incubate both samples at room temperature for 1 hour.
-
-
Biotinylation: Precipitate the proteins again with acetone as in step 4. Resuspend the pellets in a buffer containing 1% SDS. Add the thiol-reactive biotin reagent and incubate for 1 hour at room temperature.
-
Capture of Biotinylated Proteins: Precipitate the proteins to remove excess biotin. Resuspend the pellets in a buffer containing 0.1% SDS. Add streptavidin-agarose beads and incubate for 1 hour at 4°C with rotation.
-
Washing: Wash the beads three times with Wash Buffer.
-
Elution and Analysis: Elute the captured proteins by boiling in SDS-PAGE sample buffer. Analyze the eluates by SDS-PAGE and western blotting with an antibody against the protein of interest.
In Vitro DHHC Inhibition Assay using Radiolabeling
This assay directly measures the ability of a compound to inhibit the autoacylation of a purified DHHC enzyme.
Principle: Purified DHHC enzyme is incubated with a radiolabeled fatty acyl-CoA (e.g., [³H]palmitoyl-CoA) in the presence or absence of the inhibitor. The autoacylation of the enzyme is then detected by autoradiography after SDS-PAGE.
Detailed Protocol: This protocol is a general guideline and requires specific optimization for each DHHC enzyme.
Materials:
-
Purified DHHC enzyme.
-
[³H]palmitoyl-CoA.
-
Assay Buffer: e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% Triton X-100.
-
Inhibitor stock solution (e.g., in DMSO).
-
SDS-PAGE sample buffer.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified DHHC enzyme and the inhibitor at various concentrations in Assay Buffer. Include a vehicle control (e.g., DMSO). Pre-incubate for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate Reaction: Start the reaction by adding [³H]palmitoyl-CoA to a final concentration typically in the low micromolar range.
-
Incubation: Incubate the reaction for a defined period (e.g., 10-30 minutes) at the optimal temperature.
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer.
-
SDS-PAGE and Autoradiography: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to an X-ray film or a phosphorimager screen to detect the radiolabeled, autoacylated DHHC enzyme.
-
Quantification: Quantify the band intensity to determine the extent of inhibition at each inhibitor concentration and calculate the IC50 value.
Visualizing DHHC Enzyme Mechanisms and Inhibition
The following diagrams, created using Graphviz, illustrate the catalytic cycle of DHHC enzymes and the workflow for assessing inhibition.
Caption: Mechanism of DHHC enzyme catalysis and inhibition by 2-BP.
Caption: Experimental workflow of the Acyl-Biotin Exchange (ABE) assay.
Conclusion
While this compound has been an invaluable tool in the study of protein palmitoylation, its limitations, particularly its lack of specificity and cytotoxicity, necessitate the use of more refined chemical probes. N-cyanomethyl-N-myracrylamide (CMA) represents a significant improvement, offering comparable potency as a broad-spectrum DHHC inhibitor with a much better side-effect profile. The choice of inhibitor should be carefully considered based on the specific experimental goals. For studies requiring a general inhibition of palmitoylation with a reduced concern for off-target effects on depalmitoylating enzymes, CMA is a superior choice over 2-BP. The continued development of more selective and potent DHHC inhibitors will be crucial for dissecting the complex roles of individual DHHC enzymes in health and disease and for advancing them as therapeutic targets.
References
Validating 2-Bromohexadecanoic Acid's Cellular Impact: A Mass Spectrometry Cross-Validation Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for understanding and cross-validating the biological findings of 2-Bromohexadecanoic acid (2-BP) using mass spectrometry. We delve into the established mechanisms of this widely used palmitoylation inhibitor and present methodologies for robust analytical verification.
This compound, also known as 2-bromopalmitate (2-BP), is a valuable research tool for investigating the role of protein palmitoylation and fatty acid metabolism in various cellular processes. Its primary mode of action is the inhibition of DHHC (Asp-His-His-Cys) protein palmitoyltransferases, enzymes responsible for attaching palmitate, a 16-carbon fatty acid, to proteins.[1][2][3] This post-translational modification plays a critical role in protein trafficking, stability, and function. 2-BP has also been shown to inhibit fatty acid oxidation. This guide will explore the key findings related to 2-BP and detail how mass spectrometry serves as a powerful tool to validate and expand upon these observations.
Comparative Analysis of this compound and Alternative Palmitoylation Inhibitors
While 2-BP is a broadly used inhibitor, it is important to consider its characteristics in the context of other available tools. The following table summarizes key features of 2-BP and provides a comparison with other compounds where data is available.
| Feature | This compound (2-BP) | Cerulenin | Palmostatin B |
| Primary Target | DHHC Palmitoyl Acyltransferases (PATs)[2][3] | Fatty Acid Synthase (also inhibits PATs) | Protein Depalmitoylases (e.g., APT1) |
| Mechanism of Action | Irreversible inhibitor, likely through covalent modification of the DHHC active site.[2][4] | Covalently modifies the active site of target enzymes. | Reversible inhibitor of depalmitoylating enzymes. |
| Reported IC50 | Approximately 4 µM for inhibiting multiple PATs.[2] | Varies depending on the target enzyme. | Sub-micromolar concentrations for some depalmitoylases. |
| Key Biological Effects | Inhibition of protein palmitoylation, inhibition of fatty acid oxidation, induction of apoptosis/pyroptosis.[1][3] | Inhibition of fatty acid synthesis, broad-spectrum antimicrobial and antitumor activity. | Inhibition of protein depalmitoylation, leading to hyper-palmitoylation of substrates. |
| Mass Spectrometry Applications | Identification of protein targets, analysis of fatty acid profiles, quantification of protein palmitoylation.[4] | Metabolomic analysis of fatty acid synthesis inhibition. | Proteomic analysis of changes in protein palmitoylation status. |
Experimental Protocols for Mass Spectrometry-Based Validation
Mass spectrometry is an indispensable technique for elucidating the molecular effects of 2-BP. Below are detailed protocols for key experiments.
Protocol 1: Identification of 2-BP Protein Targets using Activity-Based Protein Profiling (ABPP) and LC-MS/MS
This protocol is adapted from methodologies employing clickable analogs of 2-BP to identify its cellular binding partners.
Objective: To identify proteins that are covalently modified by 2-BP, including DHHC enzymes and potential off-targets.
Materials:
-
Cells of interest (e.g., HEK293T)
-
2-BP analog with a clickable tag (e.g., alkyne- or azide-functionalized)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Click chemistry reagents (e.g., biotin-azide or -alkyne, copper (I) catalyst, TBTA ligand)
-
Streptavidin beads
-
Urea, DTT, iodoacetamide
-
Trypsin
-
LC-MS/MS system (e.g., Orbitrap mass spectrometer)
Procedure:
-
Cell Treatment: Treat cells with the clickable 2-BP analog for a specified time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest and lyse the cells in lysis buffer.
-
Click Chemistry Reaction: Perform a click chemistry reaction to attach a biotin tag to the 2-BP analog-modified proteins.
-
Enrichment of Biotinylated Proteins: Use streptavidin beads to pull down the biotinylated proteins.
-
On-Bead Digestion:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Resuspend the beads in a denaturation buffer (e.g., 8 M urea).
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins with trypsin overnight.
-
-
LC-MS/MS Analysis:
-
Collect the tryptic peptides.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Search the MS/MS data against a protein database to identify the proteins.
-
Quantify the relative abundance of identified proteins between the 2-BP analog-treated and control samples to determine enrichment.
-
Protocol 2: Analysis of Cellular Fatty Acid Profile by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for analyzing changes in the cellular fatty acid pool following 2-BP treatment.[5][6]
Objective: To determine the impact of 2-BP on the abundance and composition of cellular fatty acids.
Materials:
-
Cells or tissues treated with 2-BP and control
-
Methanol, HCl
-
Iso-octane
-
Derivatizing agent (e.g., pentafluorobenzyl bromide)
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Fatty Acid Extraction:
-
Derivatization:
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Separate the fatty acid esters on a GC column.
-
Detect and quantify the esters using the mass spectrometer.
-
-
Data Analysis:
-
Identify fatty acids based on their retention times and mass spectra.
-
Quantify the fatty acids by comparing their peak areas to those of the internal standards.
-
Visualizing this compound's Mechanism of Action
To better understand the cellular pathways affected by 2-BP, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of chemotherapy-induced pyroptosis mediated by the BAK/BAX-Caspase-3-GSDME axis and its inhibition by this compound.[1][3]
Caption: A generalized workflow for the mass spectrometry-based analysis of cellular responses to this compound treatment.
References
Validating the Specificity of 2-Bromohexadecanoic Acid in a New Model System: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Bromohexadecanoic acid (2-BrHA), a widely used inhibitor of fatty acid metabolism, with alternative compounds. It is designed to assist researchers in validating the specificity of 2-BrHA in novel model systems by offering objective performance data, detailed experimental protocols, and a clear understanding of its potential off-target effects.
Introduction
This compound, also known as 2-bromopalmitate (2-BP), is a synthetic fatty acid analogue that has been instrumental in elucidating the roles of fatty acid oxidation (FAO) and protein S-palmitoylation in various biological processes.[1][2] It functions as a broad-spectrum inhibitor by targeting key enzymes in these pathways. However, its utility is often complicated by a lack of specificity, leading to a range of off-target effects that can confound experimental interpretation.[3][4] This guide aims to provide researchers with the necessary information to critically evaluate the use of 2-BrHA in their specific model system and to design experiments that can validate its on-target specificity.
2-BrHA is known to inhibit carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial fatty acid oxidation, as well as a wide range of Asp-His-His-Cys (DHHC) domain-containing protein acyltransferases (PATs), the enzymes responsible for protein S-palmitoylation.[5][6][7] Its mechanism of action is believed to involve its conversion to 2-bromopalmitoyl-CoA, which can then covalently modify cysteine residues in the active sites of target enzymes.[2] This promiscuous reactivity underscores the importance of careful validation when employing 2-BrHA in new experimental contexts.
This guide will compare 2-BrHA with more selective inhibitors of fatty acid oxidation and protein palmitoylation/depalmitoylation, present detailed protocols for assessing its effects, and provide a logical workflow for validating its specificity.
Comparative Inhibitor Performance
The following tables summarize the inhibitory potency (IC50 values) of 2-BrHA and alternative compounds against their primary targets. It is crucial to note that the IC50 of 2-BrHA can vary significantly depending on the specific DHHC enzyme and the tissue type for CPT1.
Table 1: Inhibitors of Protein S-Palmitoylation and Depalmitoylation
| Compound | Primary Target(s) | Reported IC50/Ki | Key Characteristics |
| This compound (2-BrHA / 2-BP) | Pan-DHHC Protein Acyltransferases (PATs) | ~10 µM (average for several DHHCs)[5]; 9.0 µM (zDHHC7)[8]; 250 µM (zDHHC3)[8] | Broad-spectrum, non-selective PAT inhibitor. Irreversible. Known off-target effects on lipid metabolism.[5][7] |
| Cerulenin | Fatty Acid Synthase (FASN), Protein Palmitoylation | Varies by cell type and assay | Also inhibits fatty acid synthesis.[4] |
| ML348 | Acyl-protein thioesterase 1 (APT1) | Ki = 280 nM | Selective, reversible inhibitor of depalmitoylation.[9] |
| ML349 | Acyl-protein thioesterase 2 (APT2) | Ki = 120 nM | Selective, reversible inhibitor of depalmitoylation. |
Table 2: Inhibitors of Fatty Acid Oxidation
| Compound | Primary Target | Reported IC50 | Key Characteristics |
| This compound (as DL-2-bromopalmitoyl-CoA) | Carnitine Palmitoyltransferase 1 (CPT1) | 0.08-0.1 µM (kidney, adult liver); 1.3-1.6 µM (heart, skeletal muscle) | Non-selective inhibitor of lipid metabolism.[3] |
| Etomoxir | Carnitine Palmitoyltransferase 1 (CPT1) | 0.1 µM (human hepatocytes), 1 µM (guinea pig hepatocytes), 10 µM (rat hepatocytes) | Irreversible inhibitor of CPT1. |
| Trimetazidine | Long-chain 3-ketoacyl-CoA thiolase (3-KAT) | 75 nM | Selective inhibitor of the final enzyme in beta-oxidation.[10] |
Signaling and Experimental Workflow Diagrams
To visually represent the processes affected by 2-BrHA and the experimental approach to validate its specificity, the following diagrams are provided.
References
- 1. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 2-Bromopalmitate and 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one inhibit DHHC-mediated palmitoylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Bromopalmitate and 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one inhibit DHHC-mediated palmitoylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Bromohexadecanoic Acid: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 2-Bromohexadecanoic acid (CAS: 18263-25-7), also known as 2-Bromopalmitic acid. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This chemical is classified as hazardous, causing skin and eye irritation, potential respiratory irritation, and is very toxic to aquatic life with long-lasting effects.[1][2]
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale & Source |
| Eye/Face Protection | Safety glasses with side-shields (conforming to EN166) or NIOSH-approved eyeshields. | Protects against dust, splashes, and serious eye irritation.[1][3] |
| Skin Protection | Chemical-resistant gloves (inspect before use) and impervious protective clothing. | Prevents skin contact which can cause irritation.[1][2][4] |
| Respiratory Protection | NIOSH/MSHA-approved respirator (e.g., N95 dust mask) if dust is generated or ventilation is inadequate. | Avoids inhalation of dust which may cause respiratory irritation.[1] |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[1][2][4] | Prevents accidental ingestion and contamination. |
Waste Classification and Segregation
Proper segregation is the most critical step in the disposal process. This compound is a brominated organic compound and must be treated as halogenated organic waste .[5][6]
Table 2: Waste Segregation and Handling Summary
| Waste Category | Halogenated Organic Waste |
| Description | Organic compounds containing bromine, chlorine, fluorine, or iodine.[5] Specifically, this compound can be sub-classified as a halogenated organic acid.[6] |
| Collection Container | Use a designated, compatible, and clearly labeled hazardous waste container. The container must be kept securely closed.[4][7][8] |
| Segregation Rules | DO NOT mix with: • Non-halogenated organic waste • Inorganic acids or bases • Oxidizers or other reactive chemicals[5][7] |
| Environmental Hazard | Very toxic to aquatic life.[2] Prevent entry into drains, sewers, or water courses under all circumstances.[2][4] |
Step-by-Step Disposal Procedure
Follow this workflow for the safe collection and disposal of this compound waste.
Step 1: Preparation and Labeling
-
Obtain a designated hazardous waste container suitable for halogenated organic solids or solutions. The container must be in good condition, compatible with the chemical, and have a secure lid.[7]
-
Affix a hazardous waste label to the container before adding any waste. Fill out all required information (e.g., contents, accumulation start date, responsible personnel).
Step 2: Waste Collection
-
Working in a well-ventilated area (such as a fume hood) and wearing the full PPE detailed in Table 1, carefully transfer the this compound waste into the prepared container.[1][4]
-
Use tools (e.g., spatulas, funnels) that are clean and dry to avoid contamination.
-
For solutions, do not fill the container beyond 75-90% of its capacity to allow for expansion.[7][8]
Step 3: Handling Spills
-
Minor Spills: Use dry cleanup procedures.[4] Sweep or shovel the material into a suitable container for disposal. Avoid creating dust.[1][4]
-
Major Spills: Evacuate the area and move upwind.[4] Alert your institution's emergency response team. Control personal contact by using appropriate PPE and prevent the spillage from entering drains or waterways.[4]
-
Contaminated cleanup materials must also be disposed of as halogenated organic waste.
Step 4: Storage Pending Disposal
-
Keep the waste container tightly closed in a designated, cool, dry, and well-ventilated satellite accumulation area.[1][2][3]
-
Store the container away from incompatible materials.[7]
-
The storage area should be secure (e.g., locked up).[4]
Step 5: Final Disposal
-
Arrange for waste pickup through your institution’s Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
The standard disposal method for halogenated organic waste is high-temperature incineration at a regulated facility.[5][9]
-
Never attempt to dispose of this compound down the drain or in regular trash.[8]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for this compound waste management.
References
- 1. fishersci.com [fishersci.com]
- 2. 2-bromo-Hexadecanoic acid|18263-25-7|MSDS [dcchemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. bucknell.edu [bucknell.edu]
- 6. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 7. nipissingu.ca [nipissingu.ca]
- 8. ethz.ch [ethz.ch]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
